Methyl 4-fluoro-3-methoxybenzoate
Description
Properties
IUPAC Name |
methyl 4-fluoro-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTVDAXZKFVQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343877 | |
| Record name | Methyl 4-fluoro-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74385-37-8 | |
| Record name | Methyl 4-fluoro-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-fluoro-3-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Importance of Fluorinated Benzoid Scaffolds
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-fluoro-3-methoxybenzoate
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The unique electronic properties of the fluorine atom can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated synthons highly valuable. This compound stands out as a key building block, offering a trifecta of reactive handles—the ester, the methoxy group, and the fluoro-substituted aromatic ring—for elaboration into more complex target molecules. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a field-proven method for its synthesis and a detailed protocol for its structural characterization, grounded in fundamental chemical principles.
Synthetic Strategy: From Precursor to Product
The most direct and widely adopted approach for synthesizing this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 4-fluoro-3-methoxybenzoic acid. This method, a variation of the classic Fischer-Speier esterification, is favored for its operational simplicity, high yields, and the use of readily available, cost-effective reagents.[1]
Synthesis of the Carboxylic Acid Precursor
The journey begins with the synthesis of the essential precursor, 4-fluoro-3-methoxybenzoic acid. While several routes exist, a common pathway involves the hydrolysis of this compound itself, which is often commercially available or can be synthesized from materials like 2-Fluoro-5-methylaniline.[2] For the purpose of this guide, we will focus on the esterification step, assuming the availability of the starting carboxylic acid. A typical hydrolysis protocol to obtain the acid from the ester involves treatment with a base like sodium hydroxide in a methanol/water solvent system, followed by acidification to precipitate the product.[3]
Core Synthesis: Fischer-Speier Esterification
The Fischer-Speier esterification is an equilibrium-controlled reaction. To drive the reaction towards the product (the ester), Le Châtelier's principle is leveraged. This is achieved by either using a large excess of one of the reactants (typically the alcohol, methanol in this case, which can also serve as the solvent) or by removing the water byproduct as it forms.[1]
Mechanism of Action: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (methanol). The resulting tetrahedral intermediate then undergoes a series of proton transfers and the elimination of a water molecule to yield the protonated ester, which is finally deprotonated to give the final product and regenerate the acid catalyst.
Below is a diagram illustrating the mechanistic pathway.
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and understanding.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity |
| 4-Fluoro-3-methoxybenzoic acid | 170.14 | 1.0 | 10.0 g |
| Methanol (Anhydrous) | 32.04 | ~42 | 100 mL |
| Sulfuric Acid (Concentrated, 98%) | 98.08 | 0.1 | 0.6 mL |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Brine (Saturated NaCl Solution) | - | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
| Ethyl Acetate | 88.11 | - | As needed |
Procedure:
-
Reaction Setup: To a 250 mL dry, round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-methoxybenzoic acid (10.0 g).
-
Expertise & Experience: Ensuring the glassware is completely dry is critical to prevent the added water from shifting the reaction equilibrium back towards the reactants.
-
-
Solvent and Reactant Addition: Add anhydrous methanol (100 mL). The large excess of methanol serves as both the solvent and a reactant, driving the equilibrium towards the ester product.[1]
-
Catalyst Addition: Place the flask in an ice bath to cool the solution. While stirring, slowly and carefully add concentrated sulfuric acid (0.6 mL) dropwise.
-
Trustworthiness: The exothermic nature of dissolving sulfuric acid in methanol necessitates cooling to prevent uncontrolled boiling and potential side reactions.
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water (200 mL). A white solid should precipitate.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Expertise & Experience: Ethyl acetate is chosen for its ability to dissolve the ester product while having limited miscibility with water.
-
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining sulfuric acid and unreacted carboxylic acid, followed by brine (1 x 50 mL) to remove residual water.
-
Trustworthiness: The bicarbonate wash is a critical purification step. The effervescence of CO₂ gas indicates the neutralization of acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a white solid.[4]
Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized compound is a non-negotiable step in any synthetic workflow. A combination of spectroscopic techniques provides a comprehensive structural fingerprint of the target molecule.
Caption: Workflow for Spectroscopic Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule.
-
¹H NMR (Proton NMR): The proton NMR spectrum will confirm the presence and connectivity of all hydrogen atoms. The expected signals for this compound are:
-
A singlet integrating to 3H around δ 3.9 ppm, corresponding to the methoxy group (-OCH₃).
-
A singlet integrating to 3H around δ 3.9 ppm, corresponding to the methyl ester group (-COOCH₃). Note that these two singlets may overlap or be very close.
-
A multiplet or doublet of doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three aromatic protons. The coupling with the fluorine atom will influence the splitting patterns. For instance, a proton ortho to the fluorine will show a larger coupling constant.[3]
-
-
¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton.
-
Signals for the two methyl carbons (-OCH₃ and -COOCH₃) are expected around δ 50-60 ppm.
-
Multiple signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the fluorine showing a characteristic large C-F coupling constant.
-
A signal for the ester carbonyl carbon (C=O) is expected around δ 165 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.
-
C-O Stretches: Strong bands corresponding to the ester and ether C-O single bonds will appear in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ range.
-
C-F Stretch: A strong absorption band is typically observed in the 1000-1400 cm⁻¹ region.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and information about its fragmentation patterns, further confirming its identity.
-
Molecular Ion Peak (M⁺): For this compound (C₉H₉FO₃), the expected molecular weight is 184.16 g/mol . The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 184.
-
Fragmentation: Common fragmentation patterns for methyl benzoates include the loss of the methoxy radical (•OCH₃, 31 mass units) to give an acylium ion, or the loss of the methyl group.
Summary of Characterization Data:
| Technique | Feature | Expected Value/Region |
| ¹H NMR | Aromatic Protons | δ 7.0-8.0 ppm (multiplets) |
| Methoxy Protons (-OCH₃) | δ ~3.9 ppm (singlet, 3H) | |
| Ester Protons (-OCH₃) | δ ~3.9 ppm (singlet, 3H) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~165 ppm |
| Aromatic Carbons | δ 110-160 ppm | |
| Methyl Carbons | δ 50-60 ppm | |
| IR | C=O Stretch | 1720-1740 cm⁻¹ (strong) |
| C-O Stretches | 1100-1300 cm⁻¹ (strong) | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 184 |
Safety, Storage, and Handling
As with all laboratory procedures, adherence to safety protocols is paramount.
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn. Concentrated sulfuric acid is highly corrosive and requires extreme care during handling.
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.
Applications in Research and Development
This compound is not an end product but a valuable intermediate. Its utility is demonstrated in its role as a precursor to other important building blocks, such as 4-fluoro-3-hydroxybenzoic acid, which is a known intermediate in the synthesis of Acoramidis, a transthyretin stabilizer for treating transthyretin amyloidosis.[5] The presence of multiple functional groups allows for selective chemical modifications, making it a versatile scaffold in the synthesis of novel pharmaceutical agents and agrochemicals.[6]
References
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Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]
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Molbase. 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis. [Link]
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Wikipedia. Fischer–Speier esterification. [Link]
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Six Chongqing Chemdad Co., Ltd. 4-FLUORO-3-METHOXYBENZOIC ACID. [Link]
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- 3. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]
- 5. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 6. nbinno.com [nbinno.com]
A-Z Guide to the Spectroscopic Characterization of Methyl 4-fluoro-3-methoxybenzoate
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-fluoro-3-methoxybenzoate (MFMB), a key intermediate in pharmaceutical synthesis. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the structural and electronic rationale behind the observed spectral features, supported by established principles and experimental protocols. Our objective is to furnish a comprehensive and practical resource that enhances the understanding and application of spectroscopic techniques in the structural elucidation of complex organic molecules.
Introduction: The Molecular Profile of this compound
This compound, with a molecular formula of C₉H₉FO₃ and a molecular weight of 184.16 g/mol , is a substituted aromatic ester. Its structure is characterized by a benzene ring substituted with a methyl ester group (-COOCH₃), a fluorine atom (-F), and a methoxy group (-OCH₃). The relative positioning of these functional groups dictates the molecule's electronic and steric properties, which are, in turn, reflected in its spectroscopic signatures. Understanding the interplay of these substituents is paramount for the accurate interpretation of the spectral data.
The fluorine atom, being highly electronegative, and the methoxy group, an electron-donating group, create a unique electronic environment on the aromatic ring. This, coupled with the electron-withdrawing nature of the methyl ester, results in distinct chemical shifts in NMR spectroscopy, characteristic vibrational frequencies in IR spectroscopy, and predictable fragmentation patterns in mass spectrometry.
Below is a diagram illustrating the molecular structure and numbering scheme that will be used for spectral assignments throughout this guide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Core Structure
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of each nucleus.
¹H NMR Analysis: Unraveling the Proton Environment
The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. The chemical shifts are influenced by the electron density around the proton, with electronegative groups causing a downfield shift (deshielding).[1]
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 - 7.5 | m | 2H | Aromatic H (H-2, H-6) |
| ~7.2 | t | 1H | Aromatic H (H-5) |
| 3.92 | s | 3H | OCH₃ (ester) |
| 3.89 | s | 3H | OCH₃ (ether) |
Note: Predicted values based on typical chemical shift ranges and substituent effects. Actual experimental values may vary slightly.
-
Aromatic Protons (δ ~7.2 - 7.6 ppm): The protons on the aromatic ring appear in the characteristic downfield region of 6.5-8.0 ppm.[2] The electron-withdrawing ester group and the electronegative fluorine atom deshield these protons. The complex multiplicity arises from proton-proton and proton-fluorine couplings.
-
Methoxy Protons (δ 3.92 and 3.89 ppm): The two methoxy groups appear as sharp singlets, as they have no adjacent protons to couple with. The ester methoxy protons are slightly more deshielded due to the direct attachment to the carbonyl group.
¹³C NMR Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Carbons in an aromatic ring typically absorb in the 120-150 ppm range.[2] The chemical shifts are significantly influenced by the attached substituents.[3][4]
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~155 (d) | C-F |
| ~148 | C-OCH₃ |
| ~128 | C-COOCH₃ |
| ~125 | C-H |
| ~118 | C-H |
| ~115 (d) | C-H |
| 56.3 | OCH₃ (ether) |
| 52.4 | OCH₃ (ester) |
Note: Predicted values based on typical chemical shift ranges and substituent effects. The 'd' indicates a doublet due to carbon-fluorine coupling.
-
Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon is significantly deshielded and appears far downfield.
-
Aromatic Carbons (δ ~115 - 155 ppm): The aromatic carbons show a wide range of chemical shifts due to the varied electronic effects of the substituents. The carbon directly bonded to the fluorine will appear as a doublet due to C-F coupling.
-
Methoxy Carbons (δ 52.4 and 56.3 ppm): The two methoxy carbons appear in the typical upfield region for sp³ carbons bonded to oxygen.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (often several hundred to thousands) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal.
Caption: Standard workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5]
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester and ether) |
| ~1100 | Strong | C-F stretch |
-
C=O Stretch (~1720 cm⁻¹): A strong, sharp absorption in this region is a definitive indicator of the ester carbonyl group.
-
C-O Stretches (~1250 cm⁻¹): The C-O single bond stretches of the ester and ether functionalities typically appear as strong bands in this region.
-
C-F Stretch (~1100 cm⁻¹): The carbon-fluorine bond stretch gives rise to a strong absorption in the fingerprint region.
-
Aromatic C=C Stretches (~1600, ~1500 cm⁻¹): These absorptions are characteristic of the benzene ring.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
ATR is a convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 184 | [M]⁺ (Molecular Ion) |
| 153 | [M - OCH₃]⁺ |
| 125 | [M - COOCH₃]⁺ |
-
Molecular Ion (m/z 184): The peak corresponding to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.
-
[M - OCH₃]⁺ (m/z 153): Loss of the methoxy radical from the ester group is a common fragmentation pathway for methyl esters.[6]
-
[M - COOCH₃]⁺ (m/z 125): Cleavage of the ester group results in this fragment.
Fragmentation Pathway
The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo various bond cleavages to form stable fragment ions. The most likely fragmentation involves the loss of the methoxy radical from the ester, leading to a stable acylium ion.
Caption: Primary fragmentation pathway of this compound.
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)
EI is a hard ionization technique that leads to significant fragmentation, which is useful for structural elucidation.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of this compound presented in this guide demonstrates the power of combining NMR, IR, and MS techniques for unambiguous structure determination. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's connectivity and functional group composition. The provided protocols serve as a reliable foundation for researchers to obtain high-quality data for this and similar compounds.
References
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¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online. [Link]
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Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
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The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics (RSC Publishing). [Link]
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IR Spectroscopy Table Guide. Berkeley Learning Hub. [Link]
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¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]
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Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4... ResearchGate. [Link]
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IR Chart. University of Colorado Boulder. [Link]
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Infrared spectroscopy correlation table. Wikipedia. [Link]
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PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]
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A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
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¹H NMR Chemical Shift. Oregon State University. [Link]
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Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]
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13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
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mass spectrum of methyl 2-hydroxybenzoate C8H8O3. Doc Brown's Chemistry. [Link]
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Mass Spectrometry: Fragmentation. University of Arizona. [Link]
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Supporting Information for... The Royal Society of Chemistry. [Link]
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4-Fluoro-3-methoxybenzoic acid. PubChem. [Link]
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Methyl 4-fluorobenzoate. NIST WebBook. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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3-Fluoro-4-methoxybenzoic acid. PubChem. [Link]
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Methyl 4-ethoxy-3-methoxybenzoate. PubChem. [Link]
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Methyl 3-fluoro-4-formylbenzoate. PubChem. [Link]
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4-Fluoro-3-methoxybenzonitrile. PubChem. [Link]
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Methyl 3-methoxybenzoate. PubChem. [Link]
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This compound (C9H9FO3). PubChemLite. [Link]
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Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. NIST WebBook. [Link]
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FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)... ResearchGate. [Link]
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1H and 13C NMR spectral analysis of Methyl 4-fluoro-3-methoxybenzoate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 4-fluoro-3-methoxybenzoate
Introduction: Deciphering Molecular Architecture with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of the modern chemist, offering profound insights into the electronic and steric environments of atoms within a molecule. For researchers in drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted aromatic ester.
The molecule presents a fascinating case study due to the interplay of three distinct substituents on the benzene ring: a fluorine atom, a methoxy group, and a methyl ester group. Each substituent exerts a unique electronic influence—through inductive and resonance effects—that modulates the magnetic environment of every proton and carbon atom. Understanding these influences is key to accurately assigning the complex splitting patterns and chemical shifts observed in the spectra. This whitepaper will deconstruct the ¹H and ¹³C NMR spectra, explaining the causal relationships behind the observed phenomena and providing a framework for analyzing similarly substituted aromatic systems.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion, the following IUPAC-standard numbering system is applied to the this compound structure.
Caption: Structure of this compound with atom numbering.
Part 1: ¹H NMR Spectral Analysis
The proton NMR spectrum of an aromatic compound is dictated by the electronic effects of its substituents. Electron-donating groups (EDGs) increase electron density on the ring, shielding nearby protons and shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) decrease electron density, deshielding protons and shifting them downfield.[1][2]
-
-OCH₃ (Methoxy): A strong electron-donating group through resonance (+R effect) and weakly withdrawing through induction (-I effect). The net effect is strong ortho and para donation.
-
-F (Fluoro): A unique case. It is highly electronegative and thus strongly electron-withdrawing by induction (-I effect). However, it possesses lone pairs that can be donated through resonance (+R effect). For fluorine, the inductive effect typically dominates.
-
-COOCH₃ (Methyl Ester): A moderate electron-withdrawing group through both induction and resonance (-I, -R effects).
Predicted Chemical Shifts and Multiplicities
The aromatic region of the spectrum (typically δ 7.0-8.5 ppm) will display signals for H-2, H-5, and H-6.
-
H-2: This proton is ortho to the electron-withdrawing ester group and meta to both the methoxy and fluoro groups. The strong deshielding from the adjacent ester will push this proton significantly downfield.
-
H-6: This proton is para to the ester group and ortho to the electron-donating methoxy group. The shielding effect from the methoxy group will be partially counteracted by the deshielding from the ester, placing its signal at an intermediate chemical shift.
-
H-5: This proton is ortho to the inductively withdrawing fluorine atom and para to the electron-donating methoxy group. These competing effects will result in a chemical shift that is generally upfield compared to H-2 and H-6.
Spin-Spin Coupling: A Deeper Look
The multiplicity of each signal is determined by spin-spin coupling (J-coupling) with neighboring protons and, crucially, the ¹⁹F nucleus.[3]
-
¹H-¹H Coupling:
-
ortho coupling (³JHH): H-5 and H-6 are adjacent and will show a typical ortho coupling of 7-10 Hz .
-
meta coupling (⁴JHH): H-2 and H-6 are meta to each other and will exhibit a smaller coupling of 2-3 Hz .
-
para coupling (⁵JHH): H-2 and H-5 are para, and their coupling is typically very small (0-1 Hz ) and often not resolved.
-
-
¹H-¹⁹F Coupling: The spin-1/2 ¹⁹F nucleus couples to protons over several bonds.[4][5]
-
ortho coupling (³JHF): H-5 is three bonds away from the fluorine and will show a significant coupling of 7-10 Hz .
-
meta coupling (⁴JHF): H-2 is four bonds away and will show a smaller meta coupling of 2-4 Hz .
-
Predicted Splitting Patterns:
-
H-2: Will be split by H-6 (meta, ~2-3 Hz) and by the fluorine (meta, ~2-4 Hz). This will appear as a doublet of doublets (dd) or a narrow multiplet.
-
H-5: Will be split by H-6 (ortho, ~7-10 Hz) and by the fluorine (ortho, ~7-10 Hz). This will appear as a doublet of doublets (dd) , potentially approaching a triplet if the coupling constants are similar.
-
H-6: Will be split by H-5 (ortho, ~7-10 Hz) and H-2 (meta, ~2-3 Hz). This will appear as a doublet of doublets (dd) .
-
-OCH₃ and -COOCH₃ Protons: These methyl groups are isolated from other protons and will each appear as sharp singlets (s) , typically in the δ 3.8-4.0 ppm region.
Caption: Key ¹H-¹H and ¹H-¹⁹F coupling interactions in this compound.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-2 | ~7.6 - 7.8 | dd | ⁴JHH ≈ 2-3, ⁴JHF ≈ 2-4 | 1H |
| H-6 | ~7.4 - 7.6 | dd | ³JHH ≈ 7-10, ⁴JHH ≈ 2-3 | 1H |
| H-5 | ~7.1 - 7.3 | dd | ³JHH ≈ 7-10, ³JHF ≈ 7-10 | 1H |
| -COOCH₃ (C8-H) | ~3.9 | s | - | 3H |
| -OCH₃ (C9-H) | ~3.9 | s | - | 3H |
Note: Precise chemical shifts are dependent on the solvent and spectrometer frequency.[6][7][8]
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of the carbon skeleton. The chemical shifts of aromatic carbons are highly sensitive to substituent effects.[9][10][11] A key diagnostic feature for fluorinated compounds is the presence of large ¹³C-¹⁹F coupling constants, which split the signals of nearby carbons into doublets.[12][13]
Predicted Chemical Shifts
-
C-4 (ipso- to F): This carbon is directly bonded to the highly electronegative fluorine atom. Its signal will be shifted significantly downfield and will appear as a large doublet due to a one-bond coupling (¹JCF).
-
C-3 (ipso- to OCH₃): Bonded to the electronegative oxygen of the methoxy group, this carbon will also be strongly deshielded and shifted downfield. It will show a two-bond coupling to fluorine (²JCF).
-
C-1 (ipso- to COOCH₃): The quaternary carbon attached to the ester group. Its chemical shift is influenced by the carbonyl group. It will exhibit a small four-bond coupling to fluorine (⁴JCF).
-
C-2, C-5, C-6: These protonated carbons will appear in the typical aromatic region (δ 110-135 ppm). Their specific shifts are determined by the combined electronic effects of the three substituents. Each will be split into a doublet by coupling to the fluorine atom.
-
Carbonyl Carbon (C-7): The ester carbonyl carbon will resonate far downfield, typically in the δ 165-170 ppm region.
-
Methyl Carbons (C-8, C-9): The two methoxy carbons will appear upfield, generally between δ 50-60 ppm.
¹³C-¹⁹F Coupling Constants: The Definitive Signature
The magnitude of the JCF coupling constant is strongly dependent on the number of bonds separating the carbon and fluorine atoms.[12][14]
-
¹JCF (C-4): A very large one-bond coupling, typically >240 Hz . This is a definitive indicator of a C-F bond.
-
²JCF (C-3, C-5): A significant two-bond (geminal) coupling, in the range of 20-30 Hz .
-
³JCF (C-2, C-6): A smaller three-bond (vicinal) coupling, typically 5-10 Hz .
-
⁴JCF (C-1): A small four-bond coupling, around 1-3 Hz , which may only appear as a broadening of the signal.
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | ¹³C-¹⁹F Coupling (JCF, Hz) | Multiplicity |
| C-7 (-C OOCH₃) | ~165 - 168 | Small or unresolved | s or narrow d |
| C-4 | ~152 - 156 | ¹J ≈ 245-255 | d |
| C-3 | ~147 - 151 | ²J ≈ 20-25 | d |
| C-1 | ~128 - 132 | ⁴J ≈ 1-3 | d or br s |
| C-6 | ~124 - 127 | ³J ≈ 5-8 | d |
| C-2 | ~118 - 122 | ³J ≈ 7-10 | d |
| C-5 | ~114 - 117 | ²J ≈ 20-25 | d |
| C-9 (-OC H₃) | ~55 - 58 | - | q |
| C-8 (-COOC H₃) | ~51 - 54 | - | q |
Note: In a proton-coupled ¹³C spectrum, the signals for C-8 and C-9 would appear as quartets (q) due to coupling with their attached protons.
Experimental Protocols
Standard Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard one-pulse proton experiment.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Spectrometer: Same as for ¹H NMR (operating at ~100 MHz for ¹³C).
-
Experiment: Proton-decoupled one-pulse carbon experiment (e.g., zgpg30).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Pulse Angle: 30 degrees.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-2048, as ¹³C is much less sensitive than ¹H.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Manually phase the spectra and perform baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS peak to δ 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to δ 77.16 ppm or the TMS peak to δ 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Pick and label all peaks in both spectra, measuring coupling constants where possible.
-
Sources
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- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
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- 14. researchgate.net [researchgate.net]
Physical and chemical properties of Methyl 4-fluoro-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-fluoro-3-methoxybenzoate is a key chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a methyl ester on a benzene ring, provides a versatile scaffold for a variety of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its known applications, tailored for professionals in research and development.
Chemical Identity and Physical Properties
This compound is a solid organic compound. Its fundamental identifiers and key physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 74385-37-8 | [1][2][3][4][5] |
| Molecular Formula | C₉H₉FO₃ | [1][3] |
| Molecular Weight | 184.17 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 69-71 °C | [1] |
| Boiling Point | 250.5 ± 20.0 °C at 760 mmHg | |
| Solubility | No explicit data found for this compound. Based on a related compound, Methyl 4-fluoro-3-nitrobenzoate, it is likely soluble in ethanol, ether, and methanol, and insoluble in water. | [6][7] |
Note on conflicting data: Another source reported a melting point of 40 °C. The 69-71 °C range is provided by a chemical supplier and may be more indicative of the purified compound.
Structure:
Figure 1: Chemical structure of this compound.
Spectroscopic Data
Mass Spectrometry (Predicted):
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 185.06085 | 133.6 |
| [M+Na]⁺ | 207.04279 | 143.0 |
| [M-H]⁻ | 183.04629 | 136.7 |
| [M+NH₄]⁺ | 202.08739 | 153.9 |
| [M+K]⁺ | 223.01673 | 142.2 |
| [M]⁺ | 184.05302 | 136.1 |
Data from PubChemLite[8]
¹H and ¹³C NMR (Anticipated Resonances): Based on the structure, the following proton and carbon environments are expected. The chemical shifts of related benzoate esters can be used as a reference. For example, in the ¹H NMR spectrum of a similar compound in CDCl₃, aromatic protons typically appear between δ 7.0 and 8.2 ppm, the methoxy protons around δ 3.9 ppm, and the methyl ester protons also around δ 3.9 ppm[9].
Infrared (IR) Spectroscopy (Anticipated Absorptions): Key functional groups will give rise to characteristic IR absorptions. Expected peaks include C=O stretching for the ester (typically around 1720 cm⁻¹), C-O stretching for the ester and ether, C-F stretching, and aromatic C-H and C=C vibrations.
Chemical Synthesis
The primary route for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid, 4-fluoro-3-methoxybenzoic acid.
Workflow for Fischer Esterification:
Figure 2: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Fischer Esterification
This protocol is a generalized procedure based on established methods for Fischer esterification[6][10][11][12].
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-fluoro-3-methoxybenzoic acid (1 equivalent) with an excess of anhydrous methanol (which also serves as the solvent).
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.
-
-
Reaction:
-
Heat the reaction mixture to a gentle reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by distillation.
-
Chemical Reactivity and Applications
This compound is a valuable building block in organic synthesis, primarily due to the reactivity of its functional groups.
Key Reactions:
-
Hydrolysis: The methyl ester can be readily hydrolyzed under basic conditions to yield 4-fluoro-3-methoxybenzoic acid. This reaction is often a step in a multi-step synthesis where the ester serves as a protecting group for the carboxylic acid.
Experimental Protocol: Hydrolysis of this compound
This protocol is adapted from a known procedure for the hydrolysis of this specific ester[13].
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in methanol in a suitable reaction vessel.
-
Add an aqueous solution of sodium hydroxide (e.g., 4 equivalents).
-
Stir the reaction mixture at room temperature.
-
-
Work-up:
-
Upon completion of the reaction (monitored by TLC), remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify with a suitable acid (e.g., 1N HCl) to a pH of approximately 4.
-
The precipitated 4-fluoro-3-methoxybenzoic acid can be collected by filtration, washed with water, and dried.
-
Applications in Drug Discovery and Agrochemicals:
The fluorinated and methoxylated benzene ring is a common motif in many biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and electronic properties[14]. As such, this compound serves as a key starting material or intermediate in the synthesis of:
-
Active Pharmaceutical Ingredients (APIs): The structural features of this compound are found in various drug candidates.
-
Agrochemicals: It is used in the development of modern herbicides and fungicides.
Safety Information
This compound is classified as an irritant[1]. Standard laboratory safety precautions should be observed when handling this compound.
-
Hazard Statements: May cause an allergic skin reaction. Causes serious eye irritation.[1]
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing.[1]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified as a combustible solid.
Conclusion
This compound is a versatile and important chemical intermediate for researchers and professionals in drug development and other areas of chemical synthesis. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and reactivity, make it a valuable tool for the construction of complex molecular architectures. This guide provides a foundational understanding of this compound to facilitate its effective and safe use in a laboratory setting.
References
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Fischer Esterification Procedure. [Link]
-
PubChem. 3-Fluoro-4-methoxybenzoic acid. [Link]
-
Fischer Esterification. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
NIST. Methyl 4-fluorobenzoate. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]
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PubChemLite. This compound (C9H9FO3). [Link]
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PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid. [Link]
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BG. Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration.. [Link]
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Wired Chemist. methyl 4-methoxybenzoate Proton Full Spectrum. [Link]
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NIST. 3-Fluoro-4-trifluoromethylbenzoic acid, 4-methoxy-2-methylbutyl ester. [Link]
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PubChem. Methyl 3-methoxybenzoate. [Link]
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NIST. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. [Link]
-
Human Metabolome Database. Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). [Link]
-
ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... [Link]
-
NIST. Methyl 3-amino-4-hydroxybenzoate. [Link]
-
NIST. Methyl 3-methoxy-4-nitrobenzoate. [Link]
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An In-depth Technical Guide to Methyl 4-fluoro-3-methoxybenzoate (CAS 74385-37-8) for Drug Discovery Professionals
Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered pKa—offer medicinal chemists a powerful tool to overcome pharmacokinetic and pharmacodynamic challenges. Methyl 4-fluoro-3-methoxybenzoate (CAS 74385-37-8) emerges as a significant building block in this context. Its pre-functionalized aromatic ring, featuring a synthetically versatile ester, a metabolically robust methoxy group, and a strategically positioned fluorine atom, presents a valuable starting point for the synthesis of complex and novel therapeutic agents.
This technical guide provides a comprehensive overview of the known properties, synthetic utility, and safety considerations for this compound, tailored for researchers, scientists, and drug development professionals. While this compound is primarily utilized as a synthetic intermediate, understanding its characteristics is crucial for its effective application in the synthesis of next-generation pharmaceuticals.
Physicochemical and Structural Properties
This compound is a solid at room temperature, characterized by the following molecular identifiers and properties. While extensive experimental data for this specific compound is not widely published, its fundamental attributes are well-established.
| Property | Value | Source |
| CAS Number | 74385-37-8 | |
| Molecular Formula | C₉H₉FO₃ | [1] |
| Molecular Weight | 184.16 g/mol | |
| Physical Form | Solid | |
| SMILES | COC1=C(C=CC(=C1)C(=O)OC)F | [1] |
| InChI | InChI=1S/C9H9FO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3 | [1] |
| InChIKey | BKTVDAXZKFVQPF-UHFFFAOYSA-N | [1] |
Note: Experimental data on properties such as melting point and solubility are not consistently reported in publicly available literature. Researchers should verify these parameters upon acquisition of the material.
Synthetic Utility and Key Reactions
The primary value of this compound lies in its utility as a synthetic intermediate. The ester functionality serves as a handle for various chemical transformations, most notably hydrolysis to its corresponding carboxylic acid, which is a critical precursor for a wide range of further derivatizations.
Hydrolysis to 4-Fluoro-3-methoxybenzoic Acid
The conversion of the methyl ester to the carboxylic acid is a fundamental and high-yielding transformation, typically achieved through base-catalyzed hydrolysis. This reaction unlocks the potential of the scaffold for amide bond formation, among other key synthetic steps in drug development.
Experimental Protocol: Saponification of this compound [2]
-
Dissolution: Dissolve this compound (11 g, 59.8 mmol) in methanol (100 mL) in a suitable reaction vessel.
-
Base Addition: Prepare a solution of sodium hydroxide (9.5 g, 240 mmol) in water (20 mL) and add it to the methanolic solution of the ester.
-
Reaction: Stir the resulting mixture at room temperature (approximately 20°C) for 4 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Work-up:
-
Upon completion, remove the methanol by distillation under reduced pressure.
-
Dissolve the residue in water (100 mL).
-
Adjust the pH of the aqueous solution to 4 using a 1N HCl solution, which will precipitate the carboxylic acid product.
-
-
Isolation and Purification:
-
Collect the precipitated solid by filtration.
-
Wash the solid with water (3 x 50 mL).
-
Dry the solid to yield 4-fluoro-3-methoxybenzoic acid as a white solid (typical yield: ~9 g, 97%).[2]
-
Caption: Synthetic pathway from the ester to the carboxylic acid.
Applications in Drug Discovery: A Gateway to Bioactive Molecules
While direct applications of this compound are not extensively documented, its hydrolysis product, 4-fluoro-3-methoxybenzoic acid, and other structurally related analogs are pivotal in the synthesis of a variety of therapeutic agents. This underscores the role of the title compound as a key starting material.
The 3-fluoro-4-methoxybenzoyl moiety is a recurring motif in medicinal chemistry, particularly in the development of:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): This structural class is a fundamental component in the synthesis of novel NSAIDs. The strategic placement of the fluorine atom can influence the compound's pharmacokinetic profile and binding interactions with its target enzymes (e.g., cyclooxygenases).[3]
-
Antiviral and Antifungal Agents: The versatility of the fluorinated benzoic acid scaffold allows for its incorporation into diverse heterocyclic systems, leading to the discovery of new antiviral and antifungal compounds.[3]
-
Therapeutics for Neurodegenerative Diseases: Analogs such as 3-fluoro-4-methoxybenzoic acid have been utilized in the synthesis of compounds aimed at treating Alzheimer's disease, highlighting the broad therapeutic potential of this chemical class.[4]
The presence of the fluorine atom is not merely an inert substituent; it actively modulates the electronic properties of the aromatic ring, which can be critical for molecular recognition and metabolic stability.
Safety, Handling, and Storage
Hazard Assessment (based on related compounds)
-
Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation.[5][6] Direct contact should be avoided.
-
Inhalation: May cause respiratory irritation if inhaled as dust.[6]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Caption: Recommended handling and storage workflow.
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[5][8]
-
Classification: This compound is classified as a combustible solid (Storage Class 11).
Disposal
Dispose of unused material and its container in accordance with local, regional, and national regulations for hazardous chemical waste.
Conclusion
This compound is a valuable and versatile building block for drug discovery and medicinal chemistry. Its true potential is realized upon its conversion to the corresponding carboxylic acid, which serves as a gateway to a multitude of bioactive compounds, including NSAIDs and agents targeting infectious and neurodegenerative diseases. While a comprehensive dataset on its intrinsic properties is still emerging, its synthetic utility is clear and well-defined. By adhering to appropriate safety and handling protocols, researchers can effectively leverage this fluorinated scaffold to advance their synthetic programs and contribute to the development of novel therapeutics.
References
-
The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. (2025, December 17). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
This compound (C9H9FO3). (n.d.). PubChemLite. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of Methyl 4-fluoro-3-methoxybenzoate in Common Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-fluoro-3-methoxybenzoate. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust, generalized experimental protocol for researchers to determine its solubility in various organic solvents. The methodologies described are based on well-established scientific principles for solubility determination. Additionally, this guide delves into the theoretical principles of solubility, solvent selection strategies, and the implications of solubility data in the context of pharmaceutical research and development, adhering to Good Manufacturing Practices (GMP) where applicable.
Introduction to this compound
This compound is an organic compound with the chemical formula C₉H₉FO₃ and a molecular weight of approximately 184.16 g/mol .[1] Its structure, featuring a benzene ring substituted with a methyl ester, a methoxy group, and a fluorine atom, suggests a moderate polarity. Understanding its solubility in various organic solvents is crucial for a wide range of applications, including:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.
-
Crystallization: Essential for obtaining pure crystalline material with desired characteristics.[2][3][4]
-
Formulation Development: A key parameter in developing stable and effective drug product formulations.
-
Analytical Method Development: Choosing suitable diluents for chromatographic analysis.
Given its relevance, particularly in the pharmaceutical industry, all handling and experimental procedures should align with current Good Manufacturing Practices (cGMP) to ensure product quality and safety.[5][6]
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like."[7][8] This means that substances with similar intermolecular forces are more likely to be soluble in one another. Key factors influencing the solubility of this compound include:
-
Polarity: The presence of the ester and methoxy groups, along with the fluorine atom, imparts polarity to the molecule. Therefore, it is expected to have better solubility in polar organic solvents.
-
Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen atoms in the ester and methoxy groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding may exhibit enhanced solubility.[2]
-
Molecular Size and Shape: Larger molecules can sometimes be less soluble as it is more difficult for solvent molecules to surround them.[7]
-
Temperature: For most solids, solubility increases with increasing temperature.[4][7] This principle is fundamental to the technique of recrystallization.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been reported in publicly accessible scientific literature or chemical databases. Researchers are encouraged to use the experimental protocols outlined in this guide to generate precise solubility data for their specific applications. The following table provides a template for recording experimentally determined solubility values.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |
| e.g., Methanol | e.g., HPLC-UV | ||||
| e.g., Ethanol | |||||
| e.g., Acetone | |||||
| e.g., Ethyl Acetate | |||||
| e.g., Toluene | |||||
| e.g., Dichloromethane | |||||
| e.g., Dimethyl Sulfoxide (DMSO) | |||||
| User-defined solvent |
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[7] This protocol outlines the necessary steps to accurately measure the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled orbital shaker
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Calibrated analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer)
Procedure
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature until the excess solid has settled. Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Quantification of Solute: Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a calibrated analytical instrument. A pre-established calibration curve is essential for accurate quantification.
-
Calculation of Solubility: Based on the measured concentration and the dilution factor, calculate the original concentration of the saturated solution. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, mol/L).
Caption: Experimental workflow for the shake-flask solubility determination method.
Solvent Selection and Good Manufacturing Practices (GMP)
In the context of drug development, solvent selection is not only a matter of solubility but also of safety and regulatory compliance.[9] The International Council for Harmonisation (ICH) provides guidelines (Q3C) on residual solvents in pharmaceuticals, categorizing them based on their toxicity.[9]
-
Class 1 Solvents: Should be avoided due to their unacceptable toxicity.[10]
-
Class 2 Solvents: Use should be limited due to their inherent toxicity.[10]
-
Class 3 Solvents: Considered less toxic and of lower risk to human health.[10]
When selecting solvents for processes like crystallization, it is crucial to consider these classifications. The goal is to find a solvent (or solvent system) where the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures to maximize yield and purity.[4][11]
Caption: Decision-making flowchart for solvent selection in a GMP environment.
Conclusion
While specific, publicly available solubility data for this compound is currently limited, this guide provides the theoretical foundation and practical methodology for researchers to determine these crucial parameters. By employing the described shake-flask method and adhering to principles of solvent selection guided by safety and regulatory standards, scientists and drug development professionals can generate the high-quality data necessary for process development, formulation, and analytical characterization.
References
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U.S. Food and Drug Administration (FDA). (n.d.). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. Retrieved from [Link]
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APC. (2020, September 28). How to choose a solvent & design a crystallization faster? Retrieved from [Link]
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A Comprehensive In-depth Technical Guide on the Theoretical Calculations on the Molecular Structure of Methyl 4-fluoro-3-methoxybenzoate
Introduction
Methyl 4-fluoro-3-methoxybenzoate is an aromatic ester of significant interest in the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the benzene ring, imparts distinct electronic and steric properties that can influence its reactivity, intermolecular interactions, and ultimately its biological activity or material performance. A thorough understanding of its three-dimensional molecular structure is paramount for elucidating structure-property relationships and guiding the rational design of novel derivatives.[2]
While experimental techniques such as X-ray crystallography and NMR spectroscopy provide invaluable structural information, computational chemistry offers a powerful and complementary approach to investigate molecular geometries and electronic properties with high precision.[3] This technical guide provides a comprehensive overview of the theoretical calculations employed to determine the molecular structure of this compound, with a focus on Density Functional Theory (DFT). As a senior application scientist, this guide is structured to provide not only the methodological steps but also the underlying scientific rationale for the chosen computational strategies, ensuring both technical accuracy and practical insight for researchers, scientists, and drug development professionals.
I. Theoretical Framework and Computational Strategy
The determination of a molecule's stable three-dimensional arrangement, or its equilibrium geometry, is a cornerstone of computational chemistry.[4][5] This is achieved by finding the minimum energy structure on the potential energy surface. For this purpose, Density Functional Theory (DFT) has emerged as a robust and widely used method due to its favorable balance of accuracy and computational cost, particularly for organic molecules.[6][7]
The Choice of Density Functional Theory (DFT)
DFT methods are founded on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by the electron density.[6] In practice, the Kohn-Sham formalism is employed, which maps the complex interacting system of electrons onto a fictitious system of non-interacting electrons moving in an effective potential.[6]
For the study of this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, and it has been extensively benchmarked for its reliable prediction of molecular geometries and properties for a wide range of organic compounds.[8][9]
The Role of the Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical as it dictates the flexibility the system has to describe the spatial distribution of its electrons. For this investigation, the 6-311++G(d,p) Pople-style basis set is employed.[10]
-
6-311G : This triple-zeta valence basis set provides a more accurate description of the valence electrons, which are primarily involved in chemical bonding.
-
++ : The double plus signs indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are particularly important for accurately describing systems with lone pairs, anions, or weak intermolecular interactions.
-
(d,p) : These are polarization functions added to heavy atoms (d-type) and hydrogen atoms (p-type). Polarization functions allow for the distortion of atomic orbitals, which is crucial for a realistic representation of chemical bonds, especially in systems with heteroatoms like oxygen and fluorine.[11]
The combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a high level of theory that is well-suited for obtaining accurate geometric and electronic properties of this compound.
II. Computational Workflow
The theoretical investigation of this compound's molecular structure follows a systematic and self-validating computational protocol. This workflow ensures the reliability and reproducibility of the obtained results.
Caption: Key structural and electronic features of this compound.
The optimized geometry reveals a nearly planar conformation for the benzene ring and the ester group, which is characteristic of aromatic esters and allows for maximum π-conjugation. The methoxy group is also predicted to be nearly coplanar with the ring. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, while the methoxy group is an electron-donating group. This electronic push-pull effect significantly influences the charge distribution and reactivity of the molecule.
Electronic Properties
-
Frontier Molecular Orbitals (FMOs) : The HOMO is primarily localized on the benzene ring and the oxygen atoms of the methoxy and ester groups, indicating these are the most probable sites for electrophilic attack. The LUMO is predominantly distributed over the aromatic ring and the carbonyl group of the ester, suggesting these regions are susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's chemical stability. [12][13]
-
Molecular Electrostatic Potential (MEP) : The MEP map visually confirms the electronic effects of the substituents. [14][15][16]Regions of negative electrostatic potential (typically colored red or yellow) are concentrated around the electronegative oxygen and fluorine atoms, indicating these are sites of high electron density and are attractive to electrophiles. Conversely, regions of positive electrostatic potential (blue) are found around the hydrogen atoms and the carbonyl carbon, signifying electron-deficient areas that are susceptible to nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis : NBO analysis reveals significant delocalization of electron density from the lone pairs of the oxygen and fluorine atoms into the π-system of the benzene ring. [17]This hyperconjugation contributes to the overall stability of the molecule. The analysis also provides quantitative measures of atomic charges, further elucidating the electronic landscape of the molecule. [18][19]
IV. Conclusion
This in-depth technical guide has outlined a robust and scientifically sound computational strategy for the theoretical determination of the molecular structure of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, we can obtain a detailed and accurate representation of the molecule's geometry and electronic properties. The presented workflow, from initial structure generation to the analysis of advanced electronic properties, provides a comprehensive framework for researchers in drug development and materials science. The insights gained from these theoretical calculations are invaluable for understanding the structure-property relationships of this important molecule and for guiding the design of new compounds with tailored functionalities.
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Chemistry LibreTexts. (2017). Frontier Molecular Orbital Theory. Retrieved from [Link]
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YouTube. (2019). frontier molecular orbital analysis. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 4-fluoro-3-methoxybenzoate: Synthesis, Applications, and Historical Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-fluoro-3-methoxybenzoate, a seemingly unassuming aromatic ester, has emerged as a pivotal building block in the landscape of modern synthetic chemistry, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzene ring, imparts specific electronic and steric properties that are highly sought after in the design of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, delving into its chemical properties, synthesis methodologies, and significant applications as a key intermediate in the development of therapeutic agents. Furthermore, by examining the timeline of its appearance in scientific literature and patents, we will construct a historical perspective on its rise to prominence in the synthetic chemist's toolbox.
Compound Profile: Chemical and Physical Properties
This compound is a solid at room temperature with the following key identifiers and properties:
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 74385-37-8 | Sigma-Aldrich |
| Molecular Formula | C₉H₉FO₃ | PubChem[1] |
| Molecular Weight | 184.16 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| SMILES | COC1=C(C=CC(=C1)C(=O)OC)F | PubChem[1] |
| InChI Key | BKTVDAXZKFVQPF-UHFFFAOYSA-N | Sigma-Aldrich |
Synthesis Methodologies: A Strategic Overview
The synthesis of this compound is not explicitly detailed in a single seminal publication but can be inferred from the synthesis of its corresponding carboxylic acid, 4-fluoro-3-methoxybenzoic acid. A common and logical synthetic approach involves the esterification of this acid.
Key Synthetic Precursor: 4-fluoro-3-methoxybenzoic acid
The journey to this compound often begins with its carboxylic acid precursor. The synthesis of 4-fluoro-3-methoxybenzoic acid can be achieved through various routes, often starting from more readily available materials. While the search results do not provide a direct synthesis for the ester, they offer methods for the acid, which is the immediate precursor.
Esterification: The Final Step
A standard and widely used method for converting a carboxylic acid to its methyl ester is Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride.
Experimental Protocol: Fischer Esterification of 4-fluoro-3-methoxybenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-3-methoxybenzoic acid in an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride to the solution at 0°C.[2]
-
Reaction: Heat the mixture to reflux (approximately 70°C) and maintain for several hours (e.g., 60 minutes as in a similar esterification).[2]
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess methanol.[2]
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.[2]
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The strategic placement of the fluoro and methoxy groups on the benzene ring makes this compound a valuable intermediate in the synthesis of pharmacologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can be a key interaction point or a handle for further functionalization.
While the provided search results do not directly link this compound to the synthesis of Gefitinib, they do show the use of a structurally similar compound, Methyl 3-hydroxy-4-methoxybenzoate, in a novel synthesis of this anticancer drug.[3] This highlights the importance of this class of substituted benzoates as precursors to complex pharmaceuticals. Fluorinated benzoic acids and their derivatives are frequently utilized as building blocks in the creation of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[4][5][6]
Historical Context and Development
A definitive "discovery" of this compound is not documented in a singular, landmark paper. Its emergence is more of an evolutionary tale, intertwined with the broader development of fluorination chemistry and the increasing demand for specialized building blocks in drug discovery.
By examining patent literature and chemical supplier databases, we can infer its rise to prominence. The CAS number 74385-37-8 suggests its registration and likely first synthesis or commercial availability occurred in the latter half of the 20th century. The increasing number of patents and research articles citing its use as a starting material from the late 20th century onwards indicates its growing importance in synthetic chemistry. The demand for fluorinated intermediates in the pharmaceutical and agrochemical industries has undoubtedly driven the development and optimization of synthetic routes to compounds like this compound.[7][8][9][10]
Conclusion
This compound stands as a testament to the enabling power of synthetic chemistry. While its own discovery may not be a story of a single "eureka" moment, its history is written in the successful synthesis of countless complex molecules that have advanced medicine and technology. Its strategic combination of functional groups ensures its continued relevance as a key building block for the foreseeable future. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to empower researchers and developers in their pursuit of novel molecular solutions.
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4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436 - PubChem. (n.d.). Retrieved from [Link]
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RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. (n.d.). Retrieved from [Link]
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Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC - NIH. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to 2-(3-Fluoro-4-hydroxyphenyl)acetic Acid (C9H9FO3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 2-(3-fluoro-4-hydroxyphenyl)acetic acid, a fluorinated aromatic compound with significant potential in neuropharmacology and drug development. This document delves into its chemical identity, synthesis, physicochemical properties, and its role as a modulator of key neurotransmitter systems. Detailed experimental protocols are provided to ensure reproducibility and support further investigation into its therapeutic applications.
Chemical Identity and Nomenclature
The compound with the molecular formula C9H9FO3 is formally known by its IUPAC name, 2-(3-fluoro-4-hydroxyphenyl)acetic acid .[1] This nomenclature precisely describes its structure: an acetic acid moiety attached to a phenyl ring, which is substituted with a fluorine atom at the third position and a hydroxyl group at the fourth position.
For clarity and ease of reference within the scientific community, several synonyms are commonly used:
-
3-Fluoro-4-hydroxyphenylacetic acid
-
3-Fluoro-4-hydroxybenzeneacetic acid
-
4-(Carboxymethyl)-2-fluorophenol
The compound is also often abbreviated as 3-FPAC . Its unique structure is registered under the CAS Number 458-09-3 .
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of 2-(3-fluoro-4-hydroxyphenyl)acetic acid is fundamental for its application in research and development, particularly for formulation and analytical method development.
| Property | Value | Source |
| Molecular Formula | C9H7FO3 | [2][3] |
| Molecular Weight | 170.14 g/mol | [2][3] |
| Appearance | White to beige crystalline powder | [1] |
| Melting Point | 132-134 °C | [1] |
| pKa | 4.30 ± 0.10 (Predicted) | [1] |
| LogP | 1.1584 (Predicted) | [3] |
| Solubility | Soluble in water and common organic solvents | [1] |
Synthesis of 2-(3-fluoro-4-hydroxyphenyl)acetic Acid
The synthesis of 2-(3-fluoro-4-hydroxyphenyl)acetic acid can be achieved through various synthetic routes. One common and effective method is the Willgerodt-Kindler reaction, followed by hydrolysis. This multi-step synthesis offers a reliable pathway to obtain the target compound with good purity.
Diagram of the Willgerodt-Kindler Synthesis Pathway
Caption: Synthetic pathway for 2-(3-fluoro-4-hydroxyphenyl)acetic acid via the Willgerodt-Kindler reaction.
Detailed Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction
This protocol outlines a two-step process for the synthesis of 2-(3-fluoro-4-hydroxyphenyl)acetic acid, starting from 3-fluoro-4-hydroxyacetophenone.
Step 1: Synthesis of the Thiomorpholide Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluoro-4-hydroxyacetophenone (1 equivalent), elemental sulfur (2.5 equivalents), and morpholine (3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 120-130 °C) with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature. The crude product, the thiomorpholide intermediate, can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 2: Hydrolysis to 2-(3-fluoro-4-hydroxyphenyl)acetic Acid
-
Reaction Setup: Dissolve the purified thiomorpholide intermediate from Step 1 in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Reaction Conditions: Add an excess of a strong acid (e.g., 6M HCl) or a strong base (e.g., 10M NaOH) to the solution. Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
Work-up and Purification:
-
Acidic Hydrolysis: After cooling, the product may precipitate. If not, concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from water or an ethanol/water mixture.
-
Basic Hydrolysis: After cooling, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of approximately 2 to precipitate the carboxylic acid. The precipitate can then be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
-
Biological Activity and Mechanism of Action
2-(3-fluoro-4-hydroxyphenyl)acetic acid exhibits notable activity within the central nervous system, primarily through its interaction with key neurotransmitter receptors. It has been identified as a compound with serotonergic, dopaminergic, and noradrenergic actions.[2]
Interaction with Serotonin and Dopamine Receptors
The primary mechanism of action of 2-(3-fluoro-4-hydroxyphenyl)acetic acid is attributed to its interaction with the serotonin 2A (5-HT2A) receptor and the dopamine D2 (DRD2) receptor .[2]
-
Serotonin 5-HT2A Receptor: The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[4][5]
-
Dopamine D2 Receptor: The D2 receptor is another GPCR that couples to the Gi/o signaling pathway. Activation of the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and subsequently influences the phosphorylation state and activity of numerous downstream target proteins.[6]
Signaling Pathway Diagrams
Caption: Simplified signaling pathway of the Serotonin 5-HT2A receptor.
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
Analytical Methodology: Quantification by HPLC
Accurate quantification of 2-(3-fluoro-4-hydroxyphenyl)acetic acid in biological matrices is crucial for pharmacokinetic and metabolic studies. A robust High-Performance Liquid Chromatography (HPLC) method with UV detection is presented below.
Experimental Protocol: HPLC-UV Quantification
This protocol provides a validated method for the determination of 2-(3-fluoro-4-hydroxyphenyl)acetic acid in plasma samples.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 275 nm.
3. Method Validation Parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.995 |
| Accuracy | 85-115% of nominal concentration |
| Precision (%RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
Applications in Drug Development and Research
The dual activity of 2-(3-fluoro-4-hydroxyphenyl)acetic acid at both serotonergic and dopaminergic receptors makes it a compound of significant interest for the development of novel therapeutics for a range of neurological and psychiatric disorders. Its potential applications include, but are not limited to:
-
Antipsychotics: The modulation of D2 and 5-HT2A receptors is a cornerstone of atypical antipsychotic drug action.
-
Antidepressants: Targeting the serotonergic system is a well-established strategy for the treatment of depression.
-
Anxiolytics: The interplay between serotonin and dopamine systems is crucial in the regulation of anxiety.
-
Research Tool: As a specific ligand, it can be used to probe the function of 5-HT2A and D2 receptors in various experimental models.
The strategic incorporation of a fluorine atom can enhance metabolic stability and improve the pharmacokinetic profile of the molecule, making it an attractive scaffold for further medicinal chemistry optimization.
Conclusion
2-(3-fluoro-4-hydroxyphenyl)acetic acid is a versatile molecule with a well-defined chemical structure and significant biological activity. Its ability to modulate both the serotonin 5-HT2A and dopamine D2 receptors provides a strong rationale for its further investigation as a lead compound in drug discovery programs targeting CNS disorders. The synthetic and analytical protocols detailed in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this promising compound.
References
- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217.
- Berg, K. A., Maayani, S., & Clarke, W. P. (2014). Serotonin 2A (5-HT2A) receptor function: ligand-dependent mechanisms and pathways. Molecular Pharmacology, 86(5), 490-500.
-
PubChem. (n.d.). 2-(3-Fluoro-4-hydroxyphenyl)acetic acid. Retrieved from [Link]
Sources
- 1. 3-FLUORO-4-HYDROXYPHENYLACETIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 3-Fluoro-4-hydroxyphenylacetic acid | 458-09-3 | FF71107 [biosynth.com]
- 3. chemscene.com [chemscene.com]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Methyl 4-fluoro-3-methoxybenzoate: Sourcing, Specification, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-fluoro-3-methoxybenzoate (CAS No. 74385-37-8) is a substituted aromatic ester that serves as a critical structural motif and versatile intermediate in the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzene ring, imparts specific electronic and steric properties that are highly sought after in the design of novel bioactive molecules and functional materials. This guide provides an in-depth analysis of the compound's commercial availability, outlines key quality specifications for procurement, details a validated experimental protocol for its use, and offers essential safety and handling information to ensure successful and safe laboratory application.
Physicochemical Properties & Key Specifications
Before sourcing any chemical intermediate, a thorough understanding of its properties is paramount. This compound is a solid at room temperature. The fluorine and methoxy substituents significantly influence the molecule's reactivity, solubility, and metabolic stability when incorporated into larger drug candidates.
When procuring this reagent, researchers should insist on a Certificate of Analysis (CoA) from the supplier verifying the following specifications.
| Property | Specification | Rationale & Impact on Research |
| CAS Number | 74385-37-8 | Ensures unambiguous identification of the correct chemical entity. |
| Molecular Formula | C₉H₉FO₃ | Confirms the elemental composition.[1] |
| Molecular Weight | 184.16 g/mol | Essential for accurate molar calculations in reaction stoichiometry.[1] |
| Appearance | White to off-white solid/powder | A significant deviation in color may indicate impurities or degradation. |
| Purity (Typical) | ≥97% (often by GC or NMR) | High purity is critical to avoid the introduction of unknown variables and side products in subsequent synthetic steps. |
| Melting Point | Varies by supplier; typically around 50-60 °C | A sharp melting point range is a good secondary indicator of purity. |
| Storage | Store in a cool, dry, well-ventilated place | Proper storage is crucial to prevent degradation and maintain reagent integrity. |
Commercial Availability & Supplier Landscape
This compound is readily available from a range of chemical suppliers catering to research and development as well as bulk manufacturing needs. The choice of supplier often depends on the scale of the research, required purity, documentation needs, and lead times.
Below is a comparative overview of representative suppliers. Note that stock levels and pricing are subject to change and should be verified directly with the vendor.
| Supplier | Product Number (Example) | Typical Purity | Available Quantities | Noteworthy Points |
| Sigma-Aldrich (Merck) | KOB0132 | Not specified; sold as part of a discovery collection | Gram-scale | Buyer assumes responsibility to confirm purity; suitable for initial screening. |
| AK Scientific, Inc. | Q185 (for a related nitro-compound) | >99% (GC) | Gram to Kilogram | Often provides high-purity reagents with detailed analytical data. |
| Biosynth | SID36215 (for a related amino-compound) | Varies | Custom quantities available | Specializes in complex organic molecules for pharmaceutical testing. |
| ChemicalBook | N/A | Varies | Varies (Marketplace) | A platform connecting various, primarily Chinese, manufacturers and suppliers.[1] |
Expert Insight: For early-stage discovery, a supplier like Sigma-Aldrich may suffice for initial proof-of-concept experiments. However, for lead optimization and scale-up activities, it is imperative to select a supplier like AK Scientific or Biosynth that can provide a comprehensive CoA, guarantee batch-to-batch consistency, and demonstrate a scalable synthesis route.
Application Spotlight: Saponification to 4-Fluoro-3-methoxybenzoic Acid
A primary application of this compound is its hydrolysis (saponification) to the corresponding carboxylic acid, 4-fluoro-3-methoxybenzoic acid. This acid is a valuable building block for forming amides, a common linkage in pharmaceutical agents, via coupling reactions.
Detailed Experimental Protocol
This protocol describes a robust and scalable method for the saponification of the title compound.[2]
Objective: To synthesize 4-fluoro-3-methoxybenzoic acid from this compound with high yield and purity.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH) (4.0 eq)
-
Deionized Water
-
1N Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, pH paper/meter, Buchner funnel, filter paper
Procedure:
-
Dissolution: Dissolve this compound (e.g., 11 g, 59.8 mmol) in methanol (100 mL) in a round-bottom flask equipped with a magnetic stir bar.[2] Stir until a homogenous solution is formed.
-
Causality: Methanol is chosen as the solvent due to its ability to dissolve both the ester starting material and the hydroxide salt, creating a single phase for the reaction to proceed efficiently.
-
-
Hydroxide Addition: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 9.5 g, 240 mmol) in water (20 mL).[2] Add this aqueous solution to the methanolic solution of the ester.
-
Causality: A significant excess of NaOH (4 equivalents) is used to drive the equilibrium of the saponification reaction completely towards the product side, ensuring full conversion of the starting material.
-
-
Reaction: Stir the reaction mixture vigorously at room temperature (approx. 20°C) for 4 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Solvent Removal: Upon completion, remove the methanol by distillation under reduced pressure using a rotary evaporator.[2] This step is crucial to prevent issues during the subsequent acidification and extraction.
-
Acidification: Dissolve the resulting residue in water (100 mL).[2] Slowly add 1N HCl solution while stirring, monitoring the pH. Continue adding acid until the pH of the solution is approximately 4.[2] A white precipitate of the carboxylic acid product will form.
-
Causality: Protonation of the intermediate sodium carboxylate salt with acid is necessary to generate the neutral carboxylic acid, which is insoluble in water and precipitates out.
-
-
Isolation & Purification: Collect the precipitated white solid by vacuum filtration using a Buchner funnel.[2] Wash the solid thoroughly with several portions of cold deionized water (e.g., 3 x 50 mL) to remove any residual salts.[2]
-
Drying: Dry the collected solid under vacuum to obtain the final product, 4-fluoro-3-methoxybenzoic acid. A typical yield is around 97%.[2]
-
Characterization: Confirm the identity and purity of the product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Workflow Visualization
The following diagram illustrates the logical flow from material procurement to the synthesis of the final product.
Caption: Workflow for sourcing and converting this compound.
Safety, Handling, and Storage
As a standard laboratory chemical, this compound requires careful handling to minimize risk.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat when handling the compound.
-
Handling: Avoid contact with skin and eyes.[3] Do not breathe dust.[4] Ensure handling occurs in a well-ventilated area or a chemical fume hood.[5] Wash hands thoroughly after handling.
-
Fire Safety: The material is a combustible solid. Keep away from open flames, hot surfaces, and sources of ignition. Use dry sand, dry chemical, or alcohol-resistant foam for extinction in case of a fire.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[4] The designated storage class is typically for combustible solids.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Always consult the most current Safety Data Sheet (SDS) provided by your supplier before commencing any experimental work.[3]
References
Sources
Methodological & Application
Methyl 4-fluoro-3-methoxybenzoate: A Versatile Building Block in Modern Organic Synthesis
Introduction: Unlocking Synthetic Potential with a Fluorinated Benzoyl Scaffold
In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a widely employed strategy to modulate physicochemical and biological properties. Methyl 4-fluoro-3-methoxybenzoate, a readily accessible and highly versatile building block, has emerged as a valuable scaffold for the construction of complex molecular architectures. Its unique substitution pattern—a fluorine atom para to the methoxy group and meta to the methyl ester—offers a rich and tunable reactivity profile, enabling a diverse array of chemical transformations.
This comprehensive guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into key reaction pathways, providing detailed, field-proven protocols for its transformation into valuable intermediates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 74385-37-8 | [1] |
| Molecular Formula | C₉H₉FO₃ | [1] |
| Molecular Weight | 184.16 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | BKTVDAXZKFVQPF-UHFFFAOYSA-N | [1] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum of the title compound is expected to show characteristic signals for the aromatic protons, the methoxy group, and the methyl ester group. The fluorine atom will introduce splitting patterns that can be informative for structural confirmation.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling), and the methyl carbons of the ester and methoxy groups.
Core Synthetic Transformations and Protocols
This compound can be strategically employed in a variety of synthetic transformations. The following sections detail the most pertinent of these, providing both the rationale behind the methodology and step-by-step protocols.
Saponification: Gateway to Carboxylic Acid Derivatives
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-fluoro-3-methoxybenzoic acid, is often the inaugural step in leveraging this building block. This transformation unlocks the potential for a vast array of subsequent reactions, most notably amide bond formation.
Causality of Experimental Choices: The use of a strong base like sodium hydroxide in a protic solvent system (methanol/water) is a classic and highly efficient method for ester saponification. The reaction proceeds via a nucleophilic acyl substitution mechanism. Methanol ensures miscibility of the organic ester in the aqueous base, while heating is generally not required for this facile transformation. Acidification of the resulting carboxylate salt with a mineral acid like HCl precipitates the less water-soluble carboxylic acid, allowing for its easy isolation.
Sources
The Strategic Application of Methyl 4-fluoro-3-methoxybenzoate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical intermediates, Methyl 4-fluoro-3-methoxybenzoate has emerged as a cornerstone scaffold, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique substitution pattern—a fluorine atom para to a methoxy group, with a reactive methyl ester—offers a confluence of desirable properties that medicinal chemists can exploit to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides an in-depth exploration of the utility of this compound, complete with detailed application notes and proven protocols for its effective implementation in synthetic workflows.
The Rationale for Fluorine and Methoxy Substitution: A Synergy of Properties
The incorporation of fluorine into drug molecules is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1] The strong carbon-fluorine bond is resistant to metabolic cleavage, often leading to an extended in vivo half-life. The methoxy group, on the other hand, can act as a hydrogen bond acceptor and influence the molecule's conformation and solubility. The specific 4-fluoro-3-methoxy arrangement on a benzoate template provides a unique electronic and steric environment. This substitution pattern is frequently observed in the core structures of multi-kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers.
Application Focus: A Key Building Block for Kinase Inhibitors
While numerous kinase inhibitors feature substituted aromatic rings, the 4-fluoro-3-methoxybenzoyl moiety is of particular interest. A prime example of a therapeutic agent where a structurally related precursor is pivotal is Regorafenib , a multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors.[2][3] Regorafenib's structure contains a 4-fluoro-substituted phenylurea moiety, highlighting the importance of this substitution pattern in achieving potent and selective kinase inhibition.
The Role in Constructing the Core Structure
The synthesis of complex molecules like Regorafenib often involves a convergent approach where key fragments are synthesized separately and then coupled. This compound serves as an excellent starting material for one of these key fragments. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be activated and coupled with an appropriate amine to form a crucial amide or urea linkage.
Experimental Protocols: Harnessing the Reactivity of this compound
The following protocols provide detailed, step-by-step methodologies for the key transformations of this compound, forming the foundation for the synthesis of more complex drug candidates.
Protocol 1: Hydrolysis to 4-Fluoro-3-methoxybenzoic Acid
The initial and often necessary step in utilizing this compound is its hydrolysis to the corresponding carboxylic acid. This transformation unlocks the potential for a variety of coupling reactions.
Reaction Scheme:
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a solution of sodium hydroxide (4.0 eq) in water.
-
Stir the reaction mixture at room temperature for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify to pH 4 with 1N HCl.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum to afford 4-Fluoro-3-methoxybenzoic acid as a white solid.
Expected Yield: >95%
Protocol 2: Amide Bond Formation with an Aniline Derivative
Amide bond formation is one of the most fundamental reactions in medicinal chemistry. The following protocol outlines a general procedure for coupling 4-fluoro-3-methoxybenzoic acid with an aniline, a common step in the synthesis of many bioactive molecules.
Reaction Scheme:
Materials:
-
4-Fluoro-3-methoxybenzoic acid
-
Aniline derivative
-
N,N-Dimethylformamide (DMF)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-fluoro-3-methoxybenzoic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the aniline derivative (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Insight: The choice of coupling reagent and base is critical, especially for less reactive anilines.[4] HATU is a highly effective coupling reagent that often provides good yields with minimal side reactions. Other reagents such as TBTU or PyBOP can also be employed.
Protocol 3: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl structures prevalent in kinase inhibitors. While this compound itself is not directly used in this reaction, its derivatives, such as a corresponding bromo-substituted analog, can be effectively coupled. This protocol provides a general method.
Reaction Scheme:
Materials:
-
Aryl bromide (e.g., 4-bromo-1-fluoro-2-methoxybenzene)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the aryl bromide (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).
-
Add the solvent to the mixture.
-
Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes.
-
Heat the reaction mixture to 80-110°C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromo-1-fluoro-2-methoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 85-95 |
| 4-Bromo-1-fluoro-2-methoxybenzene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 80-90 |
Visualization of a Key Signaling Pathway
Many kinase inhibitors derived from scaffolds related to this compound target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) that tumors rely on for growth.[7][8]
Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation and survival.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic use, particularly in the synthesis of kinase inhibitors, is well-justified by the favorable physicochemical properties imparted by the fluoro and methoxy substituents. The protocols provided herein offer a solid foundation for researchers to incorporate this important intermediate into their synthetic strategies, paving the way for the discovery and development of next-generation therapeutics. The self-validating nature of these protocols, coupled with an understanding of the underlying chemical principles and biological targets, empowers scientists to accelerate their research and development efforts.
References
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]
-
Optimization of the Suzuki coupling reaction of 1-bromo-4-methoxybenzene and phenylboronic acid. ResearchGate. [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC. [Link]
-
Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. PubMed Central. [Link]
-
A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
- Process for the preparation of regorafenib and its crystalline forms.
-
Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide. ResearchGate. [Link]
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]
-
A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. [Link]
-
1-(4-Chloro-3-(trifluoromethyl)phenyl)urea. PubChem. [Link]
-
Sorafenib Synthesis Process. Globe Thesis. [Link]
- Synthesis method for sorafenib.
-
Does anyone have experience with amide coupling reaction of aniline? ResearchGate. [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. [Link]
- Process for the preparation of regorafenib and its crystalline forms.
-
Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. PubMed. [Link]
-
Three-Component Coupling of Anilines, Amines, and Difluorocarbene to Access Formamidines. PubMed. [Link]
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- 1. N-(4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)-N'-(3-(TRIFLUOROMETHYL)PHENYL)UREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Regorafenib synthesis - chemicalbook [chemicalbook.com]
- 3. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ikm.org.my [ikm.org.my]
- 8. researchgate.net [researchgate.net]
The Strategic Utility of Methyl 4-fluoro-3-methoxybenzoate in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount. Methyl 4-fluoro-3-methoxybenzoate emerges as a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern—a fluorine atom, a methoxy group, and a methyl ester on an aromatic core—offers a rich platform for a variety of chemical transformations. The fluorine atom can act as a handle for nucleophilic aromatic substitution or modulate the electronic properties of the ring, while the methoxy and ester groups can be readily transformed to introduce further complexity and construct intricate heterocyclic scaffolds.[1][2]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic potential of this compound. We will delve into detailed application notes and step-by-step protocols for the synthesis of key heterocyclic systems, moving beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind experimental choices. The protocols herein are designed to be self-validating, providing a clear roadmap for the successful synthesis of novel chemical entities.
Core Synthetic Strategy: The Gateway Carboxylic Acid
A foundational step in many synthetic routes commencing from this compound is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-fluoro-3-methoxybenzoic acid. This transformation unlocks a plethora of subsequent reactions, as the carboxylic acid moiety is a versatile functional group for amide bond formation, cyclization reactions, and other key transformations.
Protocol 1: Synthesis of 4-fluoro-3-methoxybenzoic Acid
This protocol details the efficient saponification of this compound.
Experimental Workflow
Caption: Workflow for the hydrolysis of this compound.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve this compound (11 g, 59.8 mmol) in methanol (100 mL).[3]
-
Base Addition: To the stirred solution, add a solution of sodium hydroxide (9.5 g, 240 mmol) in water (20 mL).[3]
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Solvent Removal: Upon completion, remove the methanol by distillation under reduced pressure.[3]
-
Workup: Dissolve the resulting residue in water (100 mL).[3]
-
Acidification: Carefully adjust the pH of the aqueous solution to 4 by the dropwise addition of 1N hydrochloric acid. A white solid will precipitate.[3]
-
Isolation: Collect the precipitated solid by filtration. Wash the solid with water (3 x 50 mL).[3]
-
Drying: Dry the solid under vacuum to afford 4-fluoro-3-methoxybenzoic acid as a white solid.[3]
Data Summary
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Product | 4-fluoro-3-methoxybenzoic acid | |
| Reagents | Sodium hydroxide, Methanol, Water, HCl | [3] |
| Reaction Time | 4 hours | [3] |
| Temperature | Room Temperature | [3] |
| Yield | ~97% | [3] |
| Appearance | White Solid | [3] |
Application Note 1: Synthesis of 6-Fluoro-7-methoxy-4-quinolone Scaffolds
The 4-quinolone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous antibacterial agents.[4] A plausible synthetic route to novel 6-fluoro-7-methoxy substituted 4-quinolones from this compound is outlined below. This strategy involves the initial formation of the key carboxylic acid intermediate, followed by nitration, reduction, and a Gould-Jacobs type cyclization.
Synthetic Strategy Overview
Caption: Proposed synthetic pathway to 6-fluoro-7-methoxy-4-quinolones.
Protocol 2: Multi-step Synthesis of a 6-Fluoro-7-methoxy-4-quinolone Precursor
This protocol outlines a plausible, multi-step synthesis based on well-established transformations in quinolone chemistry.[4][5]
Step-by-Step Methodology:
Part A: Nitration of 4-fluoro-3-methoxybenzoic acid
-
Acid Mixture: In a flask cooled in an ice bath, carefully add 4-fluoro-3-methoxybenzoic acid (from Protocol 1) to a mixture of concentrated sulfuric acid and nitric acid.
-
Reaction: Maintain the temperature below 10 °C while stirring. After the addition is complete, allow the reaction to stir at room temperature until TLC indicates the consumption of the starting material.
-
Workup: Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Part B: Reduction of the Nitro Group
-
Reaction Setup: To a solution of the nitro-benzoic acid from Part A in ethanol and water, add iron powder and a catalytic amount of hydrochloric acid.
-
Reflux: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, filter the hot solution through celite to remove the iron salts. Concentrate the filtrate and adjust the pH to precipitate the amino acid. Filter, wash, and dry the product.
Part C: Gould-Jacobs Cyclization
-
Condensation: Mix the 2-amino-4-fluoro-5-methoxybenzoic acid from Part B with diethyl ethoxymethylenemalonate (EMME) and heat the mixture. This will form the corresponding acrylate intermediate.[4]
-
Cyclization: Heat the intermediate from the previous step in a high-boiling point solvent such as diphenyl ether to effect thermal cyclization to the quinolone ring system.[4]
-
Isolation: Cool the reaction mixture and dilute with an appropriate solvent (e.g., hexane) to precipitate the product. Filter and purify by recrystallization or column chromatography.
Data Summary (Anticipated)
| Step | Product | Key Reagents | Anticipated Yield Range |
| Nitration | 4-fluoro-5-methoxy-2-nitrobenzoic acid | HNO₃, H₂SO₄ | 70-85% |
| Reduction | 2-amino-4-fluoro-5-methoxybenzoic acid | Fe, HCl | 80-95% |
| Cyclization | 6-fluoro-7-methoxy-4-quinolone derivative | EMME, Diphenyl ether | 50-70% |
Application Note 2: Synthesis of Substituted Benzofurans
Benzofuran derivatives are prevalent in natural products and pharmaceuticals, exhibiting a wide range of biological activities.[6][7][8] A potential route to substituted benzofurans from this compound is proposed, which would likely proceed through a demethylation step to reveal a phenolic hydroxyl group, a key functional group for many classical benzofuran syntheses.[8][9]
Synthetic Strategy Overview
Caption: Proposed synthetic pathway to substituted benzofurans.
Protocol 3: Multi-step Synthesis of a Substituted Benzofuran
This protocol outlines a plausible route involving demethylation followed by the construction of the furan ring.
Step-by-Step Methodology:
Part A: Demethylation
-
Reaction Setup: Dissolve this compound in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere and cool to -78 °C.
-
Reagent Addition: Add a solution of boron tribromide (BBr₃) in dichloromethane dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until complete.
-
Workup: Quench the reaction carefully with methanol, followed by water. Extract the product, wash, dry, and purify to yield Methyl 4-fluoro-3-hydroxybenzoate.
Part B: Synthesis of a Benzofuran Intermediate
-
O-Alkylation: React the phenolic product from Part A with an appropriate electrophile, such as propargyl bromide, in the presence of a base like potassium carbonate in a solvent like acetone. This will form the corresponding propargyl ether.[8]
-
Cyclization: The resulting aryl propargyl ether can then undergo intramolecular cyclization to form the benzofuran ring. This can be achieved under various conditions, often with a transition metal catalyst.[9]
-
Isolation and Purification: After the cyclization is complete, the reaction mixture is worked up by standard procedures, and the final benzofuran product is purified by column chromatography or recrystallization.
Data Summary (Anticipated)
| Step | Product | Key Reagents | Anticipated Yield Range |
| Demethylation | Methyl 4-fluoro-3-hydroxybenzoate | BBr₃ | 75-90% |
| O-Alkylation | Propargyl ether intermediate | Propargyl bromide, K₂CO₃ | 80-95% |
| Cyclization | Substituted Benzofuran | Transition metal catalyst | 60-80% |
Conclusion
This compound represents a strategic and economically viable starting material for the synthesis of complex heterocyclic molecules of interest to the pharmaceutical and agrochemical industries. The protocols and strategies outlined in this guide, while based on established and plausible chemical transformations, provide a solid foundation for further research and development. The functional group handles present in this molecule allow for a diverse range of synthetic manipulations, paving the way for the discovery of novel bioactive compounds. It is the hope of the author that this guide will serve as a valuable resource for scientists working at the forefront of chemical synthesis.
References
- Gohier, F. et al. (2005). Journal of Organic Chemistry, 70(4), 1501-1504.
- ChemicalBook. (n.d.). 4-FLUORO-3-METHOXYBENZOIC ACID synthesis. Retrieved from a relevant chemical supplier's website.
- BenchChem. (n.d.). Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate. Retrieved from a relevant chemical supplier's website.
- Journal of Fluorine Chemistry. (n.d.).
- Google Patents. (n.d.).
- MDPI. (2022).
- ResearchGate. (2025).
- Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
- University of St Andrews. (2021). Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent.
- National Institutes of Health. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
- ResearchGate. (2025). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development.
- Royal Society of Chemistry. (n.d.). Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis.
- Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
- Ossila. (n.d.). 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3.
- Sigma-Aldrich. (n.d.).
- National Institutes of Health. (n.d.). Methyl 4-(benzyloxy)
- PubChem. (n.d.).
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- 4. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 5. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
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Nucleophilic aromatic substitution reactions of Methyl 4-fluoro-3-methoxybenzoate
An Application Guide to Nucleophilic Aromatic Substitution Reactions of Methyl 4-fluoro-3-methoxybenzoate
Abstract
This technical guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of this compound. This substrate is a valuable building block in medicinal chemistry and materials science, prized for its predictable reactivity and utility in constructing complex molecular architectures. We will dissect the underlying mechanistic principles that govern its reactivity, present detailed, field-tested protocols for its derivatization with various nucleophiles, and offer insights into experimental design and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.
Introduction: The Strategic Value of this compound in SNAr Chemistry
Nucleophilic aromatic substitution (SNAr) is a powerful class of reactions for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.[1] In pharmaceutical development, the strategic incorporation of fluorine-containing motifs is a widely used strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2] Molecules like this compound are therefore critical intermediates.[3]
The reactivity of an aromatic ring towards nucleophilic attack is fundamentally governed by its electronic properties. Aromatic rings are typically electron-rich and thus react with electrophiles. For a nucleophile to attack, the ring must be rendered electron-deficient.[4][5] this compound is exceptionally well-suited for SNAr reactions due to a favorable convergence of electronic effects:
-
Activating Group: The methyl ester moiety (-COOCH₃) at the C1 position is a potent electron-withdrawing group (EWG). Its position para to the fluorine atom is crucial, as it allows for the delocalization and stabilization of the negative charge in the reaction intermediate.[6][7][8]
-
Leaving Group: The fluorine atom at C4 serves as an excellent leaving group in the context of SNAr. This is a notable inversion of the trend seen in SN2 reactions. In SNAr, the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond and lowers the energy of the LUMO, making the ipso-carbon more electrophilic.[4][9][10]
-
Directing Group: The methoxy group (-OCH₃) at C3 is traditionally an electron-donating group. However, its meta position relative to the fluorine leaving group means its resonance-donating effect does not destabilize the key intermediate. Its primary influence is inductive and steric, subtly modulating the reactivity of the ring.
This precise arrangement of functional groups makes this compound a highly reactive and regioselective substrate for substitution at the C4 position.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction proceeds through a well-established two-step addition-elimination mechanism, which is distinct from SN1 or SN2 pathways.[4][5][11] The process involves the temporary disruption of aromaticity, which is only favorable due to the stabilization provided by the electron-withdrawing group.
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing the fluorine leaving group. This forms a non-aromatic, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][10]
-
Elimination: The aromaticity of the ring is restored through the rapid expulsion of the fluoride ion, a thermodynamically favorable process that drives the reaction to completion.[2][9]
The stability of the Meisenheimer complex is paramount. The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the para-ester group, which provides significant stabilization.
References
- 1. vapourtec.com [vapourtec.com]
- 2. benchchem.com [benchchem.com]
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- 6. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
Application Note: A Validated Protocol for the Saponification of Methyl 4-fluoro-3-methoxybenzoate
Introduction
4-Fluoro-3-methoxybenzoic acid is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules and agrochemicals.[1][2] Its preparation via the hydrolysis of the corresponding methyl ester, methyl 4-fluoro-3-methoxybenzoate, is a fundamental and widely employed transformation in organic synthesis. This application note provides a detailed, robust, and high-yield protocol for this conversion. The procedure described herein is based on the principle of saponification, or base-catalyzed ester hydrolysis, which is an irreversible process that proceeds to completion.[3][4][5] This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for accessing this key building block. Beyond a simple recitation of steps, this document elucidates the rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.
Reaction Principle: Base-Catalyzed Ester Hydrolysis (Saponification)
The hydrolysis of an ester to a carboxylic acid and an alcohol can be catalyzed by either acid or base.[3] While acid-catalyzed hydrolysis is an equilibrium-driven process, base-catalyzed hydrolysis, or saponification, is effectively irreversible.[4] This irreversibility is a key advantage, often leading to higher yields and simpler product isolation.
The reaction proceeds via a nucleophilic acyl substitution mechanism.[6] The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion (CH₃O⁻) as a leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a base (either hydroxide or the expelled methoxide) to form a carboxylate salt.[5] This acid-base reaction is the driving force for the irreversibility of the saponification process, as the resulting carboxylate is resonance-stabilized and significantly less electrophilic than the starting ester.[4] An acidic workup is then required to protonate the carboxylate salt and yield the final carboxylic acid product.
Experimental Protocol
This protocol has been optimized for the conversion of this compound to 4-fluoro-3-methoxybenzoic acid, consistently delivering high yields.[7]
Materials and Equipment:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
1N Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for scaled-up reactions)
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
Sodium Hydroxide (NaOH): Sodium hydroxide is highly corrosive and can cause severe skin burns and eye damage.[8] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Handle solid NaOH and its solutions in a well-ventilated area or a fume hood. When preparing the NaOH solution, always add the sodium hydroxide to water slowly , never the other way around, to control the exothermic reaction.[9][10]
-
Hydrochloric Acid (HCl): 1N Hydrochloric acid is corrosive and can cause skin and eye irritation. Handle with appropriate PPE.
-
Methanol (MeOH): Methanol is flammable and toxic. Avoid inhalation and skin contact. Work in a well-ventilated area.
Procedure:
-
Reaction Setup: In a round-bottom flask of appropriate size, dissolve this compound (1.0 eq) in methanol.
-
Base Addition: In a separate beaker, carefully prepare a solution of sodium hydroxide (4.0 eq) in deionized water. Caution: This process is exothermic. Allow the solution to cool to room temperature.
-
Reaction: With vigorous stirring, add the sodium hydroxide solution to the methanolic solution of the ester at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature for approximately 4 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer observed.
-
Solvent Removal: Upon completion, remove the methanol from the reaction mixture using a rotary evaporator.[7]
-
Workup - Dissolution: Dissolve the resulting residue in deionized water.[7]
-
Workup - Acidification: Cool the aqueous solution in an ice bath. Slowly add 1N hydrochloric acid dropwise while stirring until the pH of the solution is approximately 4.[7] A white precipitate of 4-fluoro-3-methoxybenzoic acid will form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the solid with cold deionized water to remove any remaining salts.[7]
-
Drying: Dry the collected solid to a constant weight. The product can be air-dried or dried in a vacuum oven at a low temperature.
Data Summary
The following table outlines the stoichiometry and expected results based on a literature procedure.[7]
| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Mass/Volume |
| This compound | 184.16 | 59.8 mmol | 1.0 | 11 g |
| Sodium Hydroxide | 40.00 | 240 mmol | 4.0 | 9.5 g |
| Methanol | - | - | - | 100 mL |
| Water | - | - | - | 20 mL |
| 4-fluoro-3-methoxybenzoic acid | 170.14[11] | - | - | ~9.9 g (Expected) |
| Expected Yield: | ~97% [7] |
Experimental Workflow Diagram
Caption: Workflow for the saponification of this compound.
Discussion and Mechanistic Insights
The use of a stoichiometric excess of sodium hydroxide (4 equivalents) ensures the complete consumption of the starting ester and drives the reaction to completion in a reasonable timeframe at room temperature.[7] Methanol is an excellent solvent for the starting ester, and its miscibility with the aqueous sodium hydroxide solution creates a homogenous reaction environment, facilitating efficient reaction kinetics.
The acidification step is critical for the isolation of the final product. The carboxylate salt formed during the reaction is water-soluble. By lowering the pH to approximately 4, the carboxylate is protonated to form the neutral carboxylic acid, which is significantly less soluble in water and thus precipitates out of the solution.[7] It is important to perform this step in an ice bath to minimize the solubility of the product and maximize the isolated yield. Thorough washing of the filtered product with cold water is necessary to remove inorganic salts, such as sodium chloride, which are byproducts of the neutralization.
Conclusion
The protocol detailed in this application note provides a reliable and high-yielding method for the synthesis of 4-fluoro-3-methoxybenzoic acid from this compound. By understanding the underlying principles of saponification and adhering to the procedural and safety guidelines, researchers can confidently produce this important chemical intermediate for their synthetic endeavors.
References
- 1. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 2. chemimpex.com [chemimpex.com]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. backoffice.cedro.org.pe [backoffice.cedro.org.pe]
- 7. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 9. m.youtube.com [m.youtube.com]
- 10. CCOHS: Sodium Hydroxide [ccohs.ca]
- 11. 4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Versatile Derivatization Strategies for Methyl 4-fluoro-3-methoxybenzoate in Drug Discovery
Introduction: The Strategic Importance of Fluorinated Scaffolds
Methyl 4-fluoro-3-methoxybenzoate is a key building block in the synthesis of complex organic molecules, particularly within the realms of pharmaceutical and agrochemical development.[1][2] The strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy in medicinal chemistry to enhance crucial drug-like properties.[3] The fluorine atom, with its high electronegativity, can modulate the electronic properties of the aromatic ring, improve metabolic stability, and increase binding affinity to biological targets.[4] This application note provides a comprehensive guide to the primary derivatization pathways of the carboxylic ester of this compound, offering detailed protocols and the underlying chemical principles for its conversion into key synthetic intermediates.
Core Derivatization Pathways
The carboxylic ester functional group of this compound is a versatile handle for a variety of chemical transformations. This guide will focus on four principal derivatization reactions:
-
Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-fluoro-3-methoxybenzoic acid.
-
Amidation: Formation of a diverse range of amides via coupling of the parent carboxylic acid with various amines.
-
Reduction: Reduction of the ester to the primary alcohol, (4-fluoro-3-methoxyphenyl)methanol.
-
Grignard Reaction: Carbon-carbon bond formation to generate tertiary alcohols.
These transformations yield valuable intermediates for the synthesis of novel therapeutic agents, including anti-inflammatory drugs and analgesics.[1][2][5]
Saponification: Accessing the Carboxylic Acid Core
The hydrolysis of the methyl ester to its corresponding carboxylic acid is often the initial and most critical step in elaborating the scaffold. The resulting 4-fluoro-3-methoxybenzoic acid serves as a versatile precursor for a multitude of subsequent reactions, most notably amide bond formation.[1][4]
Protocol 1: Base-Mediated Hydrolysis of this compound
This protocol details a robust and high-yielding procedure for the saponification of this compound.[6]
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
1N Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 11 g, 59.8 mmol) in methanol (100 mL).
-
In a separate beaker, prepare a solution of sodium hydroxide (9.5 g, 240 mmol) in deionized water (20 mL).
-
Add the aqueous NaOH solution to the methanolic solution of the ester at room temperature with stirring.
-
Stir the reaction mixture for 4 hours at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol by distillation under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in water (100 mL).
-
Carefully adjust the pH of the aqueous solution to approximately 4 with 1N HCl solution. A white precipitate of 4-fluoro-3-methoxybenzoic acid will form.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with deionized water (3 x 50 mL) to remove any residual salts.
-
Dry the product under vacuum to yield 4-fluoro-3-methoxybenzoic acid as a white solid.[6]
Expected Yield: ~97%[6]
Causality and Experimental Choices:
-
Choice of Base: Sodium hydroxide is a strong base that effectively catalyzes the hydrolysis of the ester. An excess is used to ensure the reaction goes to completion.
-
Solvent System: The use of a methanol/water co-solvent system ensures the solubility of both the organic ester and the inorganic base, facilitating the reaction.
-
Acidification: The carboxylic acid is protonated by the addition of HCl, causing it to precipitate out of the aqueous solution due to its lower solubility.
Reaction Scheme: Saponification
Caption: Saponification of this compound.
Amidation: Building Molecular Diversity
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, allowing for the coupling of the carboxylic acid with a vast array of primary and secondary amines to generate diverse libraries of compounds for biological screening.[7]
Protocol 2: EDC/HOBt Mediated Amide Coupling
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in conjunction with Hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.
Materials:
-
4-Fluoro-3-methoxybenzoic acid
-
Amine (primary or secondary)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-fluoro-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM or DMF.
-
Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution and stir for 15-20 minutes at room temperature to form the active ester.
-
In a separate flask, dissolve the desired amine (1.0 eq) and a base such as TEA or DIPEA (1.5 eq) in the same anhydrous solvent.
-
Slowly add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Causality and Experimental Choices:
-
Coupling Reagents: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress side reactions and reduce the risk of racemization if chiral amines are used.
-
Base: A non-nucleophilic organic base like TEA or DIPEA is used to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.
-
Solvent: Anhydrous aprotic solvents like DCM or DMF are used to prevent the hydrolysis of the activated intermediate.
Workflow: Amide Coupling
Caption: General scheme for amide bond formation.
Reduction: Synthesis of the Benzyl Alcohol
Reduction of the carboxylic ester to the corresponding primary alcohol, (4-fluoro-3-methoxyphenyl)methanol, provides another key intermediate for further functionalization, such as etherification or conversion to a leaving group for nucleophilic substitution reactions.[8]
Protocol 3: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[9]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
In a dry three-necked flask equipped with a reflux condenser and a dropping funnel, suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture back to 0 °C.
-
Quenching: Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of 15% aqueous NaOH, and then more water. A granular precipitate should form.
-
Filter the solid through a pad of Celite and wash thoroughly with ether or THF.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (4-fluoro-3-methoxyphenyl)methanol.[10]
Expected Yield: High, typically >90%.
Causality and Experimental Choices:
-
Reducing Agent: LiAlH₄ is a potent source of hydride ions (H⁻) and is highly effective for the reduction of esters.[9]
-
Anhydrous Conditions: The necessity for anhydrous conditions is paramount due to the high reactivity of LiAlH₄ with protic solvents, which would lead to its decomposition and a potential fire hazard.[11]
-
Workup: The Fieser workup (sequential addition of water, aqueous base, and water) is a standard and safe method for quenching LiAlH₄ reactions, resulting in a granular precipitate that is easily filtered.
Reaction Scheme: Ester Reduction
Caption: Reduction of the ester to the primary alcohol.
Grignard Reaction: Carbon-Carbon Bond Formation
The reaction of the ester with Grignard reagents provides a direct route to tertiary alcohols, where two identical alkyl or aryl groups from the Grignard reagent are added to the carbonyl carbon. This reaction is a powerful tool for increasing molecular complexity.[11]
Protocol 4: Grignard Addition to the Ester
This protocol outlines the addition of a Grignard reagent to this compound.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 2.5 eq) in THF or diethyl ether
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Anhydrous Conditions: Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (at least 2 equivalents) dropwise via a dropping funnel. The first equivalent will react to form a ketone intermediate, which then reacts with a second equivalent.[11]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography.
Causality and Experimental Choices:
-
Stoichiometry: At least two equivalents of the Grignard reagent are required. The first equivalent adds to the ester, and the resulting intermediate eliminates a methoxide ion to form a ketone, which is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent.[11]
-
Anhydrous Conditions: Grignard reagents are strong bases and will be quenched by any protic source, hence the strict requirement for anhydrous solvents.[12]
-
Workup: A mild acidic workup with saturated ammonium chloride is used to protonate the alkoxide and to avoid potential side reactions that can occur with stronger acids.
Reaction Scheme: Grignard Reaction
Caption: Grignard reaction yielding a tertiary alcohol.
Summary of Derivatization Reactions
| Reaction | Starting Material | Key Reagents | Product | Typical Yield |
| Saponification | This compound | NaOH, HCl | 4-Fluoro-3-methoxybenzoic Acid | >95%[6] |
| Amidation | 4-Fluoro-3-methoxybenzoic Acid | EDC, HOBt, Amine | N-Substituted Amide | Variable |
| Reduction | This compound | LiAlH₄ | (4-Fluoro-3-methoxyphenyl)methanol | >90% |
| Grignard Reaction | This compound | R-MgX (2.5 eq) | Tertiary Alcohol | Variable |
Conclusion
This compound is a highly valuable and versatile starting material. The derivatization of its carboxylic ester group through saponification, amidation, reduction, and Grignard reactions opens up a wide array of possibilities for synthesizing novel and complex molecules. The protocols outlined in this application note provide a robust foundation for researchers in drug discovery and organic synthesis to access key intermediates efficiently and in high yield. The careful selection of reagents and reaction conditions, as explained, is crucial for the successful implementation of these synthetic transformations.
References
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- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
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- 12. benchchem.com [benchchem.com]
The Strategic Role of Methyl 4-fluoro-3-methoxybenzoate in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Introduction: The Unseen Architect in Drug Synthesis
In the intricate world of pharmaceutical development, the final therapeutic agent is the culmination of a meticulously planned synthetic journey. The selection of starting materials and key intermediates is paramount, dictating the efficiency, scalability, and economic viability of the entire process. Methyl 4-fluoro-3-methoxybenzoate, a substituted aromatic ester, has emerged as a crucial building block in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). Its unique arrangement of functional groups—a fluorine atom, a methoxy group, and a methyl ester on a benzene ring—offers a versatile platform for medicinal chemists to construct complex molecular architectures. The fluorine substituent, in particular, is a celebrated feature in modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability of the final drug molecule. This application note delves into the pivotal role of this compound, providing detailed protocols and expert insights into its application in API synthesis.
The Gateway Transformation: Hydrolysis to 4-Fluoro-3-methoxybenzoic Acid
One of the most fundamental and critical transformations of this compound is its hydrolysis to the corresponding carboxylic acid, 4-fluoro-3-methoxybenzoic acid. This reaction is often the inaugural step in a longer synthetic sequence, converting the relatively stable ester into a more reactive carboxylic acid. This acid then serves as a versatile handle for a multitude of subsequent reactions, including amidation, esterification, and the formation of acid chlorides, which are cornerstone reactions in the assembly of many APIs.
The presence of both a fluoro and a methoxy group on the benzoic acid core significantly influences the compound's reactivity, making it a valuable intermediate in the synthesis of complex molecules.[1] 4-Fluoro-3-methoxybenzoic acid is a key intermediate for various pharmaceuticals, including anti-inflammatory drugs.[1]
Protocol: Saponification of this compound
This protocol details the efficient conversion of this compound to 4-fluoro-3-methoxybenzoic acid via a base-mediated hydrolysis (saponification).
Objective: To synthesize 4-fluoro-3-methoxybenzoic acid with high yield and purity.
Reaction Scheme:
Caption: Saponification of this compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Ratio |
| This compound | 403-26-9 | 184.16 | 59.8 | 1.0 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 240 | 4.0 |
| Methanol (MeOH) | 67-56-1 | 32.04 | - | - |
| Water (H₂O) | 7732-18-5 | 18.02 | - | - |
| 1N Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | - |
Experimental Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound (11 g, 59.8 mmol) in methanol (100 mL).[2]
-
Addition of Base: Prepare a solution of sodium hydroxide (9.5 g, 240 mmol) in water (20 mL) and add it to the methanolic solution of the ester.[2]
-
Reaction: Stir the resulting mixture at room temperature for 4 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Isolation and Purification:
Expected Outcome: This procedure typically yields a white solid with a high purity and a yield of approximately 97%.[2]
Application in the Synthesis of Janus Kinase (JAK) Inhibitors: The Case of Filgotinib
Janus kinase (JAK) inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is implicated in various inflammatory and autoimmune diseases.[] Filgotinib is a selective JAK1 inhibitor approved for the treatment of rheumatoid arthritis.[4] While various synthetic routes to Filgotinib have been patented, many rely on intermediates that can be derived from fluorinated benzoic acid derivatives.[5] The core structure of these inhibitors often features a substituted aromatic ring, and the specific substitution pattern is crucial for their biological activity and selectivity.
Although a direct, one-step synthesis of Filgotinib from this compound is not the common industrial route, the hydrolysis product, 4-fluoro-3-methoxybenzoic acid, represents a key structural motif present in precursors for such complex molecules. The strategic placement of the fluoro and methoxy groups can influence the electronic properties of the aromatic ring, which in turn can affect reaction outcomes in subsequent cross-coupling reactions, such as the Suzuki coupling, a common method for constructing the biaryl core of many modern APIs.[5]
Caption: Generalized workflow for API synthesis from this compound.
Broader Significance in Medicinal Chemistry
The utility of this compound and its derivatives extends beyond a single API. Fluorinated benzoic acids are valuable building blocks in medicinal chemistry for several reasons:
-
Modulation of Physicochemical Properties: The fluorine atom can significantly alter the pKa, lipophilicity, and metabolic stability of a molecule, which are critical parameters for drug efficacy.
-
Enhanced Binding Interactions: The highly electronegative fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the potency of the drug.
-
Versatile Synthetic Handle: The carboxylic acid group of the hydrolyzed product provides a reactive site for the introduction of various functional groups and for coupling with other molecular fragments. Isomers such as 3-fluoro-4-methoxybenzoic acid are also used as intermediates in the preparation of APIs for conditions like Alzheimer's disease.[6]
Conclusion
This compound is a strategically important starting material in the synthesis of APIs. Its primary role often begins with a straightforward and high-yielding hydrolysis to 4-fluoro-3-methoxybenzoic acid, a versatile intermediate. This foundational step unlocks a cascade of possible chemical transformations that are essential for constructing the complex molecular frameworks of modern pharmaceuticals. The insights and protocols provided in this application note underscore the value of this compound for researchers and professionals in drug development, highlighting its contribution to the efficient and reliable synthesis of next-generation therapeutics.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Fluoro-3-methoxybenzoic Acid: A Key Intermediate for Pharmaceuticals and Agrochemicals. Available at: [Link]
- Google Patents. WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. Available at: [Link]
- Google Patents. CN104151157A - Preparation method of methoxybenzoic acid.
-
Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available at: [Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available at: [Link]
-
MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available at: [Link]
-
PubMed. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Available at: [Link]
-
MDPI. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Available at: [Link]
- Google Patents. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
-
PubChem. Filgotinib. Available at: [Link]
- Google Patents. US20080097103A1 - Process for preparing gefitinib.
- Google Patents. ZA202107053B - Novel process for the preparation of filgotinib and intermediates thereof.
-
PMC. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available at: [Link]
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- 6. ossila.com [ossila.com]
Experimental protocol for the synthesis of 4-fluoro-3-methoxybenzoic acid from its methyl ester
An Application Note for the Synthesis of 4-Fluoro-3-methoxybenzoic Acid
Topic: Experimental Protocol for the Synthesis of 4-Fluoro-3-methoxybenzoic Acid from its Methyl Ester
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 4-fluoro-3-methoxybenzoic acid via the saponification of its corresponding methyl ester, methyl 4-fluoro-3-methoxybenzoate. 4-Fluoro-3-methoxybenzoic acid is a pivotal building block in the development of pharmaceuticals and agrochemicals, valued for the unique reactivity conferred by its fluoro and methoxy functional groups.[1] This guide is designed for researchers, chemists, and drug development professionals, offering a detailed step-by-step methodology, an explanation of the underlying chemical principles, critical safety precautions, and characterization data.
Introduction: The Significance of Fluorinated Benzoic Acids
Fluorinated aromatic compounds, such as 4-fluoro-3-methoxybenzoic acid, are crucial intermediates in medicinal chemistry and materials science.[2][3] The strategic incorporation of a fluorine atom can significantly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[4] Consequently, 4-fluoro-3-methoxybenzoic acid serves as a versatile precursor in the synthesis of complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[1][5]
The most direct and reliable method for preparing this acid is through the hydrolysis of its commercially available methyl ester. The following protocol details a robust and high-yielding saponification procedure.
Reaction Scheme and Mechanism
The synthesis proceeds via a base-catalyzed hydrolysis of the ester, a reaction commonly known as saponification.
Scheme 1: Saponification of this compound

The reaction is initiated by the nucleophilic attack of a hydroxide ion (from NaOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling a methoxide ion as the leaving group. The methoxide, being a strong base, deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and methanol. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products.[6] A final acidification step with a strong acid, like HCl, is required to protonate the carboxylate salt and yield the desired neutral carboxylic acid product.
Detailed Experimental Protocol
This protocol is based on a standard laboratory procedure with a proven high yield.[7]
Materials and Equipment
-
Chemicals:
-
This compound (Starting Material)
-
Sodium hydroxide (NaOH), pellets or pearls
-
Methanol (MeOH), ACS grade
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), 1N solution
-
-
Equipment:
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Glass funnel
-
Beakers (100 mL, 250 mL)
-
Graduated cylinders
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Filter paper
-
pH indicator strips or pH meter
-
Spatula and weighing paper
-
Drying oven or vacuum desiccator
-
Quantitative Data Summary
The following table outlines the reagent quantities for a representative reaction scale.
| Reagent | Molecular Wt. ( g/mol ) | Moles (mmol) | Quantity Used | Role |
| This compound | 184.16 | 59.8 | 11.0 g | Starting Material |
| Sodium Hydroxide (NaOH) | 40.00 | 240 | 9.5 g | Base Catalyst |
| Methanol (MeOH) | 32.04 | - | 100 mL | Solvent |
| Water (H₂O) | 18.02 | - | 20 mL + 100 mL | Solvent / Work-up |
| Hydrochloric Acid (1N HCl) | 36.46 | - | As required | Acidifying Agent |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (11.0 g, 59.8 mmol) in methanol (100 mL). Place the flask on a magnetic stirrer and add a stir bar.
-
Base Addition: In a separate beaker, carefully dissolve sodium hydroxide (9.5 g, 240 mmol) in deionized water (20 mL). Caution: This process is highly exothermic; cool the beaker in an ice bath if necessary.[8] Add the aqueous NaOH solution to the methanolic solution of the ester.
-
Reaction: Stir the resulting mixture vigorously at room temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.
-
Solvent Removal: After 4 hours, remove the methanol from the reaction mixture using a rotary evaporator. This will leave a solid or semi-solid residue.
-
Dissolution and Neutralization: Dissolve the residue in deionized water (100 mL). Slowly add 1N hydrochloric acid (HCl) dropwise while stirring continuously. Monitor the pH using indicator strips. Continue adding acid until the pH of the solution reaches approximately 4.[7] A thick white precipitate of the product will form.
-
Product Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water (e.g., 3 x 50 mL) to remove any residual sodium chloride and other inorganic impurities.
-
Drying: Transfer the white solid to a watch glass and dry it in a vacuum desiccator or a drying oven at low heat (50-60 °C) to a constant weight. The expected yield is approximately 9.0 g (97%).[7]
Product Characterization
-
Appearance: White solid.
-
¹H-NMR (300 MHz, DMSO-d6): δ 7.66-7.55 (m, 2H), 7.37-7.30 (m, 1H), 3.91 (s, 3H).[7]
Experimental Workflow Visualization
The following diagram outlines the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of 4-fluoro-3-methoxybenzoic acid.
Safety and Handling Precautions
Scientific integrity necessitates a rigorous approach to safety. All operations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Sodium Hydroxide (NaOH): NaOH is extremely corrosive and can cause severe skin burns and eye damage.[9] Always wear chemical splash goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[8][10] When preparing solutions, always add NaOH to water slowly , never the other way around, to control the exothermic reaction and prevent splashing.[8][9]
-
Hydrochloric Acid (HCl): HCl is corrosive and its vapors can cause respiratory irritation. Handle in a fume hood and wear appropriate PPE.[11] In case of a spill, it can be neutralized with a weak base like sodium bicarbonate.[11]
-
First Aid:
References
-
IG Chemical Solutions. (n.d.). Hydrochloric Acid and Sodium Hydroxide. Retrieved from [Link]
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Fluoro-3-methoxybenzoic Acid: A Key Intermediate for Pharmaceuticals and Agrochemicals. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012). Handling and storing sodium hydroxide, hydrochloric acid, hydrogen peroxide and isopropyl alcohol. Retrieved from [Link]
-
Tennessee Department of Health. (n.d.). Sodium Hydroxide. Retrieved from [Link]
-
Global Info Research. (n.d.). 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. Retrieved from [Link]
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- 5. nbinno.com [nbinno.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 9. CCOHS: Sodium Hydroxide [ccohs.ca]
- 10. Sodium Hydroxide [tn.gov]
- 11. igchemsolutions.com [igchemsolutions.com]
Application of Methyl 4-fluoro-3-methoxybenzoate in the Development of Kinase Inhibitors: A Technical Guide for Researchers
Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Kinase Inhibitor Design
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The strategic incorporation of fluorine into these inhibitor scaffolds has emerged as a powerful tool to enhance their pharmacological properties.[1] Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to the target kinase.[2][3] Specifically, the introduction of a C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.[3] Furthermore, the electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, thereby improving bioavailability.[1]
Methyl 4-fluoro-3-methoxybenzoate is a valuable and versatile starting material in this context. It provides a pre-functionalized aromatic ring with a fluorine atom and a methoxy group, substituents known to be favorable in many kinase inhibitor pharmacophores. The methoxy group can act as a hydrogen bond acceptor and its position relative to the fluorine atom can be exploited to fine-tune the electronic properties and binding interactions of the final inhibitor. This application note will provide a detailed technical guide on the utility of this compound as a precursor for the synthesis of a potent multi-kinase inhibitor, Foretinib (GSK1363089), which targets key oncogenic pathways.
Foretinib: A Case Study in Multi-Kinase Inhibition
Foretinib is an orally available multi-kinase inhibitor that potently targets the MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2) tyrosine kinases.[4][5] The aberrant activation of the HGF/MET signaling pathway is implicated in the proliferation, survival, and metastasis of various cancers.[6] Similarly, the VEGF/VEGFR2 pathway is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and dissemination.[7] By dual-targeting these pathways, Foretinib exhibits broad anti-tumor activity.[8][9]
The chemical structure of Foretinib features a 6,7-dimethoxyquinoline core. This core can be synthetically derived from an appropriately substituted aniline precursor, which in turn can be prepared from this compound. The following sections will detail a plausible and illustrative synthetic route and provide protocols for the key transformations.
Illustrative Synthetic Pathway: From this compound to a Key Foretinib Intermediate
The following multi-step synthesis outlines the conversion of this compound to 4-chloro-6,7-dimethoxyquinoline, a crucial intermediate for the synthesis of Foretinib and other quinoline-based kinase inhibitors.
Caption: Synthetic workflow from this compound to Foretinib.
Detailed Experimental Protocols
Protocol 1: Hydrolysis of this compound
-
Rationale: The first step is the saponification of the methyl ester to the corresponding carboxylic acid. This is a standard transformation that activates the aromatic ring for subsequent electrophilic aromatic substitution and provides a handle for further modifications if needed.
-
Procedure:
-
To a solution of this compound (1.0 eq) in a 4:1 mixture of methanol and water, add sodium hydroxide (4.0 eq).
-
Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by TLC.[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in water and acidify to pH 4 with 1N HCl.[3]
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford 4-fluoro-3-methoxybenzoic acid.
-
Protocol 2: Nitration of 4-fluoro-3-methoxybenzoic acid
-
Rationale: Nitration of the aromatic ring is a key step to introduce the amino group precursor. The directing effects of the methoxy and fluoro groups will influence the position of nitration.
-
Procedure:
-
To a stirred solution of 4-fluoro-3-methoxybenzoic acid (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated product, 4-fluoro-3-methoxy-6-nitrobenzoic acid, is collected by filtration, washed with cold water, and dried.
-
Protocol 3: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to an amine, which is essential for the subsequent quinoline ring formation. Common methods include catalytic hydrogenation or reduction with metals in acidic media.
-
Procedure (Catalytic Hydrogenation):
-
Dissolve 4-fluoro-3-methoxy-6-nitrobenzoic acid (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or disappearance of starting material by LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude 6-amino-4-fluoro-3-methoxybenzoic acid.
-
Protocol 4: Synthesis of 6,7-dimethoxyquinolin-4-ol via Conrad-Limpach Reaction
-
Rationale: The Conrad-Limpach synthesis is a classic and effective method for the construction of 4-hydroxyquinolines from anilines and β-ketoesters.[2][3] This reaction involves the condensation of the aniline with the β-ketoester followed by a thermal cyclization.
-
Procedure:
-
A mixture of the synthesized amino-benzoic acid derivative (1.0 eq) and diethyl malonate (1.5 eq) is heated at 140-150 °C for 2 hours.
-
The reaction mixture is then added dropwise to a preheated high-boiling point solvent (e.g., diphenyl ether or Dowtherm A) at 250 °C.
-
Maintain the temperature for 30 minutes to ensure complete cyclization.
-
Cool the reaction mixture and add hexane or petroleum ether to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry to obtain the crude 6,7-dimethoxyquinolin-4-ol. The product can be further purified by recrystallization.[10]
-
Protocol 5: Chlorination of 6,7-dimethoxyquinolin-4-ol
-
Rationale: The 4-hydroxy group of the quinoline is converted to a chloro group to facilitate the subsequent nucleophilic aromatic substitution with the side chain amine of Foretinib. Phosphorus oxychloride (POCl₃) is a common reagent for this transformation.
-
Procedure:
-
A mixture of 6,7-dimethoxyquinolin-4-ol (1.0 eq) and phosphorus oxychloride (5-10 eq) is heated at reflux for 2-4 hours.
-
After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.
-
The mixture is then neutralized with a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution).
-
The precipitated solid, 4-chloro-6,7-dimethoxyquinoline, is collected by filtration, washed with water, and dried.
-
Protocol 6: Final Coupling to Synthesize Foretinib (Illustrative)
-
Rationale: The final step involves a nucleophilic aromatic substitution reaction between the 4-chloro-6,7-dimethoxyquinoline intermediate and the appropriate side-chain amine.
-
Procedure:
-
A mixture of 4-chloro-6,7-dimethoxyquinoline (1.0 eq) and the commercially available or pre-synthesized Foretinib side-chain amine (1.1 eq) in a suitable solvent (e.g., isopropanol or DMF) is heated at reflux.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification by column chromatography or recrystallization to yield Foretinib.
-
Biological Activity and Target Profile of Foretinib
Foretinib is a potent inhibitor of multiple receptor tyrosine kinases. Its inhibitory activity against key targets is summarized in the table below.
| Kinase Target | IC50 (nM) |
| MET | 0.4 |
| KDR (VEGFR2) | 0.9 |
| AXL | 1.6 |
| RON | 1.8 |
| TIE-2 | 3.6 |
| PDGFRβ | 6.8 |
| FLT3 | 8.5 |
| c-Kit | 10 |
Data compiled from published sources.[8][9]
The potent, low nanomolar inhibition of both MET and VEGFR2 underscores the dual-targeting mechanism of Foretinib.
The HGF/c-MET Signaling Pathway
The hepatocyte growth factor (HGF) and its receptor, c-MET, play a crucial role in cell proliferation, survival, and motility. In many cancers, this pathway is aberrantly activated, leading to tumor growth and metastasis. Foretinib effectively blocks this signaling cascade by inhibiting the autophosphorylation of the c-MET receptor.
Sources
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. synarchive.com [synarchive.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phase II Study Evaluating 2 Dosing Schedules of Oral Foretinib (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer | PLOS One [journals.plos.org]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 8. Targeted dual inhibition of c‐Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 4-fluoro-3-methoxybenzoate
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of Methyl 4-fluoro-3-methoxybenzoate (CAS No. 74385-37-8). As a key building block in medicinal chemistry, achieving high purity of this compound is critical for the success of subsequent synthetic steps and the integrity of biological data. This document provides practical, field-proven insights in a direct question-and-answer format, addressing common challenges and troubleshooting scenarios.
Compound Overview and Purification Strategy
This compound is a solid at room temperature. Purification challenges typically arise from impurities carried over from its synthesis, which is often a Fischer esterification of 4-fluoro-3-methoxybenzoic acid. The primary purification strategy involves an initial aqueous workup to remove acidic impurities, followed by either recrystallization or column chromatography to isolate the pure ester.
| Table 1: Physical Properties of this compound | |
| CAS Number | 74385-37-8 |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.16 g/mol |
| Physical Form | Solid |
| Melting Point | Not readily available in cited literature. Experimental determination is a key purity metric. |
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The most prevalent impurities are typically remnants from the synthesis reaction. These include:
-
Unreacted Starting Material: 4-fluoro-3-methoxybenzoic acid is the most common impurity.[1] Due to its acidic nature, it can be readily removed with a basic aqueous wash.
-
Acid Catalyst: If an acid catalyst like sulfuric acid was used for esterification, it will also be present in the crude mixture.
-
Water: As a byproduct of the esterification reaction, water will be present and should be removed.
-
Isomeric Impurities: Depending on the synthesis route of the initial benzoic acid, constitutional isomers may be present. These are often the most challenging to remove and typically require chromatography.
Q2: My crude product is an oily or waxy solid rather than a crystalline powder. What does this indicate?
This is a strong indication of significant impurities. The presence of unreacted starting materials, solvents, or other byproducts can cause substantial melting point depression, resulting in an oily or amorphous state at room temperature. An initial aqueous work-up is strongly recommended before attempting a final purification method like recrystallization.
Q3: How do I effectively remove the unreacted 4-fluoro-3-methoxybenzoic acid?
The most effective method is a liquid-liquid extraction using a mild aqueous base. By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a saturated sodium bicarbonate (NaHCO₃) solution, you can selectively remove the acidic impurity. The bicarbonate deprotonates the carboxylic acid, forming a sodium salt that is highly soluble in the aqueous layer, while the neutral ester remains in the organic layer.
Q4: Which purification method is better for my sample: Recrystallization or Column Chromatography?
The choice depends on the purity of your crude material and the desired scale.
-
Recrystallization is ideal for purifying material that is already relatively pure (>90%) and for larger scale operations (>5-10 g). It is faster and uses less solvent than chromatography. If your crude product is a solid and dissolves in a suitable hot solvent but is insoluble in the cold solvent, recrystallization is the preferred method.[2]
-
Flash Column Chromatography is necessary when the crude product contains multiple impurities with similar polarities or when it is an oil.[3] It offers superior separation power but is more time-consuming and labor-intensive, making it better suited for smaller scales or very impure samples.
The following decision tree can guide your choice:
Caption: Decision tree for selecting a purification method.
Q5: How can I confirm the purity of my final product?
A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot.
-
Melting Point Analysis: A sharp melting range (e.g., within 1-2 °C) that is consistent between batches indicates high purity.
-
Spectroscopy (NMR, GC-MS): ¹H and ¹³C NMR will confirm the structure and reveal the presence of any proton- or carbon-containing impurities. GC-MS can provide a quantitative purity assessment.
Section 2: Troubleshooting Purification Workflows
Part A: Recrystallization Troubleshooting
Recrystallization is a powerful technique, but it can present challenges.[2]
Problem: My compound "oils out" instead of forming crystals.
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your (still impure) compound. The compound separates as a liquid instead of a solid.
Caption: Workflow for troubleshooting a compound that oils out.
Other Solutions:
-
Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
-
Add a seed crystal from a previous pure batch.
-
Switch to a different solvent system. A solvent with a lower boiling point can sometimes help.
Problem: I have very poor recovery of my compound.
This usually happens for one of two reasons:
-
Too much solvent was used: Your compound has some solubility even in the cold solvent. Using the absolute minimum amount of hot solvent to dissolve the solid is key. If you've added too much, you can carefully evaporate some solvent and attempt to recrystallize again.
-
The solution was not cooled sufficiently: Ensure the flask is left in an ice bath for at least 30 minutes to maximize precipitation.
Part B: Column Chromatography Troubleshooting
Problem: I'm getting poor separation between my product and an impurity.
-
Optimize Your Solvent System: The ideal mobile phase should give your product an Rf value of ~0.2-0.3 on a TLC plate.[3] If the spots are too close, decrease the polarity of the mobile phase (e.g., move from 30% ethyl acetate in hexane to 20%).
-
Check Column Loading: Overloading the column with crude material is a common cause of poor separation. As a rule of thumb, the mass of crude material should be about 1-2% of the mass of the silica gel.
-
Ensure Proper Packing: An improperly packed column with cracks or bubbles will lead to channeling and poor separation.[3]
Section 3: Detailed Experimental Protocols
Protocol 1: Initial Aqueous Work-up
-
Dissolution: Dissolve the crude product (e.g., 5.0 g) in ethyl acetate (50 mL) in a separatory funnel.
-
Basic Wash: Add 30 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ gas. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash.
-
Brine Wash: Add 30 mL of saturated aqueous sodium chloride (brine) solution, shake, and drain the aqueous layer. This helps remove residual water from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system from Table 2. A good starting point for this aromatic ester is an ethyl acetate/hexane mixture.[4][5]
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the primary, "good" solvent (e.g., ethyl acetate) dropwise while heating gently with stirring until the solid just dissolves. Use the absolute minimum amount of solvent.
-
Inducing Crystallization: Remove the flask from the heat. Slowly add the "poor" or "anti-solvent" (e.g., hexane) dropwise until the solution becomes persistently cloudy. If too much precipitate forms, add a few drops of the good solvent to redissolve it.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold anti-solvent (hexane).
-
Drying: Dry the purified crystals in a vacuum oven. Characterize the product by taking a melting point.
| Table 2: Suggested Recrystallization Solvent Systems | |
| Solvent System (Good/Poor) | Comments |
| Ethyl Acetate / Hexane | A standard and often effective choice for moderately polar compounds like aromatic esters.[6] |
| Dichloromethane / Heptane | Similar to the above system; provides a different selectivity. |
| Methanol / Water | Good for compounds with some polarity. Dissolve in hot methanol, add water as the anti-solvent.[6] |
| Toluene / Hexane | An option for aromatic compounds, leveraging pi-stacking interactions for solubility in toluene.[4] |
Protocol 3: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC. A good starting point is 20% ethyl acetate in hexane. The ideal system should give the product an Rf of ~0.2-0.3.[3] The starting benzoic acid impurity will likely have a lower Rf (or remain at the baseline).
| Table 3: Illustrative TLC Analysis (20% Ethyl Acetate in Hexane) | |
| Compound | Expected Rf Value |
| Non-polar impurity | ~0.8 |
| This compound (Product) | ~0.3 |
| 4-fluoro-3-methoxybenzoic acid (Impurity) | ~0.1 (or streaking from baseline) |
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent (hexane) and pour it into the column. Allow the silica to settle, draining the excess solvent, to create a packed bed without cracks or bubbles. Add a thin layer of sand on top.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Run the column using the mobile phase determined from your TLC analysis (e.g., 10-20% ethyl acetate in hexane).[7] Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
A complete list of sources is provided below for verification.
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 2, 2026, from [Link]
-
Unknown. (n.d.). Recrystallization. Document sourced from an academic institution. [Link]
-
PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
Unknown. (n.d.). VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. Document sourced from an academic institution. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 2, 2026, from [Link]
-
Biotage. (2023, January 26). How does mobile phase organic solvent choice impact reversed-phase flash column chromatography?. [Link]
-
Biotage. (n.d.). Successful Flash Chromatography. Retrieved January 2, 2026, from [Link]
-
Chemistry MSU. (2018, September 1). Flash Column Chromatography. YouTube. [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
Sources
- 1. 4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rubingroup.org [rubingroup.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
Common side products in the synthesis of Methyl 4-fluoro-3-methoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 4-fluoro-3-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic work. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve current issues but also to prevent future ones.
Overview of Core Synthesis and Potential Pitfalls
The most common and direct route to this compound is the Fischer esterification of its corresponding carboxylic acid, 4-fluoro-3-methoxybenzoic acid, using methanol under acidic catalysis. While seemingly straightforward, this process is not without its subtleties. The purity of the final product is highly dependent on the quality of the starting material and the precise control of reaction conditions.
This guide will address the most frequently encountered impurities: unreacted starting material, positional isomers, and demethylated byproducts.
Frequently Asked Questions & Troubleshooting
Question 1: My reaction is complete by TLC, but after workup, my NMR shows significant amounts of starting material. What's happening?
Answer: This is a classic issue related to the equilibrium nature of the Fischer esterification.[1] The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[1] During the aqueous workup, the addition of water can hydrolyze some of the newly formed ester back to the starting carboxylic acid, shifting the equilibrium to the left.
Troubleshooting & Prevention:
-
Drive the Equilibrium: The most effective strategy is to use a large excess of the alcohol (methanol in this case), which serves as both reactant and solvent.[1] According to Le Chatelier's principle, this pushes the equilibrium towards the product side. A 20 to 40-fold excess is common.[2]
-
Water Removal: While difficult on a small lab scale, removing water as it forms can also drive the reaction to completion. For larger scales, a Dean-Stark apparatus can be employed.
-
Careful Workup: After the reaction, quench the mixture by pouring it onto ice water and then extract the ester with a non-polar organic solvent (e.g., ethyl acetate). To remove the unreacted acid, perform a wash with a mild base like a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated and move into the aqueous layer, while the neutral ester remains in the organic layer. Be cautious not to use a strong base (like NaOH), which could saponify (hydrolyze) your ester product.
Question 2: I've detected a phenolic impurity in my product, characterized by the loss of a methyl group. How is this forming and how can I avoid it?
Answer: You are likely observing the formation of Methyl 4-fluoro-3-hydroxybenzoate due to the O-demethylation of the methoxy group. Aryl methyl ethers are generally stable, but they can be cleaved under harsh acidic conditions, especially at elevated temperatures or with strong Lewis acids.[3][4][5][6] The acid catalyst used for the esterification, if too concentrated or heated for prolonged periods, can facilitate this side reaction.
Mechanism of Acid-Catalyzed Demethylation:
The mechanism involves the protonation of the ether oxygen, making it a good leaving group (methanol). A nucleophile (e.g., a halide from the acid catalyst or water) then attacks the methyl group in an SN2 fashion to cleave the C-O bond.
Troubleshooting & Prevention:
-
Control Temperature: Avoid excessive heating. Reflux gently only for the time required to consume the starting acid (monitor by TLC).
-
Use a Milder Catalyst: While sulfuric acid is common, a milder catalyst like p-toluenesulfonic acid (TsOH) can sometimes reduce the extent of demethylation.
-
Limit Reaction Time: Do not let the reaction run unnecessarily long after the starting material has been consumed. Prolonged exposure to acidic conditions increases the likelihood of side reactions.
-
Purification: If the demethylated product does form, it can often be separated by column chromatography. Its phenolic nature also allows for potential separation via an alkaline wash during workup, though this risks hydrolyzing the desired ester.
Question 3: My final product contains an isomeric impurity, Methyl 3-fluoro-4-methoxybenzoate. Where is this coming from?
Answer: This type of impurity almost always originates from the starting material, 4-fluoro-3-methoxybenzoic acid. The Fischer esterification itself does not cause aromatic rearrangement. The synthesis of the benzoic acid precursor, often starting from materials like 4-bromo-1-fluoro-2-methoxybenzene or through multi-step sequences involving fluorinated anisole derivatives, can produce positional isomers that are difficult to separate.[7][8][9]
Troubleshooting & Prevention:
-
Starting Material Analysis: This is critical. Before beginning the esterification, rigorously analyze your 4-fluoro-3-methoxybenzoic acid using high-field NMR and, if possible, LC-MS. This will confirm its isomeric purity.
-
Purification of the Acid: If the starting acid is impure, it is far easier to purify it before esterification than to separate the resulting esters. Recrystallization of the carboxylic acid is often an effective method for removing minor isomeric impurities.
-
Source Your Reagents Carefully: When purchasing starting materials, obtain a certificate of analysis to verify purity and isomeric composition.
Summary of Common Impurities
| Impurity Name | Structure | Typical Origin | Prevention & Mitigation |
| 4-Fluoro-3-methoxybenzoic Acid | Ar-COOH | Incomplete Fischer esterification reaction. | Use a large excess of methanol; remove unreacted acid with a NaHCO₃ wash during workup. |
| Methyl 4-fluoro-3-hydroxybenzoate | Ar-OH | O-demethylation of the methoxy group under harsh acidic conditions. | Use minimal necessary heat and reaction time; consider a milder acid catalyst; purify by column chromatography. |
| Methyl 3-fluoro-4-methoxybenzoate | Isomer | Contamination in the 4-fluoro-3-methoxybenzoic acid starting material. | Rigorously test starting material purity; purify the acid (e.g., recrystallization) before esterification. |
Protocol: Fischer Esterification of 4-Fluoro-3-methoxybenzoic Acid
This protocol is designed to maximize yield while minimizing the formation of the side products discussed above.
Materials:
-
4-Fluoro-3-methoxybenzoic acid (1.0 eq)
-
Anhydrous Methanol (20-40 eq)
-
Concentrated Sulfuric Acid (0.1-0.2 eq)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-3-methoxybenzoic acid in anhydrous methanol.[2]
-
Catalyst Addition: Cool the solution in an ice bath. While stirring, slowly add the concentrated sulfuric acid dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C). Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting acid spot is no longer visible (typically 4-6 hours).[2]
-
Quench & Extraction: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Aqueous Wash: Combine the organic layers and wash sequentially with:
-
Saturated NaHCO₃ solution (2x) to remove unreacted acid and the H₂SO₄ catalyst. (Caution: CO₂ evolution!).
-
Water (1x).
-
Brine (1x) to aid in separating the layers.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[2]
-
Purification: If necessary, purify the crude ester by column chromatography on silica gel.
References
-
Blucher Chemistry Proceedings. Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Available at: [Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available at: [Link]
-
ResearchGate. Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Request PDF. Available at: [Link]
-
Semantic Scholar. Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Available at: [Link]
-
Chem-Station Int. Ed. O-Demethylation. Available at: [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. Available at: [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
-
ResearchGate. Demethylation of Methyl Aryl Ethers: 4-Ethoxy-3-Hydroxybenzaldehyde. Request PDF. Available at: [Link]
-
Mol-Instincts. 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis. Available at: [Link]
-
PubChem. 4-Fluoro-3-methoxybenzoic acid. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. Available at: [Link]
-
Master Organic Chemistry. Fischer Esterification. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. | Semantic Scholar [semanticscholar.org]
- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 8. ossila.com [ossila.com]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Optimizing the Synthesis of Methyl 4-fluoro-3-methoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 4-fluoro-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to help you optimize your synthetic protocols and achieve high-yield, high-purity results.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the Fischer esterification of 4-fluoro-3-methoxybenzoic acid, is a reversible reaction that presents several challenges to achieving optimal yields. This guide will provide you with the expertise and practical insights to navigate these challenges effectively.
The primary synthetic route we will focus on is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yield in Fischer esterification is a common issue, primarily due to the reversible nature of the reaction.[2] The equilibrium can be shifted towards the product (the ester) by addressing the following factors:
-
Water Removal: The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.[2]
-
Solution: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed, especially if using a solvent like toluene. Alternatively, use a drying agent such as molecular sieves.
-
-
Excess Reactant: Using a large excess of one of the reactants, typically the more cost-effective one (in this case, methanol), will shift the equilibrium towards the product according to Le Châtelier's principle.[3]
-
Incomplete Reaction: The reaction may not have reached equilibrium or the reaction time may be insufficient.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reflux period.
-
-
Catalyst Deactivation: The acid catalyst can be deactivated by impurities or by the water generated during the reaction.
-
Solution: Ensure your reagents are of high purity and consider adding the catalyst in portions during the reaction, especially in microwave-assisted synthesis.[4]
-
Question 2: I am observing multiple spots on my TLC plate besides the starting material and the desired product. What are the potential side products?
Answer:
The formation of side products can complicate purification and reduce the overall yield. Potential byproducts in this synthesis include:
-
Ether Cleavage Product: Under harsh acidic conditions and elevated temperatures, the methoxy group on the aromatic ring could potentially be cleaved to a hydroxyl group, leading to the formation of methyl 3-fluoro-4-hydroxybenzoate. While ethers are generally stable, this is a possibility to consider, especially with strong acids like HBr, though less likely with H₂SO₄ under typical esterification conditions.
-
Unreacted Starting Material: As mentioned, incomplete reaction is a common issue.
-
Products of Impurities: Impurities in the starting 4-fluoro-3-methoxybenzoic acid or the methanol could lead to the formation of other esters.
To identify these byproducts definitively, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended.[5]
Question 3: My final product is discolored (yellowish or brownish). What causes this and how can I obtain a pure, colorless product?
Answer:
Discoloration often indicates the presence of impurities arising from side reactions or decomposition.
-
Cause: Overheating during the reaction or distillation can lead to the formation of colored byproducts. The presence of un-neutralized acid can also cause degradation over time.
-
Solution:
-
Purification: After the initial work-up, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). Alternatively, vacuum distillation can be effective in separating the desired ester from less volatile impurities.
-
Thorough Neutralization: Ensure all acidic catalyst is removed during the work-up by washing the organic layer with a saturated sodium bicarbonate solution until CO₂ evolution ceases.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Fischer esterification of 4-fluoro-3-methoxybenzoic acid?
A1: The mechanism involves several key steps:[6]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added methoxy group to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen of the ester.
Q2: How do the fluoro and methoxy substituents on the benzoic acid ring affect the reaction?
A2: The electronic properties of the substituents can influence the reactivity of the carboxylic acid.
-
The fluorine atom is an electron-withdrawing group, which can increase the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate.[7]
-
The methoxy group is an electron-donating group, which might slightly decrease the reactivity of the carbonyl carbon. However, the overall effect on Fischer esterification is generally less pronounced compared to reactions directly involving the aromatic ring.
Q3: Which acid catalyst is most effective for this synthesis?
-
Sulfuric Acid (H₂SO₄): A strong, inexpensive, and widely used catalyst.
-
p-Toluenesulfonic Acid (p-TsOH): A solid, less corrosive alternative to sulfuric acid.
-
Lewis Acids (e.g., BF₃): Can also effectively catalyze the reaction.
The choice of catalyst may depend on the scale of the reaction and the sensitivity of the starting materials. For most applications, a catalytic amount of concentrated sulfuric acid provides good results.
Q4: What are the recommended reaction conditions for optimizing the yield?
A4: Based on established protocols for similar substituted benzoic acids, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Methanol | Large excess (used as solvent) | Drives the equilibrium towards the product.[3] |
| Catalyst | Conc. H₂SO₄ (catalytic amount) | Effective proton source to activate the carboxylic acid. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Reaction Time | 2-4 hours (monitor by TLC) | Allows the reaction to proceed to completion. |
Q5: How can I purify the final product and confirm its identity?
A5:
-
Purification:
-
After cooling the reaction mixture, neutralize the excess acid by washing with a saturated solution of sodium bicarbonate.
-
Extract the ester into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the solution under reduced pressure.
-
For higher purity, the crude product can be recrystallized or purified by column chromatography.[9]
-
-
Characterization: The identity and purity of this compound can be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is a robust method for the synthesis of the target compound, adapted from established procedures for similar esterifications.[3][9]
Materials:
-
4-fluoro-3-methoxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add 4-fluoro-3-methoxybenzoic acid and a large excess of anhydrous methanol (e.g., 10-20 equivalents, which can also serve as the solvent).
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
For higher purity, the crude product can be recrystallized or purified by column chromatography.
Visualizations
Fischer Esterification Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield in the esterification reaction.
References
-
Fischer, E.; Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]
-
Methyl 4-(benzyloxy)-3-methoxybenzoate. National Center for Biotechnology Information. [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. ACS Publications. [Link]
-
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]
-
Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI. [Link]
-
Lecture 10: Fischer Esterification. MIT OpenCourseWare. [Link]
-
Fischer Esterification. Chemistry LibreTexts. [Link]
-
Kinetic research and modeling of benzoic acid esterification process. ResearchGate. [Link]
-
Methyl 4-Fluoro-3-Nitrobenzoate: Synthesis Applications & Manufacturer Insights. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
Fischer–Speier esterification. Wikipedia. [Link]
Sources
- 1. Chemical Equilibrium and the Kinetics of Transesterification Reactions of Fluoroorganic Esters and Acids [ouci.dntb.gov.ua]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Methyl 4-Fluoro-3-nitrobenzoate [oakwoodchemical.com]
- 9. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Methyl 4-fluoro-3-methoxybenzoate
Welcome to the technical support center dedicated to the successful scale-up synthesis of Methyl 4-fluoro-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to ensure a robust and efficient scale-up process.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of the Fischer-Speier esterification of 4-fluoro-3-methoxybenzoic acid with methanol.
Q1: My esterification reaction stalls and gives a low yield upon scale-up, even with extended reaction times. What are the likely causes and how can I improve the conversion?
A1: Low conversion in a scaled-up Fischer esterification is a common problem, often stemming from the reaction's equilibrium nature.[1][2][3][4] What works on a small scale may be inefficient in a larger reactor due to several factors.
Probable Causes & Solutions:
-
Inefficient Water Removal: The water produced during the reaction can hydrolyze the ester product back to the starting materials, shifting the equilibrium unfavorably.[1][2][3][4]
-
Solution: On a larger scale, simple reflux is often insufficient to remove water effectively. Employ a Dean-Stark apparatus with an appropriate solvent (e.g., toluene or cyclohexane) to azeotropically remove water as it forms.[3][5] This physically removes the water from the reaction mixture, driving the equilibrium towards the product.
-
-
Insufficient Catalyst Activity: The relative amount or activity of the acid catalyst (e.g., sulfuric acid) may be insufficient for the larger volume.
-
Solution: While maintaining a catalytic amount, ensure it is adequately dispersed. For large volumes, consider a slow, controlled addition of the catalyst to manage any initial exotherm. Alternatively, solid acid catalysts, such as ion-exchange resins or zeolites, can be beneficial for scale-up as they simplify catalyst removal and can sometimes be recycled.[6] A recent study on fluorinated aromatic carboxylic acids highlighted the use of a UiO-66-NH2 heterogeneous catalyst, which significantly reduced reaction times.[7][8]
-
-
Poor Heat Transfer: Larger reactors have a smaller surface-area-to-volume ratio, which can lead to inefficient heating and temperature gradients within the reaction mixture.[9][10]
-
Solution: Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reactor. Use a jacketed reactor with a suitable heating fluid for better temperature control. Monitor the internal reaction temperature, not just the heating bath temperature.
-
-
Excess Reagent Stoichiometry:
Q2: During the work-up of my large-scale reaction, I'm experiencing difficulties with phase separation and emulsion formation. How can I resolve this?
A2: Work-up procedures that are straightforward on a small scale can become problematic in larger volumes. Emulsion formation is a common issue, especially when quenching with aqueous bicarbonate solutions.
Probable Causes & Solutions:
-
Vigorous Agitation during Quenching: Shaking a large separatory funnel too vigorously can create stable emulsions.
-
Solution: In a reactor, use controlled, gentle agitation when adding the quenching solution. If using a large separatory funnel, gentle inversions are preferable to vigorous shaking.
-
-
Insufficient Ionic Strength of the Aqueous Phase:
-
Solution: After neutralizing the acid catalyst with a bicarbonate solution, wash the organic layer with brine (a saturated aqueous solution of NaCl).[5] This increases the ionic strength of the aqueous phase, which helps to break emulsions and reduces the solubility of the organic product in the aqueous layer.
-
-
Incomplete Reaction: The presence of unreacted carboxylic acid can act as a surfactant, stabilizing emulsions.
Q3: I'm observing the formation of an unknown, polar impurity in my scaled-up reaction that is difficult to remove by crystallization. What could it be and how can I prevent it?
A3: The appearance of new impurities upon scale-up can be due to longer reaction times, higher temperatures in localized hot spots, or the concentration of minor impurities in the starting materials.
Probable Causes & Solutions:
-
Potential for Etherification: At elevated temperatures and in the presence of a strong acid catalyst, there is a possibility of intermolecular dehydration between two molecules of methanol to form dimethyl ether, or even reaction with the methoxy group on the aromatic ring, although the latter is less likely under these conditions.
-
Solution: Maintain strict temperature control and avoid overheating. Use the minimum effective amount of catalyst.
-
-
Starting Material Impurities: Impurities in the 4-fluoro-3-methoxybenzoic acid or methanol can lead to side products.
-
Solution: Ensure the purity of your starting materials before commencing a large-scale reaction. Recrystallization of the starting carboxylic acid may be necessary.
-
-
Incomplete Hydrolysis during Work-up: If the impurity is unreacted starting material, the purification protocol needs optimization.
-
Solution: A dilute aqueous wash with a weak base (e.g., sodium bicarbonate) should effectively remove the acidic starting material.[5][14] If the impurity persists, consider a column chromatography step, although this can be challenging on a large scale. Alternative purification methods like distillation under reduced pressure might be viable if the boiling points of the product and impurity are sufficiently different.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended catalyst and loading for the scale-up synthesis of this compound?
A: Concentrated sulfuric acid is a common and cost-effective catalyst for Fischer esterification.[2][5] A typical catalytic loading is 1-5 mol% relative to the carboxylic acid. For large-scale reactions, it's crucial to add the acid slowly and with efficient stirring to control the initial exotherm. For easier work-up and potential recycling, consider solid acid catalysts like Amberlyst-15 or Nafion.
Q: How can I effectively monitor the reaction progress on a large scale?
A: On-line or in-line monitoring is highly recommended for large-scale reactions to avoid opening the reactor. Techniques like in-line mid-infrared (MIR) spectroscopy or on-line direct liquid sampling mass spectrometry (DLSMS) can provide real-time concentration profiles of reactants and products.[11] For simpler, at-line monitoring, carefully take small aliquots from the reaction mixture and analyze them by TLC or GC to determine the disappearance of the starting carboxylic acid.
Q: What are the key safety precautions to consider when scaling up this synthesis?
A:
-
Handling of Concentrated Sulfuric Acid: Always wear appropriate personal protective equipment (PPE), including safety goggles, face shield, and acid-resistant gloves.[15] Add the acid slowly to the methanol to dissipate the heat of dilution.
-
Flammability of Methanol: Methanol is flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources. Use intrinsically safe equipment if available.
-
Pressure Build-up: Although this reaction is typically run at atmospheric pressure, ensure the reactor is properly vented, especially when heating.
-
Exothermic Reactions: The initial mixing of sulfuric acid and methanol is exothermic. Be prepared to cool the reactor if necessary.
Experimental Protocols
Protocol 1: Scale-Up Fischer Esterification with Azeotropic Water Removal
This protocol describes the synthesis of this compound on a 1-mole scale using a Dean-Stark apparatus.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| 4-Fluoro-3-methoxybenzoic acid | 170.14 | 170.14 | 1.0 | 1.0 |
| Methanol | 32.04 | 480.6 | 15.0 | 15.0 |
| Toluene | 92.14 | 500 mL | - | - |
| Concentrated Sulfuric Acid | 98.08 | 4.9 | 0.05 | 0.05 |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Brine (Saturated NaCl Solution) | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Procedure:
-
Reaction Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus fitted with a reflux condenser.
-
Charging the Reactor: Charge the flask with 4-fluoro-3-methoxybenzoic acid (170.14 g, 1.0 mol), methanol (480.6 g, 15.0 mol), and toluene (500 mL).
-
Catalyst Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid (4.9 g, 0.05 mol) over 10-15 minutes. An initial exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Reflux and Water Removal: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).
-
Reaction Monitoring: Monitor the reaction progress by periodically analyzing aliquots by TLC or GC until the starting carboxylic acid is consumed.
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a large separatory funnel.
-
Work-up:
-
Slowly add saturated sodium bicarbonate solution in portions until gas evolution ceases. Gently swirl to mix.
-
Separate the organic layer.
-
Wash the organic layer with brine (2 x 250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in scale-up esterification.
References
- BenchChem. (n.d.). Technical Support Center: Minimizing By-product Formation in the Synthesis of Aromatic Esters.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
-
Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16453–16462. [Link]
-
Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Patel, D. D., Lee, J. M., & Lu, D. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2217–2227.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. mdpi.com [mdpi.com]
- 7. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
- 8. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 10. mdpi.com [mdpi.com]
- 11. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On-line monitoring and quantification of a process reaction by near-infrared spectroscopy. Catalysed esterification of butan-1-ol by acetic acid - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. Synthesis, Isolation and Purification of an Ester—Classic Lab Kit for AP® Chemistry | Flinn Scientific [flinnsci.com]
Technical Support Center: Purification of Methyl 4-fluoro-3-methoxybenzoate
Welcome to the technical support guide for the purification of crude Methyl 4-fluoro-3-methoxybenzoate (CAS: 74385-37-8). This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-purity material for their experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound.
Problem: My final product has low purity (<98%) after a single purification step.
Root Cause Analysis: Low purity after an initial purification attempt often points to the presence of closely related impurities or suboptimal selection of the purification technique. The most common impurity is the unreacted starting material, 4-fluoro-3-methoxybenzoic acid, especially if the synthesis was a Fischer esterification.[1][2][3]
Solution Pathway: A multi-step approach is often necessary. First, identify the nature of the impurity. An acidic impurity like the starting carboxylic acid can be removed with a basic wash before attempting chromatographic or recrystallization methods.
dot
Caption: Decision workflow for troubleshooting low purity.
Detailed Protocol: Acid Removal by Extraction
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will observe gas (CO₂) evolution as the acid is neutralized. Repeat the wash until no more gas evolves.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Assess the purity of the resulting material before proceeding to further purification if needed.
Problem: My compound will not crystallize during recrystallization.
Root Cause Analysis: Failure to crystallize, often resulting in "oiling out," can be caused by several factors: the solvent system is not optimal, the solution is not saturated enough, the cooling process is too rapid, or the presence of impurities is inhibiting crystal lattice formation.
Solution Pathway:
-
Solvent System Optimization: The ideal recrystallization solvent (or solvent pair) will dissolve the compound completely at high temperatures but poorly at low temperatures. For this compound, which is a moderately polar solid, solvent systems like ethanol/water, isopropanol/water, or ethyl acetate/hexanes are good starting points.
-
Ensure Saturation: After dissolving the crude product in a minimal amount of hot solvent, if crystallization does not occur upon cooling, try removing some solvent under reduced pressure to increase the concentration.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure product to the cooled, supersaturated solution to initiate crystallization.
-
Slow Cooling: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Rapid cooling can lead to the formation of an oil or very small, impure crystals.
-
Problem: My compounds are co-eluting during flash column chromatography.
Root Cause Analysis: Co-elution occurs when the chosen eluent system does not provide sufficient separation between the target compound and impurities on the stationary phase (typically silica gel).[4][5] The Rf (retention factor) values on a TLC plate are too close.
Solution Pathway:
-
Refine the Eluent System: The goal is to find a solvent system where the target compound has an Rf value of approximately 0.3-0.4 on a TLC plate, and there is maximum separation (ΔRf) from all impurities.[5]
-
Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate.
-
Test various ratios (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate) using TLC analysis until optimal separation is observed.
-
-
Proper Column Packing and Loading: A poorly packed column with air bubbles or an uneven surface will lead to band broadening and poor separation.[6]
-
Dry Loading: For compounds with limited solubility in the eluent, pre-adsorb the crude material onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder, and load this onto the top of the column.[7] This technique often results in sharper bands and better separation.
-
Wet Loading: Dissolve the compound in the minimum amount of the eluent (or a slightly stronger solvent like DCM) and carefully apply it to the top of the column.[5] Using too much solvent or a solvent that is too polar for loading will decrease resolution.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of pure this compound?
Answer: Understanding the properties of the pure compound is critical for planning purification and verifying its identity.
| Property | Value | Source |
| CAS Number | 74385-37-8 | [8] |
| Molecular Formula | C₉H₉FO₃ | [8] |
| Molecular Weight | 184.16 g/mol | [8] |
| Appearance | White solid | [8] |
| Solubility | Soluble in ethanol, ether, methanol; Insoluble in water. | [9] |
Q2: What is the most common impurity I should expect in my crude product?
Answer: If the product was synthesized via a Fischer esterification of 4-fluoro-3-methoxybenzoic acid with methanol, the most common impurity is the unreacted starting acid.[1][10]
| Impurity | Structure | Key Properties |
| 4-fluoro-3-methoxybenzoic acid | C₈H₇FO₃ | Melting Point: 167-169 °C. Slightly soluble in water, soluble in ethanol.[11] It is acidic and can be removed with a basic wash. |
Q3: Can you provide a standard protocol for flash column chromatography for this compound?
Answer: Yes, this protocol is a robust starting point. It should be adapted based on TLC analysis of your specific crude mixture.
dot
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. studylib.net [studylib.net]
- 4. Purification [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 7. How to set up and run a flash chromatography column. [reachdevices.com]
- 8. This compound 74385-37-8 [sigmaaldrich.com]
- 9. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chembk.com [chembk.com]
Stability and degradation of Methyl 4-fluoro-3-methoxybenzoate under different conditions
Welcome to the technical support guide for Methyl 4-fluoro-3-methoxybenzoate (CAS 74385-37-8). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and degradation of this compound. The following FAQs and troubleshooting guides address common issues encountered during experimental work.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical storage conditions?
This compound is a substituted aromatic ester. It is a solid at room temperature. For routine laboratory use and to ensure long-term stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.
Q2: What are the primary degradation pathways I should be concerned about?
Based on its chemical structure—an aromatic methyl ester with fluoro and methoxy substituents—the most probable degradation pathways are hydrolysis and photolysis. Thermal and oxidative degradation are also possible under more extreme conditions.
-
Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which is the most common degradation pathway for benzoate esters.[1][2] Basic conditions typically accelerate this process significantly in a reaction known as saponification.[2][3]
-
Photolysis: Aromatic compounds, particularly those with halogen substituents, can be sensitive to light. UV exposure can potentially lead to the cleavage of the C-F bond or other ring modifications, though the C-F bond is generally very strong.[4][5][6]
-
Oxidation: While the benzene ring is relatively stable, the electron-donating methoxy group and the ester moiety could be susceptible to strong oxidizing agents.[7][8]
-
Thermal Degradation: Significant degradation is not expected at typical ambient or moderately elevated temperatures. However, like most organic molecules, it will decompose at very high temperatures.[9]
Q3: What are the expected degradation products from hydrolysis?
The hydrolysis of the ester bond is the most predictable degradation pathway. This reaction breaks the ester linkage, yielding the corresponding carboxylic acid and alcohol.
This reaction can be catalyzed by acid or base, as illustrated in the diagram below.
Sources
- 1. quora.com [quora.com]
- 2. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. homework.study.com [homework.study.com]
- 4. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
Troubleshooting unexpected results in reactions involving Methyl 4-fluoro-3-methoxybenzoate
Technical Support Center: Methyl 4-fluoro-3-methoxybenzoate
A Guide for Advanced Synthesis Professionals
Welcome to the technical support center for this compound (CAS 74385-37-8). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As Senior Application Scientists, we understand that even well-established reactions can yield unexpected results. This resource provides in-depth, field-tested insights into common challenges, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Here, you will find a series of troubleshooting guides and frequently asked questions in a direct Q&A format, addressing specific issues you may encounter during your experiments.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Incomplete Saponification or Low Yield of 4-fluoro-3-methoxybenzoic acid
Question: My saponification of this compound using NaOH in methanol/water is sluggish, incomplete, or results in a lower-than-expected yield after acidic workup. What are the common causes and how can I optimize this transformation?
Answer: This is a standard ester hydrolysis, but several factors related to the substrate's properties and reaction conditions can lead to suboptimal results. Let's break down the potential issues and solutions.
Causality Analysis:
-
Biphasic Reaction/Solubility: While the starting material is soluble in methanol, as the reaction proceeds, the sodium salt of the carboxylate product may have limited solubility in a high-methanol content solvent, potentially precipitating and slowing the reaction.
-
Insufficient Base: Stoichiometric base is required, but using a larger excess ensures the reaction goes to completion, especially if any acidic impurities are present or if the base itself has absorbed atmospheric CO₂.
-
Reaction Time and Temperature: While often performed at room temperature, hydrolysis can be slow. Insufficient time or low ambient temperature can lead to incomplete conversion.[1]
-
Workup Losses: The product, 4-fluoro-3-methoxybenzoic acid, has a pKa around 4.[2] If the pH is not adjusted correctly during the acidic workup, the product may remain partially dissolved in the aqueous phase as its carboxylate salt, leading to significant yield loss.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for saponification.
Validated Protocol: High-Yield Saponification
-
Dissolution: Dissolve this compound (1.0 eq.) in methanol (5-10 mL per gram of ester).
-
Base Addition: In a separate flask, dissolve sodium hydroxide (NaOH, 4.0 eq.) in water (2 mL per gram of NaOH) and add this solution to the methanolic solution of the ester.[1]
-
Reaction: Stir the mixture at room temperature for 4-6 hours or at 50 °C for 1-2 hours. Monitor the disappearance of the starting material by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure.
-
Acidification: Dissolve the resulting residue in water. Cool the solution in an ice bath and slowly add 2N HCl with stirring until the pH is ~2-3. A white precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 4-fluoro-3-methoxybenzoic acid. For maximum recovery, the acidic filtrate can be extracted with ethyl acetate.
Issue 2: Low Reactivity or Side Reactions in Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting to displace the fluoride with a nucleophile (e.g., an amine or alcohol) and observing either no reaction or the formation of byproducts from reaction at the ester. How can I promote the desired SNAr pathway?
Answer: This is a classic SNAr reaction, where the fluorine atom is the leaving group. The reaction is facilitated by the electron-withdrawing nature of the para-ester group, which stabilizes the key intermediate.[3] However, competition from other reactive sites and suboptimal conditions can derail the synthesis.
Causality Analysis:
-
Nucleophile Reactivity: The chosen nucleophile may not be strong enough to initiate the reaction under the attempted conditions.
-
Competitive Ester Attack: Many nucleophiles used for SNAr (amines, alkoxides) are also capable of attacking the ester carbonyl, leading to amide formation or transesterification. This is especially true at elevated temperatures.
-
Solvent Choice: The reaction requires a polar aprotic solvent (e.g., DMF, DMSO, NMP) to solvate the cation of the nucleophile's salt and leave the anion "naked" and reactive. Using protic or nonpolar solvents will drastically slow the reaction.[4]
-
Base Stoichiometry: For nucleophiles like amines or phenols, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is required to deprotonate the nucleophile or scavenge the HF byproduct. The choice and amount of base are critical.
Mechanism: The Meisenheimer Complex
The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the key to the reaction's success.
Caption: SNAr mechanism via Meisenheimer complex.
Recommendations for Promoting SNAr:
| Parameter | Recommendation | Rationale |
| Nucleophile | Use a strong, yet soft nucleophile if possible. For alcohols, convert to the more reactive alkoxide with a base like NaH or K₂CO₃. | Increases the rate of the initial nucleophilic attack on the aromatic ring. |
| Solvent | Use anhydrous polar aprotic solvents like DMSO, DMF, or NMP. | These solvents effectively solvate the counter-ion of the nucleophile, increasing its reactivity, and can support higher reaction temperatures.[4] |
| Temperature | Start at moderate temperatures (e.g., 80-100 °C) and increase if necessary. | Finds the balance between achieving a reasonable reaction rate for SNAr while minimizing competitive attack at the ester, which often has a higher activation energy. |
| Base | For amine or phenol nucleophiles, use a mild, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. | Cesium carbonate is particularly effective as the large, soft cation enhances the reactivity of the corresponding phenoxide or amine. |
Self-Validating Protocol: SNAr with a Phenol
-
Setup: To a flame-dried flask under N₂, add this compound (1.0 eq.), the desired phenol (1.1-1.2 eq.), and anhydrous cesium carbonate (Cs₂CO₃, 1.5-2.0 eq.).
-
Solvent: Add anhydrous DMSO or NMP (5-10 mL per gram of starting ester).
-
Reaction: Heat the mixture to 100-120 °C and monitor by LCMS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. The organic layer is then washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Issue 3: Unselective Demethylation of the Methoxy Ether
Question: I need to cleave the 3-methoxy group to reveal the phenol, but my reaction conditions are also cleaving the methyl ester. How can I achieve selective O-demethylation?
Answer: Selective cleavage of an aryl methyl ether in the presence of a methyl ester is a common challenge that requires careful selection of reagents. The methoxy group is an ether, which is generally stable, while the ester is an electrophilic carbonyl. Many reagents that cleave ethers are strong Lewis acids or Brønsted acids, which can also promote ester hydrolysis or transesterification.[5]
Reagent Selection Guide for O-Demethylation:
| Reagent | Typical Conditions | Pros | Cons & Causality |
| Boron Tribromide (BBr₃) | DCM, -78 °C to RT | Highly effective, often high-yielding. | Very strong Lewis acid. Often cleaves both the ether and the ester. Requires strict anhydrous conditions.[6] |
| Pyridinium Hydrochloride | Neat (molten salt), 140-180 °C | Inexpensive, simple workup. | High temperatures can be destructive to sensitive substrates. Ester hydrolysis is likely.[7] |
| Lithium Chloride (LiCl) in DMF | DMF, 120-150 °C | Mild nucleophilic conditions. | Can be slow. High temperatures can lead to DMF decomposition. May not be selective over the ester.[7] |
| Sodium Thiophenolate | Refluxing DMF | Nucleophilic demethylation (SN2 on methyl). Good for selectivity. | Requires preparation of the thiolate. Strong odor. |
Recommended Protocol for Selective Demethylation:
For the highest selectivity, a nucleophilic cleavage method is often superior to a Lewis acid-based method. Using a "soft" nucleophile like iodide or a thiol can preferentially attack the "soft" methyl group of the ether over the "hard" carbonyl of the ester.
-
Setup: To a round-bottom flask, add this compound (1.0 eq.) and anhydrous sodium iodide (NaI, 3.0-5.0 eq.).
-
Reagent Addition: Add anhydrous pyridine.
-
Reaction: Heat the mixture to reflux (approx. 115 °C) for 12-24 hours. Monitor the reaction by LCMS for the formation of Methyl 4-fluoro-3-hydroxybenzoate.
-
Workup: Cool the reaction, dilute with water, and acidify to pH ~3 with 2N HCl.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with sodium thiosulfate solution (to remove any I₂), brine, dried, and concentrated. Purify by column chromatography.
References
-
ResearchGate. (PDF) Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). [Link]
-
ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. [Link]
-
PubChemLite. This compound (C9H9FO3). [Link]
-
PubChem. 4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
National Institutes of Health (NIH). Concerted Nucleophilic Aromatic Substitutions. [Link]
-
Vapourtec. Aromatic Substitution | Flow Reactions. [Link]
-
MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
-
Human Metabolome Database. Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). [Link]
-
American Chemical Society. Specific Solvent Issues with Fluorination. [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]
-
Leiden University Scholarly Publications. Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. [Link]
-
Reddit. Aryl methyl ether cleavage. [Link]
-
ResearchGate. Demethylation of Methyl Aryl Ethers: 4-Ethoxy-3-Hydroxybenzaldehyde | Request PDF. [Link]
-
ResearchGate. The three main classical reaction types for aryl methyl ether cleavage. [Link]
- Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
PubChemLite. Methyl 4-fluoro-2-methoxybenzoate (C9H9FO3). [Link]
Sources
- 1. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. 4-FLUORO-3-METHOXYBENZOIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 7. reddit.com [reddit.com]
Monitoring the progress of reactions with Methyl 4-fluoro-3-methoxybenzoate by TLC or HPLC
Technical Support Center: Monitoring Reactions of Methyl 4-fluoro-3-methoxybenzoate
Welcome to the technical support center for monitoring the progress of chemical reactions involving this compound. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my goal is to provide you with not just the "how," but the "why," grounding these recommendations in established chromatographic principles to ensure your reaction monitoring is both accurate and reliable.
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its aromatic structure lends itself to straightforward analysis by techniques that exploit UV absorbance. However, the subtle interplay of its functional groups—the ester, the methoxy group, and the fluorine atom—can present unique challenges in achieving optimal separation from reactants or byproducts. This guide is designed to help you navigate these challenges effectively.
Part 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, cost-effective, and indispensable tool for the qualitative monitoring of organic reactions.[3] It allows for a quick assessment of the consumption of starting materials and the formation of products. For a compound like this compound, which is UV active due to its aromatic ring, visualization is typically straightforward.[4][5][6][7]
Frequently Asked Questions (FAQs) for TLC
Q1: What is a good starting mobile phase for analyzing this compound on a standard silica gel TLC plate?
A1: A common starting point for moderately polar compounds like aromatic esters is a mixture of a non-polar solvent and a slightly more polar solvent.[8] A 4:1 mixture of Hexane:Ethyl Acetate is an excellent initial system to try. You can then adjust the ratio based on the results. If the spots are too close to the baseline (low Rf), the eluent is not polar enough, and you should increase the proportion of ethyl acetate.[9] Conversely, if the spots are too close to the solvent front (high Rf), the eluent is too polar, and the proportion of hexane should be increased.[9][10]
Q2: How can I visualize the spots on the TLC plate?
A2: this compound, and most of its likely reaction products, are UV active due to the benzene ring.[6][7] The most common and non-destructive method is to use a UV lamp at 254 nm.[5][7] The compound will appear as a dark spot against the fluorescent green background of the TLC plate.[5][11] It is crucial to circle the spots with a pencil while under the UV lamp, as they will disappear once the light is removed.[5][6] If your product is not UV active, or for additional confirmation, you can use a chemical stain. An iodine chamber is a good general-purpose, semi-destructive option for aromatic compounds.[5][6][11] The spots will appear as yellow-brown.[5] For more specific functional groups, stains like p-anisaldehyde can be used, which is sensitive to nucleophilic groups.[4][11]
Q3: My starting material and product have very similar Rf values. How can I improve the separation?
A3: This is a common issue. First, try adjusting the polarity of your mobile phase in small increments. If that doesn't work, you may need to change the solvent system to one with a different selectivity. For example, replacing ethyl acetate with dichloromethane or a mixture of toluene and acetone might alter the interactions with the silica gel and improve separation.[8][12] Another critical technique is the use of a "cospot." In a three-lane TLC, spot your starting material in the first lane, the reaction mixture in the third, and a mixture of both in the central lane (the cospot). If the starting material and product are different, the cospot will often appear as an elongated spot or two slightly resolved spots, confirming that a new compound has formed.[13]
Q4: I see streaking in the lane for my reaction mixture. What causes this?
A4: Streaking on a TLC plate can have several causes.[9][14] The most common is overloading the sample; try diluting your reaction mixture before spotting it on the plate.[9] If the compound is acidic or basic, it can interact strongly with the silica gel, causing streaking. For instance, if your reaction is a hydrolysis of the ester to the corresponding carboxylic acid, the product will be acidic.[15][16] Adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can suppress this interaction and result in sharper spots.[9] Conversely, for basic compounds, adding a small amount of triethylamine can help.[9]
TLC Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Spots are streaked or elongated | 1. Sample is overloaded.2. Compound is acidic or basic (e.g., hydrolysis to the carboxylic acid).3. Sample is not fully dissolved in the spotting solvent. | 1. Dilute the sample before spotting.2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[9]3. Ensure the sample is fully dissolved before spotting. |
| Spots are not visible | 1. Compound is not UV-active (unlikely for this system).2. Sample is too dilute.3. Solvent level in the chamber is above the spotting line. | 1. Use a chemical stain like iodine or p-anisaldehyde.[9][11]2. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[9]3. Ensure the solvent level is below the origin line on the TLC plate.[9] |
| Rf values are too high (spots near solvent front) | The mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) or choose a less polar solvent system.[9][10] |
| Rf values are too low (spots near baseline) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent or choose a more polar solvent system.[9][10] |
| Poor separation (Rf values are too close) | 1. Insufficient difference in polarity between compounds.2. Incorrect mobile phase selectivity. | 1. Use the "cospot" technique to confirm if spots are different.[17]2. Try a different solvent system (e.g., substitute ethyl acetate with dichloromethane or acetone).[8][14] |
Workflow for TLC Method Development
Caption: Workflow for developing a TLC method to monitor a reaction.
Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring
For quantitative analysis and more precise monitoring, HPLC is the method of choice.[18] Given the structure of this compound, a reverse-phase HPLC (RP-HPLC) method is most appropriate.[18][19] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.
Frequently Asked Questions (FAQs) for HPLC
Q1: What column and mobile phase should I start with for an RP-HPLC method?
A1: A C18 column is the workhorse of reverse-phase chromatography and is an excellent starting point for aromatic compounds.[18][20] For the mobile phase, a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH) is standard. A good starting point is a 50:50 mixture of water and acetonitrile. You can run a gradient elution (e.g., starting from 10% ACN and ramping up to 100% ACN) to get a quick idea of the retention times of your components.[20][21] Often, a small amount of acid, like 0.1% formic acid or phosphoric acid, is added to the mobile phase to improve peak shape by ensuring that any acidic or basic functional groups are consistently protonated.[19]
Q2: My peaks are tailing. What can I do to improve the peak shape?
A2: Peak tailing in RP-HPLC is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica support.[21] Adding a small amount of acid to the mobile phase, as mentioned above, can help. Another common cause is column overload; try injecting a smaller sample volume or a more dilute sample.[21] Finally, ensure that your sample is dissolved in a solvent that is weaker than or the same as your mobile phase. Injecting a sample in a very strong organic solvent can cause poor peak shape.
Q3: I'm seeing a noisy or drifting baseline. What are the common causes?
A3: A noisy or drifting baseline can originate from several sources.[21][22] Common culprits include:
-
Mobile Phase Issues: Ensure your solvents are HPLC grade and have been properly degassed to prevent air bubbles from entering the detector.[23][24] Contamination in the mobile phase can also cause noise.[21]
-
Detector Problems: A failing lamp in your UV detector can cause significant noise.
-
System Leaks: Check all fittings for any signs of leaks, which can cause pressure fluctuations and a noisy baseline.[24]
-
Column Equilibration: If you've recently changed the mobile phase composition, ensure the column has been adequately equilibrated.[22][24]
Q4: My retention times are not reproducible. Why is this happening?
A4: Fluctuating retention times are a common problem in HPLC. The most frequent causes are:
-
Temperature Fluctuations: Even small changes in ambient temperature can affect retention times. Using a column oven provides a stable thermal environment.[24][25]
-
Mobile Phase Composition: If you are mixing solvents online, ensure your pump's mixing performance is accurate and consistent. Inconsistent mobile phase preparation can lead to shifts in retention.[25]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
HPLC Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High Backpressure | 1. Blockage in the system (e.g., column frit, tubing).2. Precipitated buffer in the mobile phase. | 1. Systematically disconnect components to isolate the blockage. Reverse flush the column (disconnect from the detector first).[23]2. Ensure buffer solubility in the organic portion of the mobile phase. Flush the system with water. |
| Peak Splitting or Doubling | 1. Column void or damage.2. Sample solvent incompatible with the mobile phase. | 1. Replace the column.[23]2. Dissolve the sample in the mobile phase or a weaker solvent.[23] |
| Noisy Baseline | 1. Air bubbles in the system.2. Contaminated mobile phase.3. Detector lamp issue. | 1. Degas the mobile phase and purge the pump.[21][23]2. Prepare fresh mobile phase with HPLC-grade solvents.3. Check lamp energy and replace if necessary.[24] |
| Drifting Baseline | 1. Poor column equilibration.2. Column contamination.3. Mobile phase composition changing. | 1. Allow more time for the column to equilibrate with the new mobile phase.[22][24]2. Wash the column with a strong solvent.3. Check pump performance and ensure solvents are mixed correctly.[24] |
| Irreproducible Retention Times | 1. Temperature fluctuations.2. Inconsistent mobile phase preparation.3. Pump flow rate is not stable. | 1. Use a column oven to maintain a constant temperature.[24]2. Prepare mobile phase carefully and consistently.3. Check for leaks and service the pump if necessary. |
Workflow for HPLC Troubleshooting
Caption: A systematic workflow for troubleshooting common HPLC issues.
Experimental Protocols
Protocol 1: Reaction Monitoring by TLC
-
Preparation:
-
Prepare a developing chamber with a 4:1 Hexane:Ethyl Acetate mobile phase to a depth of about 0.5 cm. Cover the chamber to allow the atmosphere to saturate.
-
On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom (the origin). Mark three evenly spaced points on this line for spotting.
-
-
Spotting:
-
Lane 1 (Starting Material - SM): Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot a small amount on the leftmost mark.
-
Lane 2 (Cospot): On the center mark, apply a spot of the starting material solution. Then, without letting it dry completely, spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture - Rxn): Using a clean capillary tube, take an aliquot of your reaction mixture and spot it on the rightmost mark.[13]
-
-
Development:
-
Place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level. Cover the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the plate under a 254 nm UV lamp and circle any dark spots.
-
Analyze the plate: The disappearance of the starting material spot in the "Rxn" lane and the appearance of a new spot (with a different Rf) indicates the reaction is progressing.
-
Protocol 2: Reaction Monitoring by RP-HPLC
-
System Preparation:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Filter and degas both mobile phases before use.
-
-
Method Parameters (Scouting Gradient):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: Ramp linearly from 10% B to 95% B
-
10-12 min: Hold at 95% B
-
12-13 min: Return to 10% B
-
13-18 min: Equilibrate at 10% B
-
-
-
Sample Preparation:
-
Prepare a stock solution of your starting material (approx. 1 mg/mL) in a 50:50 water:acetonitrile mixture.
-
For the reaction mixture, take a small aliquot and dilute it significantly with the 50:50 water:acetonitrile mixture to avoid overloading the column. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a standard of your starting material to determine its retention time.
-
Inject the diluted reaction mixture.
-
Monitor the chromatogram for the decrease in the peak area of the starting material and the appearance and increase of new peaks corresponding to your product(s). Once the scouting gradient has identified the retention times, the method can be optimized to an isocratic or a shorter gradient method for faster analysis.
-
References
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
University of California, Irvine. TLC Visualization Solutions. [Link]
-
Scribd. TLC Visualization Techniques. [Link]
-
Labster. TLC Visualization Methods. [Link]
-
YouTube. (2025). Overcoming Small Molecule HPLC Challenges Using Inert Columns. [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
-
LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. [Link]
-
Interchim. TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
-
International Journal of Pharma Research and Health Sciences. (2020). Review on Common Observed HPLC Troubleshooting Problems. [Link]
-
Mastelf. (2025). Troubleshooting Common HPLC Problems: Solutions for Better Results. [Link]
-
SIELC Technologies. Separation of Sodium benzoate on Newcrom R1 HPLC column. [Link]
-
Studylib. TLC Lab: Monitoring Esterification Reaction. [Link]
-
PubChem. 4-Fluoro-3-methoxybenzoic acid. [Link]
-
Quora. What is the mobile phase in thin layer chromatography?. [Link]
-
University of Rochester. How To: Monitor by TLC. [Link]
-
NJ Labs. (2024). Assay of Sodium Benzoate and Potassium Sorbate using HPLC. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
-
ResearchGate. How i will select mobile phase solevent system for TLC?. [Link]
-
USDA. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
-
PubMed Central. Ester dance reaction on the aromatic ring. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Angene. 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists. [Link]
-
Repository of UKIM. (2016). Development of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Determination of Sodium Benzoate and Potassium Sorbate in Beverages. [Link]
-
ResearchGate. (2025). Mobile Phase Optimization in Thin Layer Chromatography (TLC). [Link]
-
Macherey-Nagel. HPLC Troubleshooting Guide. [Link]
-
YouTube. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
-
PubMed Central. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. [Link]
-
Angene. Methyl 4-Fluoro-3-Nitrobenzoate: Synthesis Applications & Manufacturer Insights. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
University of Rochester. Troubleshooting Thin-Layer Chromatography. [Link]
-
ResearchGate. (2016). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. [Link]
-
Phenomenex. Troubleshooting Guide. [Link]
-
MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. [Link]
-
Quora. (2022). HELP PLS, why is the benzoic acid stain (or mark) in my chromatography a different colour?. [Link]
Sources
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Technical Support Center: By-product Analysis in the Nitration of Fluorinated Methoxybenzoates
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges with the nitration of complex aromatic systems, specifically fluorinated methoxybenzoates. The inherent conflict between the directing effects of multiple substituents on these substrates often leads to complex product mixtures. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and control unwanted by-product formation during your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the laboratory. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions grounded in mechanistic principles.
Issue 1: Poor Regioselectivity and Complex Isomer Mixtures
Question: My post-reaction analysis (GC-MS and ¹H NMR) of the nitrated product shows a complex mixture of several mono-nitro isomers, making purification difficult and lowering the yield of my target compound. What causes this lack of selectivity, and how can I improve it?
Answer: This is the most common challenge with this class of substrates. The formation of multiple isomers stems directly from the competing electronic and steric influences of the three substituents on the aromatic ring.
Causality Analysis:
The regiochemical outcome of an electrophilic aromatic substitution is dictated by the directing effects of the groups already present on the benzene ring. In your substrate, you have a classic case of conflicting directors:
-
Methoxy Group (-OCH₃): A strongly activating group that directs incoming electrophiles to the ortho and para positions through resonance stabilization.
-
Fluorine Atom (-F): While inductively deactivating, fluorine possesses lone pairs that provide resonance stabilization, making it an ortho, para-director.[1][2]
-
Methyl Ester Group (-COOCH₃): A deactivating group that directs incoming electrophiles to the meta position due to its electron-withdrawing nature.[3][4]
The nitronium ion (NO₂⁺) will attack the positions that are most activated and least sterically hindered.[5][6] The final isomer distribution is a delicate balance of these competing factors.
Solutions & Protocol Adjustments:
-
Temperature Control is Critical: Lowering the reaction temperature (e.g., maintaining it between -5 °C and 0 °C) can enhance selectivity.[7][8] Kinetically controlled reactions at low temperatures often favor the isomer formed via the lowest activation energy pathway, which may be different from the thermodynamically most stable product favored at higher temperatures.
-
Modify the Nitrating Agent: The reactivity of the nitronium ion can be modulated.
-
Standard Mixed Acid (HNO₃/H₂SO₄): This generates a highly reactive electrophile.[9]
-
Milder Agents: Consider using acetyl nitrate or nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent. These reagents can sometimes offer improved selectivity for certain substrates.
-
-
Solvent Effects: The choice of solvent can influence the solvation of the reaction intermediates and subtly alter the isomer ratios. While mixed acid reactions are often run neat, exploring co-solvents like acetic acid may be beneficial, though it can introduce its own side reactions.[10]
Table 1: Summary of Substituent Effects
| Substituent Group | Electronic Effect | Directing Position(s) | Relative Strength |
|---|---|---|---|
| Methoxy (-OCH₃) | Activating (Resonance) | ortho, para | Strong |
| Fluorine (-F) | Deactivating (Inductive), Activating (Resonance) | ortho, para | Weak Deactivator |
| Methyl Ester (-COOCH₃) | Deactivating (Inductive & Resonance) | meta | Moderate |
Issue 2: Significant Formation of Di-nitro and Poly-nitro By-products
Question: My mass spectrometry results indicate the presence of compounds with masses corresponding to the addition of two or more nitro groups. How can I prevent this over-nitration?
Answer: The formation of poly-nitrated species occurs when the mono-nitrated product is reactive enough to undergo a second nitration under the reaction conditions.[5] Although the first nitro group is strongly deactivating, forcing conditions can lead to further substitution.
Causality Analysis:
-
Excess Nitrating Agent: Using a large excess of nitric acid creates a high concentration of the nitronium electrophile, driving the reaction towards poly-substitution.
-
High Reaction Temperature: Elevated temperatures provide the necessary activation energy to overcome the deactivation of the mono-nitrated ring, promoting a second nitration.[9]
-
Prolonged Reaction Time: Allowing the reaction to stir for too long after the starting material is consumed provides more opportunity for the product to react further.
Solutions & Protocol Adjustments:
-
Control Stoichiometry: Use a molar ratio of nitric acid to your substrate that is close to 1:1 or a very slight excess (e.g., 1.05 to 1.1 equivalents).[7]
-
Slow, Controlled Addition: Add the nitrating agent dropwise to the substrate solution while maintaining a low temperature.[3] This keeps the instantaneous concentration of the electrophile low, favoring mono-nitration.
-
In-Process Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.[8][11] Once the starting material spot has disappeared, quench the reaction promptly to prevent the product from reacting further.
Issue 3: Evidence of Ester Hydrolysis
Question: During work-up and purification, I isolated a significant amount of the corresponding carboxylic acid (a nitro-fluoromethoxybenzoic acid) instead of the methyl ester. What is causing this hydrolysis?
Answer: The methyl benzoate functional group is susceptible to hydrolysis under the strongly acidic and aqueous conditions of a typical nitration reaction and work-up.
Causality Analysis:
-
Acid-Catalyzed Hydrolysis: The reaction is run in concentrated sulfuric acid, a strong acid catalyst for ester hydrolysis.[12] Water is present both in the concentrated acids and is also generated during the formation of the nitronium ion.[13]
-
Work-up Procedure: Quenching the reaction mixture in a large volume of ice/water exposes the ester to aqueous acid at elevated temperatures (due to the heat of dilution), which can accelerate hydrolysis.[14]
Solutions & Protocol Adjustments:
-
Use Anhydrous Conditions (If Possible): While challenging with mixed acid, using a nitrating agent like nitronium tetrafluoroborate in an anhydrous organic solvent can eliminate this side reaction.
-
Minimize Reaction Time: Do not let the reaction run longer than necessary. Use TLC monitoring to determine the endpoint.
-
Careful Quenching: Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice to dissipate the heat of dilution as effectively as possible. Neutralize the aqueous solution with a base (e.g., NaHCO₃ or Na₂CO₃) before extraction to prevent further acid-catalyzed hydrolysis.
Analytical Strategy & FAQs
A robust analytical plan is crucial for identifying and quantifying the by-products in your reaction mixture.
FAQ 1: What is the best overall strategy for analyzing the crude product mixture?
A multi-technique approach is essential for a comprehensive analysis.
-
Thin Layer Chromatography (TLC): Use TLC as a first-pass, qualitative tool to visualize the number of components in your crude mixture and to track the reaction's progress.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for separating and identifying volatile isomers and by-products. The mass fragmentation patterns are invaluable for confirming the presence of the nitro group and the overall molecular structure.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Run NMR on the crude mixture to determine the relative ratios of the major isomers. The chemical shifts and coupling constants provide definitive structural information.[17][18]
-
¹⁹F NMR: If available, this can be a very clean way to identify and quantify all fluorine-containing species in the mixture.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for analyzing less volatile or highly polar by-products, such as di-nitro compounds or the hydrolyzed carboxylic acids, which may not behave well on a GC column.[19]
Diagram 1: Analytical Workflow for By-product Identification
Caption: A comprehensive analytical workflow for reaction mixture analysis.
FAQ 2: How can ¹H NMR help distinguish between the different mono-nitro isomers?
The chemical environment of each proton on the aromatic ring is unique for each isomer, leading to distinct chemical shifts and splitting patterns.
-
Number of Aromatic Signals: Count the number of distinct proton signals in the aromatic region (~7.0-9.0 ppm). A highly symmetrical isomer will have fewer signals than an unsymmetrical one.
-
Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons can help determine their relative positions:
-
ortho-coupling: ~7-9 Hz
-
meta-coupling: ~2-3 Hz
-
para-coupling: ~0-1 Hz
-
-
Chemical Shifts: The electron-withdrawing nitro group strongly deshields protons that are ortho or para to it, shifting their signals significantly downfield.
By carefully analyzing the number of signals, their integration, their chemical shift, and their coupling patterns, you can piece together the exact substitution pattern of each isomer.
Experimental Protocols
Protocol 1: General Procedure for Controlled Nitration
This is a representative protocol and should be adapted based on the specific reactivity of your substrate.
-
Prepare Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid (2-3 vol. eq.) while cooling in an ice-salt bath to maintain a temperature below 10 °C.[3]
-
Substrate Preparation: Dissolve the fluorinated methoxybenzoate (1.0 eq.) in a minimal amount of concentrated sulfuric acid in the reaction flask. Cool the mixture to 0 °C in an ice-salt bath equipped with a magnetic stirrer and a thermometer.
-
Controlled Addition: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred substrate solution over 15-30 minutes. Critically, ensure the internal reaction temperature does not rise above 5 °C.[8][20]
-
Reaction Monitoring: Allow the mixture to stir at 0-5 °C. Monitor the reaction's progress by taking small aliquots, quenching them in ice, extracting with ethyl acetate, and analyzing by TLC.
-
Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a large volume of vigorously stirred crushed ice.
-
Work-up: If hydrolysis is a concern, neutralize the cold aqueous solution with solid sodium bicarbonate before extracting the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common nitration issues.
References
-
Nitration of Benzene. Chemistry Steps. Available at: [Link]
-
The activating effect of fluorine in electrophilic aromatic substitution. ACS Publications. Available at: [Link]
-
Electrophilic Aromatic Substitution AR5. Directing Effects. College of Saint Benedict & Saint John's University. Available at: [Link]
-
Video: Electrophilic Aromatic Substitution: Nitration of Benzene. JoVE (Journal of Visualized Experiments). Available at: [Link]
-
Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
The nitration of benzene - electrophilic substitution. Chemguide. Available at: [Link]
-
The activating effect of fluorine in electrophilic aromatic substitution. Journal of Chemical Education. Available at: [Link]
-
Nitrophenolic By-Products Quantification in the Continuous Benzene Nitration Process. Organic Process Research & Development. Available at: [Link]
-
GC-MS Studies on Nitric Oxide Autoxidation and S-Nitrosothiol Hydrolysis to Nitrite in pH-Neutral Aqueous Buffers. NIH National Center for Biotechnology Information. Available at: [Link]
-
Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. ResearchGate. Available at: [Link]
-
Outline the mechanism of methyl benzoate nitration, emphasizing the regioselectivity. Proprep. Available at: [Link]
-
Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene. ResearchGate. Available at: [Link]
-
Analytical techniques in the study of highly-nitrated nitrocellulose. ResearchGate. Available at: [Link]
-
Analytical Methods for Nitrate and Nitrite. NIH National Center for Biotechnology Information. Available at: [Link]
-
Nuclear magnetic resonance investigation of complexes of benzene with trinitrotoluenes. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Nitration of methyl benzoate. RSC Education. Available at: [Link]
-
Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]
-
Aromatic nitration and reactivity. Ridd and Hoggett. Available at: [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. Available at: [Link]
-
Kinetic study of hydrolysis of benzoates. ResearchGate. Available at: [Link]
-
Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. No Added Chemicals. Available at: [Link]
-
The nitration of methyl benzoate. University of Missouri–St. Louis. Available at: [Link]
-
The Hydrolysis of Ethyl Benzoate. YouTube. Available at: [Link]
-
NMR Spectroscopy of Aromatic Compounds. ResearchGate. Available at: [Link]
-
Avoiding over nitration. Sciencemadness Discussion Board. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Analytical Techniques for Purity Assessment of Methyl 4-fluoro-3-methoxybenzoate
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development and manufacturing, the purity of chemical intermediates is not merely a quality metric; it is a fundamental pillar of drug safety and efficacy. Methyl 4-fluoro-3-methoxybenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Even trace impurities can have significant downstream consequences, potentially leading to the formation of undesired side products, reduced yields, and the introduction of toxicologically harmful substances into the final drug product.[1] This guide provides a comparative analysis of the primary analytical techniques for the purity assessment of this compound, offering an in-depth examination of their principles, performance, and practical applications for researchers, scientists, and drug development professionals.
Orthogonal Approaches to Purity Determination: A Multi-Technique Strategy
A robust purity assessment of a pharmaceutical intermediate like this compound necessitates an orthogonal approach, employing multiple analytical techniques that rely on different physicochemical principles of separation and detection. This strategy provides a comprehensive impurity profile, minimizing the risk of undetected contaminants. The two most powerful and commonly employed techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide will delve into a detailed comparison of these methods, supplemented by the utility of Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is an indispensable technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[2][3] It excels in separating the main component from closely related impurities, such as isomers, starting materials, and degradation products.
Principle of Separation
In reversed-phase HPLC (RP-HPLC), the most common mode for analyzing moderately polar compounds like our subject molecule, separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and thus elute later.
Experimental Workflow: A Step-by-Step Protocol
The following protocol is a robust starting point for the purity analysis of this compound by RP-HPLC, developed based on methods for structurally similar substituted benzoates.
1. Materials and Reagents:
-
This compound reference standard (>99.5% purity) and sample for analysis.
-
HPLC-grade acetonitrile and methanol.
-
Formic acid (≥98%).
-
Deionized water (18.2 MΩ·cm).
-
0.45 µm syringe filters (PTFE or nylon).
2. Equipment:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
3. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimized based on UV spectrum) |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B.
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.
5. Analysis and Calculation:
-
Equilibrate the system for at least 30 minutes.
-
Inject a blank (diluent) to ensure no interfering peaks.
-
Perform replicate injections of the standard solution to verify system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution.
-
Purity is typically calculated using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Causality in Method Design:
-
C18 Column: The choice of a C18 stationary phase is based on the moderate polarity of this compound, allowing for good retention and separation from both more polar and less polar impurities.
-
Gradient Elution: A gradient from 40% to 80% acetonitrile is employed to ensure the elution of a wide range of potential impurities with varying polarities, from early-eluting polar compounds to late-eluting non-polar species.
-
Formic Acid: The addition of a small amount of formic acid to the mobile phase helps to suppress the ionization of any acidic impurities (e.g., the corresponding carboxylic acid) and improve peak shape.
Gas Chromatography-Mass Spectrometry (GC-MS): Unrivaled for Volatile Impurities and Structural Elucidation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, it is particularly adept at identifying and quantifying residual solvents, starting materials, and certain by-products from the synthesis process.[4][5]
Principle of Separation and Detection
In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a long capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for highly specific identification.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a general approach for the GC-MS analysis of this compound.
1. Materials and Reagents:
-
This compound sample.
-
High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate).
2. Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
3. Chromatographic and Spectrometric Conditions:
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 80 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 5 min |
| Injector Temperature | 270 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 40-450 |
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the chosen solvent to achieve a concentration of 1 mg/mL.
Self-Validating System: The Power of the Mass Spectrum
The trustworthiness of GC-MS analysis is inherently high due to the specificity of the mass spectrometric data. The fragmentation pattern of the analyte can be compared to a library of known spectra (e.g., NIST) for confident identification. Furthermore, the high resolution of the mass data can be used to determine the elemental composition of unknown impurities.
Comparative Analysis: HPLC vs. GC-MS
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Application | Quantitative purity assessment of the main component and non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities; structural elucidation. |
| Analyte Suitability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Sensitivity | High (ng range). | Very high (pg range). |
| Specificity | Good to excellent, dependent on chromatographic resolution and detector. | Excellent, due to mass spectrometric detection. |
| Quantitative Accuracy | Excellent. | Good to very good. |
| Throughput | High. | Medium. |
| Potential Impurities Detected | Isomers, starting materials (if non-volatile), degradation products (e.g., hydrolysis to the carboxylic acid). | Residual solvents, volatile starting materials, and by-products. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
While HPLC and GC-MS are excellent for separation and quantification, NMR spectroscopy is unparalleled for the definitive structural elucidation of the main component and any isolated impurities. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. For this compound, ¹H NMR can be used to confirm the substitution pattern on the aromatic ring and the presence of the methyl ester and methoxy groups. Furthermore, Quantitative NMR (qNMR) can be employed as a primary ratio method for purity assessment without the need for a specific reference standard of the analyte.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical techniques discussed.
Caption: Experimental workflow for HPLC purity analysis.
Sources
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Methyl 4-fluoro-3-methoxybenzoate
For researchers, scientists, and professionals in drug development, the accurate and reliable analysis of chemical intermediates is paramount. Methyl 4-fluoro-3-methoxybenzoate, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its purity, stability, and overall quality. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into the theoretical underpinnings, practical considerations, and expected performance of each method, supported by representative experimental protocols and data.
Foundational Principles: Choosing the Right Tool for the Job
The choice between HPLC and GC-MS hinges on the physicochemical properties of the analyte and the analytical objectives.[1] this compound is a moderately polar, semi-volatile solid, making it amenable to analysis by both techniques. However, the nuances of each method offer distinct advantages and disadvantages.
High-Performance Liquid Chromatography (HPLC) is a separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[2] Separation is based on the differential partitioning of the analyte between the two phases. HPLC is particularly well-suited for non-volatile or thermally labile compounds and offers a wide range of stationary and mobile phases for method development.[1][3]
Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, is ideal for volatile and thermally stable compounds.[2] In GC, a gaseous mobile phase carries the vaporized sample through a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both quantitative data and structural information.[2]
Method Development and Experimental Protocols
The following sections outline detailed, representative protocols for the analysis of this compound by HPLC and GC-MS. These methods are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[4][5][6]
High-Performance Liquid Chromatography (HPLC) with UV Detection
The polarity of this compound makes it an excellent candidate for reverse-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase.
Rationale for Experimental Choices:
-
Column: A C18 column is a standard choice for reverse-phase chromatography, offering excellent retention and separation of moderately polar aromatic compounds.[7][8][9][10]
-
Mobile Phase: A mixture of acetonitrile and water provides a good polarity range for eluting the analyte. The addition of a small amount of formic or phosphoric acid can improve peak shape by suppressing the ionization of any residual acidic functional groups.[11]
-
Detection: The aromatic ring in this compound contains a chromophore that absorbs UV light, making a UV detector a simple and effective choice for quantification.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.
-
-
System Suitability: Before analysis, inject the working standard solution (e.g., 20 µg/mL) five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
Sources
- 1. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. [PDF] Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
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- 8. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. gcms.cz [gcms.cz]
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A Comparative Guide to the Reactivity of Fluorinated and Non-Fluorinated Methoxybenzoates for Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. Among the vast arsenal of chemical tools available, the introduction of fluorine into a molecular scaffold has emerged as a powerful strategy. This guide provides an in-depth, objective comparison of the reactivity of fluorinated and non-fluorinated methoxybenzoates, a common structural motif in many pharmaceutical agents. By delving into the fundamental principles and providing supporting experimental frameworks, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their molecular design endeavors.
The Strategic Role of Fluorine in Methoxybenzoate Scaffolds
Methoxybenzoates are prevalent in medicinal chemistry, offering a versatile platform for molecular elaboration. The introduction of fluorine into this scaffold can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2] These alterations stem from the unique electronic properties of fluorine, the most electronegative element, and the high strength of the carbon-fluorine bond.[2] This guide will explore how these fundamental properties translate into tangible differences in chemical reactivity, a critical consideration for prodrug design, metabolic fate, and overall drug efficacy.
Comparative Reactivity Analysis: A Tale of Two Benzoates
To illustrate the impact of fluorination, we will focus on a comparative analysis of a representative non-fluorinated methoxybenzoate, Methyl 4-methoxybenzoate (1) , and its fluorinated counterpart, Methyl 4-fluoro-2-methoxybenzoate (2) . While direct comparative quantitative data for these specific compounds is not extensively available in the public domain, we can extrapolate from established principles of physical organic chemistry and data from closely related systems to provide a robust comparison across key chemical transformations.
I. Hydrolytic Stability: The Prodrug Potential
The ester functionality in methoxybenzoates is a common target for hydrolysis, a reaction of immense importance for prodrug activation and understanding a compound's shelf-life and in-vivo stability. The rate of ester hydrolysis is highly sensitive to the electronic environment of the carbonyl group.
Theoretical Framework: The Hammett Relationship
The Hammett equation provides a quantitative framework for understanding the effect of substituents on the reactivity of aromatic compounds. For the hydrolysis of benzoate esters, electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions, thus accelerating hydrolysis. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, slowing down the hydrolysis rate.
The methoxy group (-OCH₃) is generally considered an electron-donating group through resonance, while the fluorine atom (-F) is an electron-withdrawing group through its strong inductive effect. Therefore, we can predict that fluorinated methoxybenzoates will exhibit a significantly higher rate of hydrolysis compared to their non-fluorinated analogs.
Experimental Evidence from Analogous Systems
Studies on the hydrolysis of para-substituted 4-nitrophenyl benzoate esters have demonstrated a clear correlation between the electronic nature of the substituent and the rate of hydrolysis.[3] In these studies, esters with electron-withdrawing substituents such as nitro and halo groups showed significantly faster hydrolysis rates than those with electron-donating groups like methoxy and methyl.[3] While this is an analogous system, the fundamental principles are directly applicable to methoxybenzoates.
Quantitative Data Summary (Hypothetical based on established principles)
| Compound | Key Substituent(s) | Predicted Relative Hydrolysis Rate | Rationale |
| Methyl 4-methoxybenzoate | -OCH₃ (EDG) | Baseline (Slow) | The electron-donating nature of the methoxy group reduces the electrophilicity of the carbonyl carbon.[4] |
| Methyl 4-fluorobenzoate | -F (EWG) | Significantly Faster | The strong inductive effect of fluorine increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. |
| Methyl 4-fluoro-2-methoxybenzoate | -F (EWG), -OCH₃ (EDG) | Faster than non-fluorinated | The electron-withdrawing effect of fluorine is expected to dominate, leading to a net increase in hydrolysis rate compared to the non-fluorinated analog. |
II. Metabolic Stability: Navigating the Biotransformation Maze
The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and overall exposure. Ester-containing compounds are often substrates for various esterases in the liver and plasma. Furthermore, the aromatic ring itself can be a site of oxidative metabolism by cytochrome P450 (CYP) enzymes.
The Fluorine Advantage in Metabolic Stability
Fluorine substitution can enhance metabolic stability through several mechanisms:
-
Blocking Sites of Metabolism: The strong C-F bond is significantly more resistant to enzymatic cleavage than a C-H bond.[2] Replacing a hydrogen atom at a known site of metabolic oxidation with a fluorine atom can effectively block this pathway.
-
Altering Electronic Properties: The electron-withdrawing nature of fluorine can deactivate the aromatic ring towards oxidative metabolism by CYP enzymes.[5]
Expected Outcomes for Methoxybenzoates
In the case of methyl 4-methoxybenzoate, a potential site of metabolism is the aromatic ring itself, which could undergo hydroxylation. The introduction of a fluorine atom, as in methyl 4-fluoro-2-methoxybenzoate, is expected to increase the metabolic stability by rendering the ring more electron-deficient and therefore less susceptible to electrophilic attack by CYP enzymes. While the ester may still be hydrolyzed, the overall metabolic profile of the fluorinated compound is predicted to be more robust.
Data Summary (Hypothetical based on established principles)
| Compound | Predicted Metabolic Stability | Primary Metabolic Pathways | Rationale for Fluorine's Effect |
| Methyl 4-methoxybenzoate | Lower | Ester hydrolysis, Aromatic hydroxylation | The electron-rich aromatic ring is susceptible to CYP-mediated oxidation. |
| Methyl 4-fluoro-2-methoxybenzoate | Higher | Ester hydrolysis | The electron-withdrawing fluorine deactivates the aromatic ring towards oxidative metabolism.[5] |
III. Nucleophilic Aromatic Substitution (SNAr): A Handle for Further Functionalization
While less common than electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr) is a valuable tool for the synthesis and modification of drug candidates. In this reaction, a nucleophile displaces a leaving group on an electron-deficient aromatic ring.
Fluorine as a Leaving Group and an Activator
Interestingly, in the context of SNAr, fluorine can act as an excellent leaving group.[6][7] This is because the rate-determining step in SNAr is typically the initial nucleophilic attack on the aromatic ring to form a Meisenheimer complex. The high electronegativity of fluorine strongly stabilizes this negatively charged intermediate, thereby accelerating the reaction.[7] Therefore, a fluorine substituent not only can be displaced but also activates the ring for substitution of other leaving groups.
Reactivity Comparison
A fluorinated methoxybenzoate, particularly with the fluorine atom positioned ortho or para to another electron-withdrawing group, would be significantly more reactive towards nucleophilic aromatic substitution than its non-fluorinated counterpart. This provides a synthetic handle for further derivatization of the aromatic core.
Experimental Protocols
To empower researchers to validate these principles in their own laboratories, we provide the following detailed, self-validating experimental protocols.
Protocol 1: Comparative Analysis of Ester Hydrolysis Rate by HPLC
This protocol describes a method to quantify the rate of hydrolysis of a fluorinated and non-fluorinated methoxybenzoate under basic conditions.
Methodology
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of Methyl 4-methoxybenzoate and Methyl 4-fluoro-2-methoxybenzoate in acetonitrile.
-
Reaction Setup:
-
In a series of HPLC vials, add 900 µL of a 0.01 M sodium hydroxide solution in a 1:1 water:acetonitrile mixture.
-
To initiate the reaction, add 100 µL of the respective ester stock solution to each vial at staggered time points (t=0, 5, 10, 20, 30, 60 minutes).
-
Immediately after adding the ester, cap and vortex the vial.
-
-
Quenching the Reaction: At the designated time point, quench the reaction by adding 10 µL of 1 M hydrochloric acid to neutralize the base.
-
HPLC Analysis:
-
Analyze the samples using a reverse-phase C18 column.
-
Use a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Monitor the disappearance of the parent ester and the appearance of the corresponding benzoic acid product using a UV detector at an appropriate wavelength (e.g., 254 nm).[8][9]
-
-
Data Analysis:
-
Generate a calibration curve for both the starting ester and the acid product.
-
Quantify the concentration of the ester at each time point.
-
Plot the natural logarithm of the ester concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
-
Compare the rate constants for the fluorinated and non-fluorinated esters.
-
Workflow Diagram
Caption: Workflow for determining ester hydrolysis rates.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard procedure to assess the metabolic stability of fluorinated and non-fluorinated methoxybenzoates using human liver microsomes.
Methodology
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 1 M magnesium chloride stock solution.
-
Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
Prepare 1 mM stock solutions of the test compounds (Methyl 4-methoxybenzoate and Methyl 4-fluoro-2-methoxybenzoate) and a positive control (e.g., testosterone) in acetonitrile.
-
-
Incubation Procedure:
-
In a 96-well plate, pre-warm the liver microsomes (final concentration 0.5 mg/mL) and the phosphate buffer with MgCl₂ at 37°C for 10 minutes.
-
Add the test compound (final concentration 1 µM) to the wells.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin).
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression of the natural logarithm of the percentage of parent compound remaining versus time.
-
Calculate the intrinsic clearance (CLint).
-
Experimental Workflow Diagram
Caption: Workflow for in vitro metabolic stability assay.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into methoxybenzoate scaffolds offers a powerful approach to modulate their chemical and metabolic properties. As demonstrated through the principles of physical organic chemistry and established experimental protocols, fluorination is predicted to significantly increase the rate of ester hydrolysis, enhance metabolic stability by deactivating the aromatic ring to oxidative metabolism, and increase reactivity towards nucleophilic aromatic substitution. These predictable effects provide medicinal chemists with a rational basis for designing molecules with improved pharmacokinetic profiles.
While this guide provides a robust theoretical and practical framework, direct experimental validation with a broad range of fluorinated methoxybenzoates is encouraged. Future studies should focus on generating quantitative structure-activity relationship (QSAR) models to more precisely predict the impact of fluorination patterns on the reactivity and metabolic fate of this important class of compounds.
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A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum. (2023). Molecules, 28(14), 5348. Available from: [Link]
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A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 4-fluoro-3-methoxybenzoate
Introduction: The Versatility of a Fluorinated Benzene Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing pharmacological properties. The unique electronic nature of fluorine can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Methyl 4-fluoro-3-methoxybenzoate stands out as a readily available and versatile starting material, offering a synthetically accessible platform for the development of a diverse array of bioactive compounds. The presence of the fluoro and methoxy substituents on the benzene ring provides a unique electronic and steric environment, making it an attractive core for derivatization in the pursuit of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various compound classes derived from this key intermediate, with a focus on their potential as anticancer and antimicrobial agents. We will delve into the synthetic rationale, present comparative biological data, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.
Synthetic Pathways from a Common Precursor
The journey from this compound to a range of biologically active molecules typically commences with its hydrolysis to the corresponding carboxylic acid, 4-fluoro-3-methoxybenzoic acid. This foundational intermediate serves as a branching point for the synthesis of various derivatives, including amides, hydrazones, and heterocyclic compounds such as oxadiazoles and triazoles. The general synthetic workflow is depicted below.
Caption: General synthetic pathways from this compound.
Anticancer Activity: A Comparative Analysis of Benzamide Derivatives
The benzamide scaffold is a privileged structure in anticancer drug discovery, with several approved drugs featuring this moiety. Derivatives of 4-fluoro-3-methoxybenzoic acid, specifically N-substituted benzamides, have shown promise as potent anticancer agents, often targeting key cellular signaling pathways.
Mechanism of Action: Targeting Kinase Signaling
Many benzamide derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The N-phenylbenzamide core can act as a scaffold that positions key pharmacophoric groups to interact with the ATP-binding pocket of kinases, leading to their inhibition. The substitution pattern on the N-phenyl ring is critical for modulating potency and selectivity.
Caption: General mechanism of anticancer benzamide derivatives via kinase inhibition.
Comparative Efficacy of Benzamide Derivatives
The in vitro anticancer activity of novel benzamide derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. Below is a comparative table of hypothetical IC50 values for derivatives of 4-fluoro-3-methoxybenzoic acid against standard chemotherapeutic agents.
| Compound ID | Derivative Class | Target Cell Line | IC50 (µM) [Hypothetical] | Reference Drug | IC50 (µM) [Reference] |
| BZD-1 | N-(4-chlorophenyl)benzamide | HCT116 (Colon) | 1.5 | Doxorubicin | 0.8[1] |
| BZD-2 | N-(3-trifluoromethylphenyl)benzamide | MCF-7 (Breast) | 0.9 | Doxorubicin | 0.5[1] |
| BZD-3 | N-(4-pyridyl)benzamide | A549 (Lung) | 2.3 | 5-Fluorouracil | 5.0[2][3] |
| BZD-4 | N-(3,4-dimethoxyphenyl)benzamide | HCT116 (Colon) | 3.1 | 5-Fluorouracil | 4.2[2][3] |
Key Insights: The hypothetical data illustrates that substitutions on the N-phenyl ring significantly impact anticancer potency. Electron-withdrawing groups, such as trifluoromethyl, often enhance activity. Comparison with standard drugs like Doxorubicin and 5-Fluorouracil provides a benchmark for the efficacy of these novel compounds. For instance, a novel benzamide derivative was reported to exhibit potent activity against HCT116 cells with an IC50 value of 0.30 µM.[4] Another study on imidazole-based N-phenylbenzamide derivatives showed that a fluorine-substituted compound had IC50 values of 7.5, 9.3, and 8.9 µM against A549, HeLa, and MCF-7 cell lines, respectively.[5]
Antimicrobial Activity: Exploring Heterocyclic Derivatives
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Heterocyclic compounds derived from 4-fluoro-3-methoxybenzohydrazide, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, have emerged as promising candidates.
Mechanism of Action: Disruption of Microbial Cell Processes
The antimicrobial activity of these heterocyclic derivatives is often attributed to their ability to interfere with essential microbial processes. For instance, they may inhibit enzymes involved in cell wall synthesis, disrupt membrane integrity, or interfere with DNA replication. The specific mechanism is highly dependent on the heterocyclic core and its substitution pattern.
Comparative Efficacy of Oxadiazole and Triazole Derivatives
The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table presents a hypothetical comparison of the MIC values of oxadiazole and triazole derivatives against common bacterial and fungal strains.
| Compound ID | Derivative Class | Target Organism | MIC (µg/mL) [Hypothetical] | Reference Drug | MIC (µg/mL) [Reference] |
| OXD-1 | 2-Aryl-1,3,4-oxadiazole | Staphylococcus aureus | 8 | Ciprofloxacin | 1-2[6] |
| OXD-2 | 2-Thio-1,3,4-oxadiazole | Escherichia coli | 16 | Ciprofloxacin | 0.25-1[6] |
| TRZ-1 | 3,5-Disubstituted-1,2,4-triazole | Candida albicans | 4 | Fluconazole | 0.25-1[3] |
| TRZ-2 | 4-Amino-1,2,4-triazole | Staphylococcus aureus | 16 | Ampicillin | 0.25-1[6] |
Key Insights: The hypothetical data suggests that both oxadiazole and triazole derivatives can exhibit significant antimicrobial activity. Often, these compounds show better efficacy against Gram-positive bacteria and fungi. For example, some 1,3,4-oxadiazole derivatives have demonstrated potent activity against S. aureus with MICs ranging from 4 to 32 μg/ml.[7][8] Similarly, certain triazole derivatives have shown promising antifungal activity against Candida albicans.[9] It is crucial to compare their activity against established antibiotics like Ciprofloxacin and Ampicillin, and antifungals like Fluconazole, to assess their potential for further development.
Experimental Protocols
Protocol 1: Synthesis of 4-fluoro-3-methoxybenzoic acid
This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid.
-
Dissolve this compound (1 equivalent) in methanol.
-
Add a solution of sodium hydroxide (4 equivalents) in water.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the methanol by distillation under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 4 with 1N HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 4-fluoro-3-methoxybenzoic acid.[4]
Caption: Workflow for the synthesis of 4-fluoro-3-methoxybenzoic acid.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the IC50 value of a test compound against a cancer cell line.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.[1][10][11]
Protocol 3: In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a test compound.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Perspectives
This compound serves as a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. Derivatives such as N-substituted benzamides, 1,3,4-oxadiazoles, and 1,2,4-triazoles have demonstrated significant potential as both anticancer and antimicrobial agents in preclinical studies. The comparative data presented in this guide, while based on representative examples, underscores the importance of the fluoro-methoxy-phenyl scaffold in medicinal chemistry. Future research should focus on the synthesis and evaluation of larger, more diverse libraries of compounds derived from this starting material to fully explore its therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these derivatives, paving the way for the development of novel and effective therapeutic agents.
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A Senior Application Scientist's Comparative Guide to the Synthetic Utility of Methyl 4-fluoro-3-methoxybenzoate and Its Isomers
For the discerning researcher, scientist, and drug development professional, the selection of building blocks in a synthetic campaign is a critical decision that dictates efficiency, scalability, and the ultimate success of the endeavor. Substituted aromatic compounds, in particular, form the backbone of a vast array of pharmaceuticals and fine chemicals. Among these, the methyl fluoromethoxybenzoates represent a class of versatile intermediates, offering a trifecta of reactive handles: the ester, the methoxy group, and the strategically placed fluorine atom.
This guide provides an in-depth comparative analysis of the synthetic utility of Methyl 4-fluoro-3-methoxybenzoate and its key positional isomers. Moving beyond a simple catalog of reactions, we will delve into the nuanced interplay of electronic and steric effects governed by the substituent patterns, and how these subtleties can be harnessed to achieve specific synthetic outcomes. The insights presented herein are grounded in established chemical principles and supported by experimental data to empower you in making informed decisions for your synthetic strategies.
The Isomeric Landscape: A Structural Overview
The positional isomers of methyl fluoromethoxybenzoate offer a fascinating study in how the placement of just two substituents can dramatically alter the reactivity of the aromatic ring. For the purpose of this guide, we will focus on the following key isomers, each presenting a unique electronic and steric profile:
| Isomer | Structure | CAS Number |
| This compound | ![]() | 74385-37-8[1] |
| Methyl 3-fluoro-4-methoxybenzoate | ![]() | |
| Methyl 2-fluoro-5-methoxybenzoate | ![]() | |
| Methyl 5-fluoro-2-methoxybenzoate | ![]() | 151793-20-3[2] |
| Methyl 2-fluoro-6-methoxybenzoate | ![]() | 137654-21-8 |
Comparative Reactivity: A Deep Dive
The synthetic utility of these isomers is primarily dictated by their reactivity in key organic transformations. Here, we compare their performance in electrophilic aromatic substitution, directed ortho-metalation, and palladium-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution: The Case of Nitration
The nitration of these isomers provides a classic example of how the interplay between the activating, ortho-, para-directing methoxy group and the deactivating, ortho-, para-directing (though weakly) fluoro group governs regioselectivity. The ester group, being a meta-director, also influences the outcome.
General Principle: The methoxy group is a stronger activating group than the fluorine atom is a deactivating group. Therefore, the position of electrophilic attack is primarily directed by the methoxy group to the positions ortho and para to it. The fluorine atom's deactivating inductive effect will influence the overall reaction rate and may play a secondary role in directing the electrophile. The ester group will direct meta to itself.
Experimental Insights:
Protocol: General Procedure for the Nitration of Methyl Fluoromethoxybenzoates
-
In a round-bottom flask, dissolve the methyl fluoromethoxybenzoate isomer (1.0 eq.) in concentrated sulfuric acid at 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1.1 eq.) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).
Directed Ortho-Metalation (DoM): A Regioselective Functionalization Strategy
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. The methoxy group is a well-known directing group, facilitating deprotonation at the adjacent ortho position by an organolithium base. The fluorine atom can also act as a directing group, though generally weaker than the methoxy group.
Comparative Directing Effects:
-
This compound: The methoxy group at position 3 will direct lithiation to the C2 and C4 positions. The C2 position is sterically less hindered. The fluorine at C4 may also direct to C5, but the methoxy group's directing ability is stronger.
-
Methyl 3-fluoro-4-methoxybenzoate: The methoxy group at C4 will direct to the C3 and C5 positions. The fluorine at C3 will likely enhance the acidity of the C2 proton, making it a potential site for lithiation.
-
Methyl 5-fluoro-2-methoxybenzoate: The strong directing methoxy group at C2 will favor lithiation at the C3 position. The fluorine at C5 is too distant to have a significant competing effect.
-
Methyl 2-fluoro-5-methoxybenzoate: The methoxy group at C5 will direct to C4 and C6. The fluorine at C2 will direct to C3. This could lead to a mixture of products.
-
Methyl 2-fluoro-6-methoxybenzoate: Both the fluoro and methoxy groups are ortho to the ester. The methoxy group at C6 would direct to C5, while the fluorine at C2 would direct to C3. Competition between these directing groups is expected.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The fluorine atom on the aromatic ring can serve as a leaving group in certain cross-coupling reactions, although it is generally less reactive than bromine or iodine. More commonly, these isomers are first converted to a more reactive species (e.g., a triflate or a bromo-derivative) for use in cross-coupling reactions. However, the electronic nature of the ring, as dictated by the isomer, will influence the efficiency of these transformations.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds. A comparative study on the Suzuki-type 11C-methylation of aromatic organoboranes showed that the choice of reaction medium can significantly impact the radiochemical yield, with THF/water often being superior to DMF/water.[4] While a direct comparison of our specific isomers is not available, the electronic effects of the substituents will play a role. Electron-withdrawing groups can sometimes enhance the rate of reductive elimination.
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction is widely used in pharmaceutical synthesis. The efficiency of the amination of aryl halides is influenced by the electronic properties of the substrate.[5] Generally, electron-deficient aryl halides react more readily. The relative electron density of the carbon bearing the leaving group in the different isomers will therefore affect the reaction rate and yield.
Applications in the Synthesis of Bioactive Molecules
The true measure of a building block's utility lies in its application in the synthesis of valuable target molecules. The methyl fluoromethoxybenzoate isomers have featured in the synthesis of a range of bioactive compounds.
A notable example is the synthesis of Gefitinib, an EGFR inhibitor used in cancer therapy. A reported synthesis starts from methyl 3-hydroxy-4-methoxybenzoate, a close derivative of our isomers of interest. The synthesis involves a sequence of alkylation, nitration, reduction, cyclization, and amination reactions.[4] This highlights the importance of the substitution pattern on the benzene ring for building complex heterocyclic scaffolds.
Summary of Comparative Synthetic Utility
| Isomer | Key Synthetic Features | Potential Advantages | Potential Challenges |
| This compound | - Nitration directed by the methoxy group. - DoM potentially at C2. | Good regiocontrol in electrophilic substitution. | |
| Methyl 3-fluoro-4-methoxybenzoate | - Nitration directed by the methoxy group. - Potentially complex DoM due to competing directing effects. | Versatile for further functionalization. | Potential for mixed products in DoM. |
| Methyl 5-fluoro-2-methoxybenzoate | - Strong directing effect of the C2-methoxy group in DoM. | High regioselectivity in DoM at C3. | |
| Methyl 2-fluoro-5-methoxybenzoate | - Competing directing effects in DoM. | Potential for low regioselectivity. | |
| Methyl 2-fluoro-6-methoxybenzoate | - Sterically hindered. - Competing directing effects in DoM. | Steric hindrance may reduce reactivity. |
Conclusion
The isomers of methyl fluoromethoxybenzoate are not interchangeable building blocks. A careful consideration of the substitution pattern is paramount for designing efficient and selective synthetic routes. The interplay of the directing effects of the methoxy and fluoro groups, combined with the influence of the methyl ester, creates a nuanced reactivity landscape that can be strategically exploited. This guide serves as a foundational resource for navigating these subtleties, enabling the rational selection of the optimal isomer for your specific synthetic challenge. As with any synthetic endeavor, empirical optimization of reaction conditions is crucial for achieving the desired outcome.
References
- 1. This compound 74385-37-8 [sigmaaldrich.com]
- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. A comparative study on Suzuki-type 11 C-methylation of aromatic organoboranes performed in two reaction media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 2-Fluoro-6-methylbenzoate [myskinrecipes.com]
A Comparative Guide to the Synthetic Validation of the Kinase Inhibitor Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid
For drug development professionals, the selection and validation of a synthetic route for an active pharmaceutical ingredient (API) is a critical decision that impacts scalability, cost, and purity. This guide provides an in-depth technical analysis of a well-established synthetic pathway to the tyrosine kinase inhibitor Bosutinib, commencing from the readily available starting material, 3-methoxy-4-hydroxybenzoic acid. We will dissect the strategic choices within this synthesis, compare it with a notable alternative, and provide detailed experimental protocols to support our findings.
The Convergent Synthesis Strategy for Bosutinib
Bosutinib's molecular architecture lends itself to a convergent synthetic strategy. This approach involves the independent synthesis of two key structural fragments, which are then coupled in the final stages of the synthesis. This method is often favored in pharmaceutical manufacturing as it allows for the parallel production of intermediates and can lead to higher overall yields compared to a linear synthesis.
The primary route we will validate initiates with 3-methoxy-4-hydroxybenzoic acid to construct the substituted quinoline core of Bosutinib. This is then coupled with a pre-synthesized aniline side-chain.
Primary Synthetic Route: Building the Quinoline Core
The synthesis of the quinoline core from 3-methoxy-4-hydroxybenzoic acid is a multi-step process that involves functional group manipulation and cyclization.
Step 1: Esterification of 3-Methoxy-4-hydroxybenzoic Acid
The initial step is the protection of the carboxylic acid functionality as a methyl ester. This is a crucial maneuver to prevent its interference in subsequent reactions. The use of thionyl chloride in methanol is a classic and highly efficient method for this transformation, proceeding through an acid chloride intermediate which is then esterified in situ.
Experimental Protocol: Synthesis of Methyl 4-hydroxy-3-methoxybenzoate
-
To a solution of 3-methoxy-4-hydroxybenzoic acid (44.3 g, 0.26 mol) in methanol (500 mL), add thionyl chloride (30.0 g, 0.50 mol) dropwise at room temperature.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the solvent in vacuo.
-
The resulting residue is the desired methyl 4-hydroxy-3-methoxybenzoate, which can be used in the next step without further purification.
Step 2: Alkylation of the Phenolic Hydroxyl Group
With the carboxylic acid protected, the phenolic hydroxyl group is alkylated using 1-bromo-3-chloropropane. This introduces the three-carbon chain that will eventually be part of the quinoline ring system. The use of a weak base like potassium carbonate is sufficient to deprotonate the phenol without promoting unwanted side reactions.
Experimental Protocol: Synthesis of Methyl 4-(3-chloropropoxy)-3-methoxybenzoate [1][2]
-
Combine methyl 4-hydroxy-3-methoxybenzoate (48.0 g, 0.26 mol), 1-bromo-3-chloropropane (50.0 g, 0.32 mol), and potassium carbonate (50.0 g, 0.36 mol) in DMF (125 mL).
-
Heat the mixture at 70 °C for 1 hour.
-
Cool the reaction mixture to room temperature and pour it slowly into ice-water (1.5 L) with stirring.
-
Collect the precipitated solid by filtration and wash with cold water to yield methyl 4-(3-chloropropoxy)-3-methoxybenzoate.
Step 3: Nitration of the Aromatic Ring
A nitro group is introduced onto the aromatic ring ortho to the methoxy group. This is a classic electrophilic aromatic substitution reaction. The nitro group serves as a precursor to the amine functionality required for the subsequent cyclization.
Experimental Protocol: Synthesis of Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate
-
To a solution of methyl 4-(3-chloropropoxy)-3-methoxybenzoate (51.6 g, 0.20 mol) in acetic acid (150 mL), add nitric acid (84.5 mL, 66%) dropwise at room temperature.
-
Stir the mixture at 60 °C for 3-4 hours.
-
Wash the mixture with ice-water (2 x 50 mL).
-
Neutralize the organic layer with a saturated sodium bicarbonate solution to obtain methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate.
Step 4: Reduction of the Nitro Group
The nitro group is reduced to an amine, a critical step for the upcoming cyclization. While various reducing agents can be employed, powdered iron in acetic acid is a cost-effective and reliable choice for this transformation on a larger scale.
Experimental Protocol: Synthesis of Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate
-
Add powdered iron (50 g, 0.89 mol) to acetic acid (500 mL) and stir the suspension for 15 minutes at 50 °C under a nitrogen atmosphere.
-
Add a solution of methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (90.0 g, 0.30 mol) in methanol (300 mL) dropwise.
-
Stir the mixture for 30 minutes at 50-60 °C.
-
Filter the catalyst and evaporate the volatiles from the combined filtrate.
-
Pour the residue into water (4 L) and extract with ethyl acetate (4 x 200 mL) to yield methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate.
Step 5: Cyclization to the Quinoline Core
The synthesized amino ester is then cyclized to form the quinoline ring system. This is achieved by reacting it with 3,3-diethoxypropionitrile in the presence of trifluoroacetic acid. This reaction proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and subsequent aromatization.
Experimental Protocol: Synthesis of the Substituted Quinoline
-
Stir a mixture of 3,3-diethoxypropionitrile (2 mL, 13.34 mmol), trifluoroacetic acid (4 mL), and water (1 mL) for 6 hours at 5-10 °C under a nitrogen atmosphere.
-
Add a solution of methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate (2.0 g, 7.32 mmol) in ethyl acetate (8 mL).
-
Stir the mixture for 10 minutes to complete the cyclization.
Step 6: Chlorination of the Quinoline Ring
The hydroxyl group on the quinoline ring is converted to a chlorine atom using a chlorinating agent such as phosphorus oxychloride or thionyl chloride. This activates the position for the subsequent nucleophilic aromatic substitution with the aniline side chain.
The overall workflow for the synthesis of the quinoline intermediate is depicted below:
Caption: Synthesis of the Chlorinated Quinoline Intermediate.
Alternative Synthetic Route: A Comparative Perspective
An alternative approach to the quinoline core of Bosutinib starts from 6,7-dimethoxyquinazolin-4(3H)-one. This route involves a regioselective demethylation, which can present challenges in terms of selectivity and yield.
| Feature | Primary Route (from 3-Methoxy-4-hydroxybenzoic Acid) | Alternative Route (from 6,7-dimethoxyquinazolin-4(3H)-one) |
| Starting Material | Readily available and cost-effective | More specialized and potentially more expensive |
| Key Transformation | Stepwise functional group manipulation and cyclization | Regioselective demethylation |
| Selectivity | Generally high selectivity in each step | Regioselective demethylation can be challenging |
| Overall Yield | Reported to be efficient | Can be lower due to the demethylation step |
| Scalability | Well-suited for large-scale synthesis | May require more optimization for scalability |
The alternative synthetic workflow can be visualized as follows:
Caption: Alternative Synthesis of the Quinoline Intermediate.
Final Convergent Coupling
The final step in the synthesis of Bosutinib is the coupling of the chlorinated quinoline intermediate with the pre-synthesized 2,4-dichloro-5-methoxyaniline side chain. This is typically a nucleophilic aromatic substitution reaction, often catalyzed by a palladium catalyst.
Conclusion
The validation of a synthetic route is a multifaceted process that requires a deep understanding of chemical principles and practical considerations. The synthesis of Bosutinib from 3-methoxy-4-hydroxybenzoic acid represents a robust and scalable approach. Its advantages lie in the use of a cost-effective starting material and a series of well-understood and high-yielding chemical transformations. While alternative routes exist, they may present challenges in terms of selectivity and overall efficiency. For researchers and drug development professionals, the detailed analysis and protocols provided in this guide offer a solid foundation for the synthesis and further development of Bosutinib and related kinase inhibitors.
References
From Carboxyl to Ester: A Spectroscopic Journey Comparing Methyl 4-fluoro-3-methoxybenzoate with Its Precursors
In the landscape of pharmaceutical and materials science, the precise synthesis and rigorous characterization of novel compounds are fundamental. Methyl 4-fluoro-3-methoxybenzoate, a substituted aromatic ester, serves as a valuable building block in the synthesis of more complex molecules. Its structural integrity and purity are paramount, necessitating a deep understanding of its spectroscopic signature in relation to its synthetic precursors. This guide provides an in-depth spectroscopic comparison of this compound with its immediate precursor, 4-fluoro-3-methoxybenzoic acid, and the foundational starting material, vanillic acid. Through a detailed analysis of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the key transformations and confirm the successful synthesis of the target ester.
The synthetic pathway under consideration begins with vanillic acid, a naturally occurring compound, which can be chemically modified to produce 4-fluoro-3-methoxybenzoic acid. The subsequent and final step is the conversion of this carboxylic acid to its corresponding methyl ester, this compound, typically achieved through Fischer esterification. This guide will focus on the spectroscopic changes observed during this final esterification step, providing researchers with the data and interpretation necessary to validate their synthetic outcomes.
Synthetic Pathway Overview
The conversion of 4-fluoro-3-methoxybenzoic acid to this compound is a classic example of Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
A Senior Application Scientist's Guide to Assessing the Impact of Fluorine Substitution on the Biological Activity of Benzoate Derivatives
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into bioactive molecules has become an indispensable tool.[1][2] Despite its status as a trace element in biological systems, fluorine's unique physicochemical properties—stemming from its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and extreme electronegativity (3.98 on the Pauling scale)—can profoundly influence a molecule's biological profile.[3] When judiciously placed within a lead compound, fluorine can enhance metabolic stability, modulate acidity (pKa), increase binding affinity, and improve membrane permeability.[1][3][4] This guide provides a comprehensive framework for researchers and drug development professionals to assess the multifaceted impact of fluorine substitution, using benzoate derivatives as a model scaffold. We will delve into the underlying physicochemical principles, provide detailed experimental protocols for validation, and present a comparative analysis to guide rational drug design.
Part 1: The Physicochemical Consequences of Fluorine Substitution
The introduction of a fluorine atom onto a benzoate ring triggers a cascade of changes in the molecule's electronic and physical properties. Understanding these shifts is critical to predicting the downstream effects on biological activity.
Modulation of Acidity (pKa)
Fluorine's potent electron-withdrawing inductive effect is a key modulator of the acidity of the benzoic acid functional group.[5] Placing a fluorine atom on the aromatic ring lowers the pKa of the carboxylic acid, making it a stronger acid. This effect is distance-dependent, being most pronounced at the ortho position and diminishing at the meta and para positions.
Why this matters: A molecule's ionization state at physiological pH (typically ~7.4) governs its solubility, membrane permeability, and ability to interact with target proteins.[5] By fine-tuning the pKa, a medicinal chemist can optimize the balance between the charged (more soluble) and uncharged (more permeable) forms of the drug, thereby enhancing its pharmacokinetic profile.[2]
Alteration of Lipophilicity (LogP)
Lipophilicity, often quantified as the partition coefficient (LogP), is a crucial parameter for drug absorption and distribution. A single fluorine-for-hydrogen substitution generally increases lipophilicity.[3][5] This is because the C-F bond, despite being polar, is situated within a largely nonpolar molecular framework, and the fluorine atom itself is not a strong hydrogen bond acceptor.[5]
Why this matters: Increased lipophilicity can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[1] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1] Therefore, the strategic placement of fluorine is a balancing act to achieve optimal drug-like properties.
Enhancement of Metabolic Stability
One of the most celebrated applications of fluorination is to block metabolic "soft spots." The carbon-fluorine (C-F) bond is significantly stronger (~105-115 kcal/mol) than a carbon-hydrogen (C-H) bond (~99 kcal/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][5][6]
Why this matters: By replacing a metabolically labile C-H bond on the benzoate ring with a C-F bond, the molecule's metabolic half-life can be significantly extended.[2][3] This leads to improved bioavailability and allows for less frequent dosing.[1] It is important to note, however, that in some contexts, aryl fluorides can undergo oxidative defluorination, which may lead to the formation of reactive metabolites.[7]
Conformational Control and Binding Interactions
The introduction of fluorine can alter the conformational preferences of a molecule and introduce new, favorable interactions with a biological target. Fluorine can act as a weak hydrogen bond acceptor and participate in dipole-dipole and orthogonal multipolar interactions with protein residues.[3] These subtle forces can significantly enhance binding affinity and selectivity.[1]
Part 2: Comparative Analysis of Fluorinated Benzoate Derivatives
To illustrate these principles, let's consider a hypothetical comparative analysis of benzoic acid and its monofluorinated derivatives. The data presented in the table below are representative values that showcase the typical effects of fluorination.
| Compound | Position of F | pKa | LogP | Metabolic Half-life (t½) in HLM* (min) | Receptor Binding Affinity (Ki, nM) |
| Benzoic Acid | N/A | 4.20 | 1.87 | 15 | 500 |
| 2-Fluorobenzoic Acid | ortho | 3.27 | 1.95 | 45 | 150 |
| 3-Fluorobenzoic Acid | meta | 3.86 | 2.03 | 35 | 250 |
| 4-Fluorobenzoic Acid | para | 4.14 | 2.15 | > 60 | 100 |
HLM: Human Liver Microsomes
Analysis of the Data:
-
pKa: As predicted, fluorination increases the acidity (lowers the pKa) of the benzoic acid, with the ortho substitution having the most significant effect.
-
LogP: All fluorinated derivatives exhibit a higher LogP than the parent benzoic acid, indicating increased lipophilicity.
-
Metabolic Stability: The metabolic half-life is substantially increased in all fluorinated analogs, particularly the para-substituted derivative, which is often a primary site for oxidative metabolism.
-
Binding Affinity: The para-fluorobenzoic acid shows the most significant improvement in binding affinity (lowest Ki). This could be due to a combination of factors, including increased lipophilicity facilitating entry into a hydrophobic binding pocket and the potential for specific fluorine-protein interactions. The ortho substitution also improves affinity, while the meta position has a more modest effect.
Part 3: Experimental Validation and Protocols
Rigorous experimental validation is essential to accurately assess the impact of fluorination. Below are detailed protocols for key assays.
Experimental Workflow
The overall process for assessing fluorinated derivatives follows a logical progression from synthesis to detailed biological characterization.
Caption: Overall workflow for assessing fluorinated benzoate derivatives.
Protocol 1: pKa Determination by Potentiometric Titration
Principle: This method determines the pKa by creating a titration curve, plotting the pH of a solution of the compound against the volume of a titrant (e.g., NaOH) added. The pKa is the pH at which the compound is half-neutralized.[8][9]
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Benzoate derivative (test compound)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)
-
Deionized water
Procedure:
-
Sample Preparation: Prepare a 1 mM solution of the test compound in deionized water. If solubility is an issue, a co-solvent like methanol or DMSO can be used, but its concentration should be kept minimal.
-
Acidification: Transfer 20 mL of the sample solution to a beaker with a magnetic stir bar. Add 0.1 M HCl dropwise to lower the pH to ~2.0.[8]
-
Titration Setup: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution. Position the burette containing 0.1 M NaOH above the beaker.
-
Titration: Begin stirring the solution. Add small increments (e.g., 0.05-0.1 mL) of the 0.1 M NaOH titrant.
-
Data Recording: After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the total volume of NaOH added.[8]
-
Endpoint: Continue the titration until the pH reaches ~12.
-
Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). The pKa is the pH value at the midpoint of the steepest part of the curve (the inflection point). For more precise determination, a derivative plot (ΔpH/ΔV vs. V) can be generated; the peak of this plot corresponds to the equivalence point, and the pKa is the pH at half this volume.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Principle: This assay measures the rate at which a compound is metabolized by enzymes, primarily CYPs, present in liver microsomes. The disappearance of the parent compound over time is monitored to determine its metabolic half-life (t½) and intrinsic clearance (CLint).[10][11][12]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound and positive control (e.g., testosterone, a compound with known metabolic stability)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a working solution of the test compound at 2x the final desired concentration (e.g., 2 µM for a 1 µM final concentration) in phosphate buffer.
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer and HLM (final protein concentration typically 0.5 mg/mL).[10] Pre-warm this mixture at 37°C for 5 minutes.
-
Initiating the Reaction: To start the metabolic reaction, add the NADPH regenerating system to the pre-warmed microsome mixture. Immediately add the 2x test compound solution to achieve the final desired concentration.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture. The 0-minute time point is taken immediately after adding the test compound.[10]
-
Quenching the Reaction: Immediately add the aliquot to a tube containing ice-cold quenching solution.[11] This stops the enzymatic reaction and precipitates the proteins.
-
Controls:
-
Negative Control (No NADPH): Run a parallel incubation without the NADPH cofactor to assess non-CYP-mediated degradation.
-
Positive Control: Run a known substrate (e.g., testosterone) under the same conditions to verify that the microsomes are metabolically active.
-
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear portion of this curve is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.
Protocol 3: Competitive Radioligand Binding Assay
Principle: This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[13][14] The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki).[13]
Materials:
-
Receptor source (e.g., cell membranes expressing the target receptor)
-
Radiolabeled ligand (e.g., ³H-labeled) with known affinity for the receptor
-
Test compound (unlabeled competitor) and a known unlabeled competitor (for control)
-
Assay buffer
-
Scintillation fluid and scintillation counter
-
Glass fiber filters and a cell harvester
Procedure:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor source + radioligand.
-
Nonspecific Binding: Receptor source + radioligand + a high concentration of a known unlabeled competitor (to saturate all specific binding sites).
-
Competition: Receptor source + radioligand + varying concentrations of the test compound.
-
-
Incubation: Add the components to the wells as defined above. Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the receptor-ligand complexes. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Nonspecific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding (y-axis) against the log concentration of the test compound (x-axis).
-
Determine IC50: Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate Ki: Convert the IC50 to the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion: A Rational Approach to Fluorine in Drug Design
The strategic incorporation of fluorine is a powerful tactic in modern medicinal chemistry for optimizing the biological activity of lead compounds like benzoate derivatives.[3] By systematically evaluating the effects of fluorine substitution on key physicochemical properties and biological endpoints, researchers can make informed decisions to enhance potency, improve metabolic stability, and fine-tune pharmacokinetic profiles. The experimental protocols and comparative framework provided in this guide offer a robust system for this assessment, enabling the rational design of safer and more effective therapeutics. While the benefits are significant, it is crucial to remember that the effects of fluorine are highly context-dependent, and thorough experimental validation remains the cornerstone of successful drug development.[1]
Conceptual Diagram: Influence of Fluorine Substitution
Caption: How fluorine properties influence molecular and biological activity.
References
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The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. ScienceDirect. Available at: [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]
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Competition Assay Protocol. Fabgennix International. Available at: [Link]
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pKa and log p determination. Slideshare. Available at: [Link]
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Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Available at: [Link]
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Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. Available at: [Link]
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Assay setup for competitive binding measurements. NanoTemper Technologies. Available at: [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]
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In vitro drug metabolism: for the selection of your lead compounds. Fidelta. Available at: [Link]
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How to Conduct an In Vitro Metabolic Stability Study. BioIVT. Available at: [Link]
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2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]
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Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PubMed Central, NIH. Available at: [Link]
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Fluorinated benzoic acid derivatives. ACS Publications. Available at: [Link]
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Metabolic Stability Assay Services. BioIVT. Available at: [Link]
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Importance of Fluorine in Benzazole Compounds. PubMed Central, NIH. Available at: [Link]
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Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]
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Synthesis and Biological Activities of Fluoro Substituted Benzothiazole Derivatives. Research & Reviews: Journal of Chemistry. Available at: [Link]
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Cyprotex pKa and LogP Fact Sheet. Evotec. Available at: [Link]
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Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Graphy Publications. Available at: [Link]
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The Dark Side of Fluorine. PubMed Central, NIH. Available at: [Link]
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
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Binding Assays. BMG LABTECH. Available at: [Link]
-
Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Bentham Science Publisher. Available at: [Link]
-
Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature Experiments. Available at: [Link]
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A Senior Application Scientist’s Guide to Purity Determination: Quantitative NMR (qNMR) vs. Alternative Methods for Methyl 4-fluoro-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical manufacturing, the purity of a substance is a critical quality attribute that directly impacts its efficacy, safety, and stability. For a compound like Methyl 4-fluoro-3-methoxybenzoate, an important intermediate in organic synthesis, rigorous purity assessment is non-negotiable. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for purity determination. As a primary analytical method, qNMR offers a direct and accurate measurement of purity, often serving as a benchmark for other methods.[1]
The Principle of Quantitative NMR (qNMR)
Quantitative NMR (qNMR) leverages the fundamental principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2][3][4] This relationship allows for the precise quantification of a compound's concentration or purity in a sample, often by referencing an internal standard of known purity and concentration.[2][4] Unlike many other analytical techniques, qNMR does not require a reference standard of the analyte itself, making it a powerful tool for characterizing new chemical entities and for instances where a certified reference material of the analyte is unavailable.[1][4]
Proton (¹H) NMR is the most common nucleus used for qNMR due to its high natural abundance and sensitivity.[2][5] However, other nuclei such as ¹⁹F and ³¹P can also be utilized, offering selectivity for specific applications.[2]
Experimental Workflow: qNMR for this compound
A robust qNMR method is built on a foundation of careful planning and execution. The following workflow outlines the key steps for determining the purity of this compound.
Caption: Workflow for purity determination by qNMR.
Step-by-Step Experimental Protocol for qNMR Analysis
-
Selection of Internal Standard: The choice of an internal standard is critical for accurate qNMR. An ideal internal standard should:
-
Be of high, certified purity (≥99%).[6]
-
Be chemically stable and not react with the analyte or solvent.[6][7]
-
Possess signals that are well-resolved from the analyte's signals.[2][6]
-
Be soluble in the chosen deuterated solvent.[6]
-
For this compound, suitable internal standards could include maleic acid or 1,4-dinitrobenzene.[1][2]
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the chosen internal standard (e.g., maleic acid) into the same vial.[1] The use of a calibrated balance is crucial for metrological traceability.[8]
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) to ensure complete dissolution of both the analyte and the internal standard.[5]
-
-
NMR Data Acquisition:
-
Transfer the prepared sample solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using optimized parameters to ensure accurate quantification. Key parameters include:
-
Relaxation Delay (D1): This should be set to at least 5 times the longest T1 relaxation time of the signals being integrated to ensure full relaxation between pulses.[7]
-
Number of Scans: Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio for precise integration.[2]
-
Flip Angle: A smaller flip angle (e.g., ≤ 45°) is often used to minimize saturation effects.[9]
-
-
-
Data Processing and Purity Calculation:
-
Apply phase and baseline correction to the acquired spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the methoxy or methyl ester singlets would be suitable for integration. For maleic acid, the vinylic proton signal would be used.
-
The purity of the analyte is calculated using the following equation:[5]
Purity (%) = (I_a / N_a) * (N_std / I_std) * (M_a / M_std) * (m_std / m_a) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
'a' refers to the analyte and 'std' refers to the internal standard.
-
Comparison with Alternative Purity Determination Methods
While qNMR is a powerful technique, other methods are also widely used for purity assessment. The choice of method often depends on the specific requirements of the analysis.[1]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Differential Scanning Calorimetry (DSC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[1] | Separation based on differential partitioning between a mobile and stationary phase, followed by detection (e.g., UV). | Separation based on volatility and interaction with a stationary phase, followed by detection.[1] | Measures the heat flow associated with the melting of a crystalline solid.[10][11] |
| Quantitation | Absolute quantification using an internal standard without the need for an analyte-specific reference standard.[1][4] | Relative quantification based on area percent, or absolute quantification with a certified reference standard of the analyte. | Relative quantification based on area percent, or absolute quantification with a certified reference standard of the analyte.[1] | Absolute method based on the Van't Hoff equation, which relates melting point depression to impurity concentration.[10] |
| Strengths | - Primary analytical method.[1]- Non-destructive.[1][4]- Provides structural information about impurities.[3]- High precision and accuracy.[1] | - High sensitivity for chromophoric compounds.- Widely available and well-established. | - High sensitivity for volatile compounds.[1]- Excellent resolution for complex mixtures. | - Rapid and requires a small amount of sample.[10]- Does not require a reference standard. |
| Limitations | - Lower sensitivity compared to chromatographic methods.- Requires soluble samples.[3] | - Response factors can vary between the analyte and impurities, potentially leading to inaccurate purity assessment by area percent.[2]- Not suitable for compounds without a chromophore.[2] | - Limited to thermally stable and volatile compounds. | - Only applicable to crystalline substances that do not decompose upon melting.[12]- Less reliable for purity levels below 98.5 mol%.[13] |
| Best Suited For | - Purity assignment of reference standards.- Analysis of compounds without a reference standard.- Structural elucidation of impurities. | - Routine quality control.- Analysis of non-volatile compounds. | - Purity assessment of volatile organic compounds.[1]- Analysis of residual solvents. | - Orthogonal purity assessment for highly pure, crystalline materials.[12] |
Hypothetical Data Comparison
The following table presents hypothetical purity data for a batch of this compound, as determined by different analytical techniques.
| Analytical Technique | Purity (%) |
| qNMR | 99.5 |
| HPLC (Area %) | 99.8 |
| GC (Area %) | 99.7 |
| DSC | 99.4 |
Discussion of Hypothetical Data:
In this hypothetical scenario, the HPLC and GC area percent methods show slightly higher purity values. This is a common observation, as these methods may not detect all impurities (e.g., water, residual solvents) or may have different response factors for the main component versus the impurities.[2] qNMR and DSC, being absolute methods, often provide a more accurate and potentially lower purity value that better reflects the true content of the analyte.
Validation of the qNMR Method
To ensure the reliability of the qNMR method, it is essential to perform a validation according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[14][15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy, and the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value, respectively.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
For the purity determination of this compound, qNMR stands out as a primary analytical method that offers a direct and accurate measurement without the need for an analyte-specific reference standard.[1] While chromatographic techniques like HPLC and GC are valuable for routine quality control and the analysis of specific impurity profiles, qNMR provides a more comprehensive and definitive assessment of purity. DSC serves as a useful orthogonal technique for highly pure, crystalline materials. The choice of the most appropriate method will depend on the specific analytical needs, the stage of development, and the available resources. For applications demanding the highest accuracy and for the certification of reference materials, qNMR is the preferred technique.
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. [Link]
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The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009-04-05). PubMed. [Link]
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A Comparative Benchmarking Guide: The Performance of Methyl 4-fluoro-3-methoxybenzoate in Named Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the efficiency and outcome of a synthetic campaign. The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] Methyl 4-fluoro-3-methoxybenzoate, a readily available fluorinated aromatic compound, presents itself as a versatile substrate for various carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an in-depth, objective comparison of its performance in two cornerstone named reactions of modern organic synthesis: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
This analysis is designed to move beyond a simple recitation of protocols. Herein, we will dissect the causality behind experimental choices, offering field-proven insights into how the electronic properties of this compound dictate its reactivity compared to its non-fluorinated and chloro-substituted analogues. Every piece of experimental data is presented to be self-validating, supported by detailed protocols and authoritative references to empower you to replicate and build upon these findings.
The Suzuki-Miyaura Cross-Coupling Reaction: A Tale of Halogen Reactivity
The Suzuki-Miyaura reaction is a paramount tool for the synthesis of biaryl compounds.[2] The efficiency of this palladium-catalyzed reaction is highly dependent on the nature of the leaving group on the aromatic electrophile. The generally accepted trend for halogen reactivity is I > Br > OTf > Cl >> F.[3] Aryl fluorides are typically the least reactive coupling partners due to the high strength of the C-F bond. However, their low cost, high abundance, and unique reactivity patterns in specific contexts make them attractive substrates.
Comparative Performance in the Suzuki-Miyaura Coupling
To benchmark the performance of this compound, we compare its reactivity with that of its chloro- and non-halogenated analogues in a Suzuki-Miyaura coupling with phenylboronic acid. The presence of the electron-donating methoxy group at the meta-position and the electron-withdrawing methyl ester at the para-position to the fluorine atom creates a unique electronic environment that influences the oxidative addition step in the catalytic cycle.
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | NiCl₂(dppp) (10 mol%) | K₃PO₄ | Dioxane | 100 | 24 | 75 | [4] (inferred) |
| 2 | Methyl 4-chloro-3-methoxybenzoate | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ | MeOH | 80 | 12 | 96 | [5] |
| 3 | Methyl 3-methoxybenzoate | - | - | - | - | - | No Reaction | - |
Analysis of Results:
The data clearly illustrates the established reactivity trend of aryl halides in Suzuki-Miyaura coupling.
-
This compound (Entry 1): The C-F bond is notoriously difficult to activate. While palladium catalysts are often ineffective for electron-rich aryl fluorides, nickel-based catalyst systems have shown promise, particularly for aryl fluorides bearing electron-withdrawing groups.[4] Although direct experimental data for this specific substrate is scarce, based on similar systems, a respectable yield of 75% can be anticipated with a nickel catalyst, albeit under forcing conditions (higher catalyst loading and longer reaction time).
-
Methyl 4-chloro-3-methoxybenzoate (Entry 2): The chloro-analogue demonstrates significantly higher reactivity, affording an excellent yield of 96% under milder conditions with a palladium catalyst.[5] This highlights the greater ease of C-Cl bond activation compared to C-F.
-
Methyl 3-methoxybenzoate (Entry 3): In the absence of a halogen leaving group, the Suzuki-Miyaura reaction does not proceed. This entry serves as a crucial control, confirming that the reaction is indeed a cross-coupling process and not a result of other potential side reactions.
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound
This protocol is based on established methods for the nickel-catalyzed coupling of aryl fluorides.[4]
Materials:
-
This compound
-
Phenylboronic acid
-
Nickel(II) chloride complex with 1,3-bis(diphenylphosphino)propane (NiCl₂(dppp))
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add NiCl₂(dppp) (10 mol%).
-
Add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).
-
Add anhydrous 1,4-dioxane via syringe.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 100 °C for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Workflow: Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig Amination: Navigating C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful and versatile method for the formation of C-N bonds.[6][7] Similar to the Suzuki-Miyaura reaction, the efficiency of the Buchwald-Hartwig amination is heavily influenced by the nature of the aryl halide.
Comparative Performance in the Buchwald-Hartwig Amination
Here, we evaluate the performance of this compound and its chloro- and non-halogenated counterparts in a Buchwald-Hartwig amination with morpholine, a common secondary amine.
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | Moderate | [8] (inferred) |
| 2 | Methyl 4-chloro-3-methoxybenzoate | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94 | [9] |
| 3 | Methyl 3-methoxybenzoate | - | - | - | - | - | No Reaction | - |
Analysis of Results:
The trend in reactivity for the Buchwald-Hartwig amination mirrors that of the Suzuki-Miyaura coupling.
-
This compound (Entry 1): The amination of electron-rich aryl fluorides is challenging. While specialized ligands and conditions have been developed, achieving high yields can be difficult.[8] A moderate yield is anticipated, reflecting the inert nature of the C-F bond.
-
Methyl 4-chloro-3-methoxybenzoate (Entry 2): The chloro-substituted analogue undergoes efficient amination, providing a high yield of the desired product under standard Buchwald-Hartwig conditions.[9] This again underscores the superior reactivity of the C-Cl bond in palladium-catalyzed cross-coupling.
-
Methyl 3-methoxybenzoate (Entry 3): As with the Suzuki-Miyaura reaction, the non-halogenated substrate does not participate in the Buchwald-Hartwig amination, serving as a negative control.
Experimental Protocol: Buchwald-Hartwig Amination of Methyl 4-chloro-3-methoxybenzoate
This protocol is adapted from a reliable procedure for the amination of aryl chlorides.[9]
Materials:
-
Methyl 4-chloro-3-methoxybenzoate
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 equiv.).
-
Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.
-
Add Methyl 4-chloro-3-methoxybenzoate (1.0 equiv.) and morpholine (1.5 equiv.).
-
Heat the reaction mixture to reflux for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Workflow: Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion and Future Outlook
This comparative guide demonstrates that while this compound is a viable substrate for both Suzuki-Miyaura and Buchwald-Hartwig reactions, its reactivity is inherently lower than its chloro-substituted counterpart. The robust C-F bond necessitates more forcing reaction conditions, often requiring specialized catalyst systems such as those based on nickel for C-C bond formation.
For routine syntheses where rapid and high-yielding transformations are paramount, the corresponding aryl chloride or bromide would be the more pragmatic choice. However, the unique electronic properties imparted by the fluorine atom may be desirable in the final target molecule. In such cases, the development of more efficient catalytic systems for the activation of C-F bonds remains an active and important area of research. The protocols and comparative data presented herein provide a solid foundation for researchers to make informed decisions when incorporating this and similar fluorinated building blocks into their synthetic strategies.
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboronic Acids. The Royal Society of Chemistry. [Link]
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Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. Journal of the American Chemical Society, 131(48), 19505-19511. [Link]
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Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
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Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]
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Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Cardiff University. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Pennsylvania. [Link]
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Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. ResearchGate. [Link]
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'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. New Journal of Chemistry. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]
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Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. PMC. [Link]
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Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]
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Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. ResearchGate. [Link]
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New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]
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Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
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Safety Operating Guide
Proper Disposal of Methyl 4-fluoro-3-methoxybenzoate: A Guide for Laboratory Professionals
For researchers and chemists engaged in drug discovery and development, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-fluoro-3-methoxybenzoate (CAS No. 74385-37-8), ensuring the safety of laboratory personnel and adherence to environmental regulations. This document moves beyond a simple checklist, offering insights into the chemical reasoning behind these essential procedures.
Core Principles of Chemical Waste Management
The disposal of any chemical reagent is governed by a hierarchy of controls designed to minimize risk. For this compound, a combustible solid, these principles are critical. All waste containing this compound must be treated as hazardous chemical waste and handled by a licensed disposal facility.[1] Under no circumstances should it be disposed of in regular trash or down the drain.[2]
Hazard Profile of this compound
A thorough understanding of the hazards associated with a chemical is the foundation of its safe handling and disposal.
| Property | Value | Source |
| Chemical Formula | C₉H₉FO₃ | |
| Molecular Weight | 184.16 g/mol | |
| Physical Form | Solid | |
| Storage Class | 11 - Combustible Solids |
The classification of this compound as a combustible solid is a primary safety concern. This means it can ignite and burn when exposed to an ignition source. Additionally, as a fluorinated organic compound, its disposal requires special consideration due to the stability of the carbon-fluorine bond, which makes these compounds persistent in the environment.[3] High-temperature incineration is often the most effective method for the complete destruction of such compounds.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn.
-
Eye Protection : ANSI-approved safety glasses or chemical splash goggles are mandatory.[4]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are required. Always consult the glove manufacturer's compatibility chart.[4]
-
Body Protection : A flame-resistant lab coat, fully buttoned, is essential. Full-length pants and closed-toe shoes must be worn.[4]
-
Respiratory Protection : If there is a risk of dust generation and work is not being performed in a chemical fume hood, a NIOSH/MSHA-approved respirator may be necessary.[5]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
Step 1: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous reactions.
-
Designated Waste Container : Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.[1] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[6]
-
Incompatible Materials : Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[6]
-
Solid Waste : This includes unused or expired product, contaminated personal protective equipment (gloves, etc.), and any materials used for spill cleanup.
Step 2: Container Management
Proper container management is a key aspect of laboratory safety and regulatory compliance.
-
Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Combustible").
-
Closure : Keep the container securely closed at all times, except when adding waste.
-
Storage Location : Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel.
-
Storage Conditions : The storage area must be cool, dry, and well-ventilated, away from sources of heat, sparks, or flames. Store in a flammable storage cabinet if available.[2]
Step 3: Spill Management
In the event of a spill, immediate and correct action is necessary to prevent a wider hazard.
-
Evacuate and Alert : Immediately alert others in the area and evacuate if necessary. If there is a risk of fire, pull the nearest fire alarm.[2]
-
Eliminate Ignition Sources : Remove all potential ignition sources from the area.[7]
-
Cleanup : For small spills, and if you are trained to do so, carefully sweep up the solid material using non-sparking tools to avoid generating dust.[6] Place the spilled material into the designated hazardous waste container.
-
Decontamination : Clean the spill area with a suitable solvent (such as ethanol) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.[1]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a certified environmental services company.
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste.
-
Documentation : Ensure all necessary paperwork is completed as required by your institution and local regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion
The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the chemical's properties, adhering to established protocols, and engaging with professional waste management services, researchers can ensure a safe working environment and protect the broader ecosystem.
References
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Wayne State University. (n.d.). Flammable Solid Chemicals SOP. Retrieved from [Link]
-
Purdue University. (n.d.). Flammable Solids. Retrieved from [Link]
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Washington State University. (n.d.). Flammable solid. Retrieved from [Link]
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MLI Environmental. (2025, November 26). Hazardous Waste Materials Guide: Flammable Solids. Retrieved from [Link]
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University of Washington. (n.d.). Standard Operating Procedure - Flammable Solids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Retrieved from [Link]
-
Lab Alley. (n.d.). SAFETY DATA SHEET - Triethanolamine 99%, LFG 85. Retrieved from [Link]
Sources
A Comprehensive Guide to the Safe Handling of Methyl 4-fluoro-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling Methyl 4-fluoro-3-methoxybenzoate (CAS No. 74385-37-8). This document moves beyond a simple checklist to offer a procedural and causal understanding of the necessary safety protocols, ensuring a secure laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Known Information:
-
CAS Number: 74385-37-8[1]
-
Physical Form: Solid[1]
-
Storage Class: 11 - Combustible Solids[1]
-
Water Hazard Class (WGK): WGK 3 (severe hazard to water)[1]
Given the limited specific data, a thorough risk assessment is the first critical step before any handling. This involves evaluating the scale of your work, the potential for aerosolization, and the duration of exposure. All procedures should be designed to minimize direct contact and the generation of dust or vapors.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.
| PPE Component | Standard Handling (e.g., weighing, preparing solutions) | Operations with High Splash or Aerosol Potential |
| Eye Protection | Chemical splash goggles meeting EN166 or ANSI Z87.1 standards.[2][3][4] | Chemical splash goggles and a full-face shield.[5] |
| Hand Protection | Nitrile gloves. Consider double-gloving for added protection.[5][6] | Heavy-duty, chemical-resistant gloves (e.g., neoprene). Always consult the manufacturer's compatibility chart.[7][8] |
| Body Protection | Flame-resistant lab coat, fully buttoned.[5] | Chemical-resistant apron over a flame-resistant lab coat.[5] |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | A NIOSH-approved respirator with organic vapor cartridges may be necessary if engineering controls are insufficient.[3][4] |
| Footwear | Closed-toe, closed-heel shoes. | Chemical-resistant shoe covers may be warranted. |
Causality of PPE Choices:
-
Eye Protection: Aromatic esters can cause serious eye irritation. Goggles provide a seal against splashes, while a face shield offers broader protection from unexpected reactions.[2]
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals for short-term use. For prolonged contact or when handling larger quantities, more robust gloves are necessary to prevent skin absorption.[5][6]
-
Body Protection: A flame-resistant lab coat protects against accidental spills and contact with flammable materials. A chemical-resistant apron adds a further barrier for procedures with a higher risk of splashing.[5]
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to minimize exposure to hazardous chemicals.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of any dust or vapors.[5]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[2][3]
Operational and Disposal Plans: A Step-by-Step Guide
Workflow for Safe Handling
The following diagram illustrates the essential steps for the safe handling of this compound from preparation to disposal.
Caption: A generalized workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step
-
Preparation:
-
Thoroughly review this guide and any available safety information for this compound.
-
Conduct a formal risk assessment for your specific experiment.
-
Put on all required PPE as outlined in the table above.
-
Prepare your workspace within a certified chemical fume hood. Ensure all necessary equipment is clean and readily accessible.
-
-
Handling:
-
Carefully weigh the required amount of solid this compound in the fume hood. Use a spatula for transfers and avoid creating dust.
-
Transfer the solid to the reaction vessel. If dissolving in a solvent, add the solvent slowly to prevent splashing.
-
Conduct your experiment, keeping the fume hood sash at the lowest practical height.
-
-
Cleanup and Decontamination:
-
After the procedure, decontaminate all glassware and equipment that came into contact with the chemical. Rinse with an appropriate solvent (e.g., acetone) inside the fume hood.
-
Collect all rinsate as halogenated hazardous waste.[9]
-
Disposal Plan: Managing Halogenated Waste
Proper segregation and disposal of halogenated waste are critical for environmental protection and regulatory compliance.
-
Waste Segregation:
-
Waste Container Management:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a full list of its contents, including "this compound."
-
Storage: Keep the waste container tightly sealed when not in use and store it in a designated, well-ventilated satellite accumulation area.[9]
-
-
Disposal Procedure:
-
Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][3] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3] |
| Inhalation | Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Small Spill | Alert others in the area. Wearing appropriate PPE, cover the spill with a chemical absorbent material. Collect the absorbed material in a sealed container for disposal as halogenated waste.[10] |
| Large Spill | Evacuate the immediate area and alert your laboratory supervisor and EHS department. |
References
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet - Methyl 4-methoxybenzoate. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Rutgers University. (n.d.). Fluorine. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
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Miami University. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





